molecular formula C12H24CaN2O6S2 B093133 Calcium cyclamate CAS No. 139-06-0

Calcium cyclamate

Cat. No.: B093133
CAS No.: 139-06-0
M. Wt: 396.5 g/mol
InChI Key: UKLJMHXGZUJRTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium cyclamate is the calcium salt of cyclohexylsulfamic acid. This odourless, white crystalline powder is a non-nutritive sweetener with about 30 times the sweetening power of sucrose . It demonstrates high stability under heat and is readily soluble in water (1 part in 4) , making it a compound of interest for various laboratory studies. Its primary research value lies in its role as a low-calorie sweetener, and it is often investigated in combination with other sweeteners like saccharin, where a 10:1 ratio is common to mask off-tastes . The metabolism of cyclamate is a critical area of study; while it is poorly absorbed in the gastrointestinal tract, a variable portion can be metabolized by gut bacteria to form cyclohexylamine . This conversion exhibits significant inter-individual variability, with only about 20% of the human population capable of metabolizing cyclamate to cyclohexylamine upon repeated dosage, and a small subset of these converters (3-4%) able to metabolize over 20% of the dose . Research applications for this compound include use as a standard in analytical chemistry for developing and validating methods like HPLC-MS for the simultaneous detection of multiple sweeteners in complex matrices . It also serves as a key material in metabolic and toxicological studies, particularly concerning the formation and effects of its metabolite, cyclohexylamine . Furthermore, its stable and soluble nature makes it a relevant compound for physicochemical and stability studies. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and analysis and is not approved for personal, food, or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;N-cyclohexylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLJMHXGZUJRTL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24CaN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057892
Record name Calcium cyclamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Calcium cyclamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4154
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents.
Record name CALCIUM CYCLAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid

CAS No.

139-06-0
Record name Calcium cyclamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamic acid, N-cyclohexyl-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium cyclamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(cyclohexylsulphamate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM CYCLAMATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALCIUM CYCLAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Cyclamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of calcium cyclamate, a widely used artificial sweetener. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. The guide covers its fundamental properties, analytical methodologies for its quantification, and its interaction with biological systems, specifically the sweet taste signaling pathway. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key analytical techniques are provided, and the sweet taste signaling pathway is visualized using a Graphviz diagram.

Chemical and Physical Properties

This compound, the calcium salt of cyclamic acid, is a non-nutritive sweetener approximately 30-50 times sweeter than sucrose.[1] It is a white, odorless, crystalline powder with a pleasant, very sweet taste.[2]

General Properties
PropertyValueReference(s)
Chemical Name Calcium bis(N-cyclohexylsulfamate)[2]
Synonyms Calcium cyclohexanesulfamate, Cyclamate calcium, Sucaryl calcium[2]
CAS Number 139-06-0 (anhydrous)[3]
Molecular Formula C₁₂H₂₄CaN₂O₆S₂[2]
Molecular Weight 396.54 g/mol [2]
Physical Properties
PropertyValueReference(s)
Appearance White, odorless, crystalline powder[4]
Melting Point Not precisely defined for the anhydrous form. Cyclamic acid melts at 169-170 °C.[3]
Solubility
    in WaterFreely soluble. 1 g in 4 mL of water.[2]
    in EthanolPractically insoluble to sparingly soluble.[2][4]
    in Organic SolventsPractically insoluble in benzene, chloroform, and ether.[2]
pH (10% aqueous solution) 5.5 - 7.5[3]
Stability Stable to heat, light, and air over a wide pH range. More resistant to cooking temperatures than saccharin.[2]
Decomposition When heated to decomposition, it emits very toxic fumes of sulfoxides and nitroxides.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its primary metabolite, cyclohexylamine (B46788).

Titrimetric Assay of this compound

This method determines the purity of this compound by titrating the cyclamate ion with sodium nitrite (B80452).

Principle: The N-sulfamate group of the cyclamate ion is quantitatively diazotized by nitrous acid (formed in situ from sodium nitrite and hydrochloric acid). The endpoint is detected when excess nitrous acid is present, which is indicated by its reaction with starch iodide paper.

Reagents and Equipment:

  • This compound sample

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂), 0.1 M standard solution

  • Starch iodide test paper

  • Analytical balance

  • Burette, 50 mL

  • Beakers and flasks

Procedure:

  • Accurately weigh approximately 0.4 g of the this compound sample.

  • Dissolve the sample in a mixture of 50 mL of distilled water and 5 mL of concentrated hydrochloric acid in a 250 mL beaker.

  • Titrate the solution with a standardized 0.1 M sodium nitrite solution.

  • Towards the end of the titration, add the titrant dropwise.

  • After each addition, streak a glass rod dipped in the solution onto a piece of starch iodide test paper.

  • The endpoint is reached when a blue color is immediately produced on the test paper.[5]

  • The endpoint can also be determined electrometrically.[5]

  • The endpoint is reproducible after the mixture has been allowed to stand for one minute.[5]

Calculation: Each mL of 0.1 M sodium nitrite is equivalent to 19.83 mg of anhydrous this compound (C₁₂H₂₄CaN₂O₆S₂).[4]

High-Performance Liquid Chromatography (HPLC) for Cyclamate in Food Products

This method is suitable for the determination of cyclamate in various food matrices, including beverages and preserved fruits. Since cyclamate lacks a strong chromophore, indirect detection or derivatization is required.

Principle: Cyclamate is separated from other food components on a reversed-phase HPLC column. For UV detection, cyclamate is first oxidized to cyclohexylamine, which is then derivatized with a UV-absorbing compound like trinitrobenzenesulfonic acid (TNBS).[6][7]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water gradient[8]

  • Hydrogen peroxide (H₂O₂) for oxidation

  • Trinitrobenzenesulfonic acid (TNBS) for derivatization

  • Cycloheptylamine (as internal standard)[6]

  • This compound standard

  • Sample preparation materials (e.g., filters, solid-phase extraction cartridges)

Sample Preparation (General Procedure for Beverages):

  • Degas carbonated beverages by sonication.

  • Dilute the sample with distilled water to bring the cyclamate concentration within the linear range of the assay.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Sample Preparation (General Procedure for Preserved Fruits):

  • Homogenize a known weight of the sample.

  • Extract the cyclamate from the matrix with water, potentially with heating or sonication to improve extraction efficiency.

  • Centrifuge the extract to remove solid particles.

  • The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.[9]

  • Filter the final extract through a 0.45 µm syringe filter.

Derivatization and Analysis:

  • Take a known volume of the prepared sample extract.

  • Add the internal standard (cycloheptylamine).

  • Perform the oxidation of cyclamate to cyclohexylamine by adding hydrogen peroxide and heating.

  • Adjust the pH and add the derivatizing agent (TNBS).

  • Allow the reaction to proceed under controlled temperature and time.

  • Inject the derivatized sample into the HPLC system.

  • Detect the derivatized cyclohexylamine and internal standard at an appropriate wavelength (e.g., 345 nm for TNBS derivatives).[7]

  • Quantify the amount of cyclamate based on a calibration curve prepared with derivatized standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cyclohexylamine in Biological Samples

This method is used to determine the concentration of cyclohexylamine, the primary metabolite of cyclamate, in biological matrices like urine.

Principle: Cyclohexylamine is extracted from the biological matrix and then derivatized to increase its volatility and improve its chromatographic properties. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.[10]

Instrumentation and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)

  • Cyclohexylamine standard

  • Internal standard (e.g., deuterated cyclohexylamine)

  • pH adjustment reagents (e.g., sodium hydroxide (B78521), hydrochloric acid)

Sample Preparation (Urine):

  • Take a known volume of the urine sample.

  • Add the internal standard.

  • Adjust the pH of the urine to alkaline conditions (e.g., pH > 11) with sodium hydroxide to ensure cyclohexylamine is in its free base form.

  • Extract the cyclohexylamine with an organic solvent (e.g., diethyl ether) by liquid-liquid extraction.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

Derivatization and Analysis:

  • Reconstitute the dried extract in a small volume of a suitable solvent.

  • Add the derivatizing agent (TFAA).

  • Heat the mixture to facilitate the derivatization reaction.

  • Inject a portion of the derivatized sample into the GC-MS system.

  • The GC oven temperature is programmed to separate the derivatized cyclohexylamine from other components.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized cyclohexylamine and the internal standard.

  • Quantify the amount of cyclohexylamine based on a calibration curve prepared with derivatized standards.

Biological Interaction: The Sweet Taste Signaling Pathway

This compound elicits a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor, which is located in the taste receptor cells on the tongue. The interaction of cyclamate with the transmembrane domain of the T1R3 subunit initiates a downstream signaling cascade.

The following diagram illustrates the key steps in the sweet taste signaling pathway initiated by a sweetener like this compound.

SweetTasteSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to T1R3 subunit G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2_release ER->Ca2_release Opens Ca²⁺ channels TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_signal Nerve Signal to Brain ATP_release->Nerve_signal Initiates

Caption: Sweet taste signaling pathway initiated by this compound.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of this compound, along with comprehensive experimental protocols for its analysis. The inclusion of the sweet taste signaling pathway provides valuable context for its biological activity. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this compound in their respective fields.

References

An In-depth Technical Guide to the Synthesis and Industrial Production of Calcium Cyclamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium cyclamate, a non-nutritive, high-intensity sweetener, holds a significant place in the food and pharmaceutical industries. Its synthesis and large-scale production involve a series of precise chemical reactions and purification steps to ensure a high-purity final product. This technical guide provides a comprehensive overview of the core processes involved in the synthesis and industrial manufacturing of this compound. It details the primary synthesis pathway, including the critical sulfonation of cyclohexylamine (B46788) and subsequent neutralization, along with purification methodologies. Furthermore, this document outlines the industrial production workflow, key process parameters, and quality control measures essential for consistent and safe manufacturing. The information is presented to be a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of sweeteners and pharmaceutical excipients.

Introduction

This compound, the calcium salt of cyclamic acid, is an artificial sweetener approximately 30-50 times sweeter than sucrose.[1] Its stability under heating makes it a versatile ingredient in a variety of products, including baked goods, beverages, and pharmaceuticals.[2] The industrial production of this compound is a well-established chemical process that begins with the sulfonation of cyclohexylamine. This is followed by a neutralization reaction with a calcium source, typically calcium hydroxide (B78521), and subsequent purification and crystallization to yield the final product.

This guide will delve into the technical details of the synthesis and industrial production of this compound, providing experimental protocols, quantitative data, and process visualizations to aid in understanding the intricacies of its manufacturing.

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Sulfonation of Cyclohexylamine: The primary reaction involves the introduction of a sulfonic acid group to the cyclohexylamine molecule to form N-cyclohexylsulfamic acid (cyclamic acid).

  • Neutralization: The resulting cyclamic acid is then neutralized with a calcium base to produce this compound.

Step 1: Sulfonation of Cyclohexylamine

The sulfonation of cyclohexylamine can be achieved using several sulfonating agents, with sulfur trioxide (SO₃) and sulfamic acid being the most common in industrial applications. Chlorosulfonic acid has also been used historically.[3]

This method is widely used in industrial settings due to its efficiency and the high purity of the resulting product. The reaction is highly exothermic and requires careful control of temperature and reactant ratios to minimize the formation of by-products such as bis(cyclohexylamine)sulfone.[4]

Experimental Protocol:

  • Reactant Preparation: Dry cyclohexylamine and a gaseous mixture of sulfur trioxide diluted with an inert gas (e.g., nitrogen) are prepared. It is crucial to maintain anhydrous conditions to prevent the formation of sulfuric acid.[4]

  • Reaction: The liquid, dry cyclohexylamine and the gaseous sulfur trioxide-nitrogen mixture are introduced into a reaction zone under turbulent conditions. A high molar ratio of cyclohexylamine to sulfur trioxide (at least 10:1) is maintained to favor the formation of the desired cyclohexylamine cyclohexylsulfamate (B1227001).[4]

  • Temperature Control: The reaction temperature is maintained between 70°C and 150°C.[4]

  • Product Formation: The reaction yields cyclohexylamine cyclohexylsulfamate as the primary product.[4]

ParameterValueReference
Reactant Ratio (Cyclohexylamine:SO₃)≥ 10:1 (molar)[4]
Reaction Temperature70°C - 150°C[4]
Yield of Amine Salt> 80%[4]

The reaction of cyclohexylamine with sulfamic acid is another common industrial method. This process is generally considered milder than using sulfur trioxide.

Experimental Protocol:

  • Reactant Mixing: Cyclohexylamine and sulfamic acid are mixed in a reaction vessel. An excess of cyclohexylamine is typically used.

  • Heating: The mixture is heated to a temperature between 110°C and 160°C for approximately 90 minutes.[5] The reaction is carried out under a nitrogen blanket to prevent oxidation.[5]

  • Product Formation: The reaction produces the ammonium (B1175870) salt of N-cyclohexylsulfamic acid.

ParameterValueReference
Reactant Ratio (Cyclohexylamine:Sulfamic Acid)2.5-5:1 (mass)
Reaction Temperature110°C - 160°C[5]
Reaction Time~90 minutes[5]
Step 2: Neutralization with Calcium Hydroxide

The N-cyclohexylsulfamic acid (or its amine/ammonium salt) from the sulfonation step is neutralized with calcium hydroxide (Ca(OH)₂) to form this compound.

Experimental Protocol:

  • Reaction Mixture: The crude product from the sulfonation step is dissolved in water.

  • Addition of Calcium Hydroxide: A slurry of calcium hydroxide is added to the aqueous solution of cyclamic acid. Calcium hydroxide is often used due to its cost-effectiveness and availability.[6][7]

  • Neutralization: The mixture is stirred until the neutralization is complete, which can be monitored by measuring the pH of the solution. The reaction typically takes 1-3 hours.

  • Product Formation: The reaction yields a solution of this compound.

ParameterValueReference
Neutralizing AgentCalcium Hydroxide (Ca(OH)₂)[6][7]
Reaction Time1 - 3 hours

Industrial Production of this compound

The industrial production of this compound follows the same fundamental chemical steps as the laboratory synthesis but is scaled up and optimized for efficiency, safety, and cost-effectiveness.

Process Workflow

The following diagram illustrates a typical industrial workflow for the production of this compound.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Neutralization cluster_2 Step 3: Purification cluster_3 Final Product A Cyclohexylamine Storage C Sulfonation Reactor A->C B Sulfonating Agent (SO3 or Sulfamic Acid) Storage B->C D Neutralization Tank C->D F Filtration D->F E Calcium Hydroxide Slurry Preparation E->D G Crystallizer F->G H Centrifuge G->H I Dryer H->I J This compound Packaging I->J

Industrial Production Workflow for this compound
Purification and Crystallization

Purification is a critical step to ensure the final product meets the stringent purity requirements for food and pharmaceutical applications. A common industrial purification method involves the use of a barium salt intermediate.[8]

Purification Protocol (Barium Salt Method):

  • Formation of Barium Cyclamate: The crude cyclamic acid solution is treated with barium carbonate. This precipitates any sulfate (B86663) impurities as highly insoluble barium sulfate.

  • Removal of Barium Sulfate: The barium sulfate precipitate is removed by filtration.

  • Conversion back to Cyclamic Acid: The soluble barium cyclamate is then treated with sulfuric acid, which precipitates barium sulfate and regenerates the cyclamic acid in solution.[8]

  • Final Neutralization: The purified cyclamic acid is then neutralized with calcium hydroxide to form high-purity this compound.[8]

Crystallization:

The purified this compound solution is concentrated and cooled to induce crystallization. The resulting crystals are then separated from the mother liquor by centrifugation and dried.

ParameterValueReference
Purity (Assay)98.0% - 101.0% (anhydrous basis)[1]
Loss on Drying6.0% - 9.0%[1]
Cyclohexylamine Impurity≤ 10 mg/kg[1]
Dicyclohexylamine Impurity≤ 1 mg/kg[1]
Lead Impurity≤ 1 mg/kg[1]

Quality Control

Rigorous quality control is essential throughout the manufacturing process to ensure the safety and purity of the final this compound product. Various analytical methods are employed for this purpose.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the determination of cyclamate in various food and beverage products.[9][10] Since cyclamate lacks a strong chromophore for direct UV detection, a derivatization step is often required.[9] One method involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS) and subsequent analysis by HPLC-UV.[9]

Titration: A titration method can be used for the assay of this compound. The sample is dissolved in water and dilute hydrochloric acid and then titrated with a standardized solution of sodium nitrite.[1]

The following diagram illustrates a typical quality control workflow.

G cluster_0 Sampling cluster_1 Analytical Testing cluster_2 Decision cluster_3 Outcome A Raw Materials (Cyclohexylamine, Sulfonating Agent, Calcium Hydroxide) D HPLC Analysis (Purity, Impurities) A->D B In-Process Samples (Post-Sulfonation, Post-Neutralization) B->D C Final Product (this compound) C->D E Titration (Assay) C->E F Other Tests (Loss on Drying, Heavy Metals) C->F G Meets Specifications? D->G E->G F->G H Release G->H Yes I Reject/Reprocess G->I No

Quality Control Workflow for this compound Production

Conclusion

The synthesis and industrial production of this compound are well-defined processes that rely on the precise control of reaction conditions and rigorous purification and quality control measures. The primary pathway involves the sulfonation of cyclohexylamine followed by neutralization with calcium hydroxide. Industrial-scale manufacturing employs optimized protocols and specialized equipment to ensure high yields and purity. A thorough understanding of the chemistry, process parameters, and analytical methodologies is crucial for the safe and efficient production of this widely used artificial sweetener. This guide has provided a detailed technical overview to serve as a valuable resource for professionals in the field.

References

An In-Depth Technical Guide to the Molecular Structure and Formula of Calcium Cyclamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of calcium cyclamate. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the rigorous standards of research and development professionals.

Molecular Structure and Chemical Formula

This compound is the calcium salt of cyclamic acid. It is an artificial sweetener that is approximately 30-50 times sweeter than sucrose.

The chemical formula for anhydrous this compound is C₁₂H₂₄CaN₂O₆S₂ .[1] It also commonly exists as a dihydrate, with the formula C₁₂H₂₄CaN₂O₆S₂ · 2H₂O .[2]

IUPAC Name: calcium bis(N-cyclohexylsulfamate)[3]

CAS Registry Number: 139-06-0[1]

The molecular structure consists of a central calcium ion (Ca²⁺) ionically bonded to two cyclohexylsulfamate (B1227001) anions ([C₆H₁₁NHSO₃]⁻). The cyclohexylsulfamate anion features a cyclohexane (B81311) ring attached to a sulfamate (B1201201) group.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 396.54 g/mol (anhydrous)[1]
432.57 g/mol (dihydrate)[2]
Appearance White, odorless, crystalline powder[2]
Taste Intensely sweet
Solubility Freely soluble in water[1]
1 g in 4 mL of water[1]
Sparingly soluble in ethanol (B145695)[2]
1 g in 60 mL of ethanol[1]
Practically insoluble in benzene, chloroform, and ether[1]
pH of 10% Aqueous Solution 5.5 - 7.5[1]
Loss on Drying (Dihydrate) 6.0% - 9.0% (140°C for 2 hours)[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical determination of this compound.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the sulfonation of cyclohexylamine (B46788) to produce cyclamic acid, followed by neutralization with a calcium salt.

G Cyclohexylamine Cyclohexylamine Reaction1 Sulfonation (in high-boiling solvent) Cyclohexylamine->Reaction1 SulfamicAcid Sulfamic Acid SulfamicAcid->Reaction1 CyclamicAcid Cyclamic Acid Reaction1->CyclamicAcid Reaction2 Neutralization CyclamicAcid->Reaction2 CalciumHydroxide Calcium Hydroxide (B78521) CalciumHydroxide->Reaction2 CalciumCyclamate This compound Reaction2->CalciumCyclamate Purification Purification (e.g., Crystallization) CalciumCyclamate->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General synthesis pathway for this compound.

Protocol for Laboratory-Scale Synthesis:

  • Sulfonation of Cyclohexylamine:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve cyclohexylamine in a high-boiling point solvent such as toluene.

    • Slowly add an equimolar amount of sulfamic acid to the cyclohexylamine solution while stirring.

    • Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of N-cyclohexyl-N-cyclohexylammonium sulfamate.

    • Filter the precipitate and wash with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.

  • Neutralization to Form this compound:

    • Suspend the N-cyclohexyl-N-cyclohexylammonium sulfamate precipitate in water.

    • Slowly add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) slurry to the suspension with vigorous stirring. The reaction will liberate free cyclohexylamine.

    • Continue stirring until the reaction is complete, which can be monitored by the cessation of ammonia (B1221849) smell or by pH measurement (approaching neutral).

    • The resulting aqueous solution contains this compound and liberated cyclohexylamine.

  • Purification:

    • Remove the liberated cyclohexylamine by azeotropic distillation.

    • Treat the aqueous solution with activated carbon to remove colored impurities, followed by filtration.

    • Concentrate the filtrate under reduced pressure to induce crystallization of this compound.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • The identity and purity of the synthesized this compound can be confirmed by techniques such as melting point determination, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

Analytical Determination by HPLC-UV

High-performance liquid chromatography with ultraviolet detection is a common method for the quantification of cyclamate in various samples. The method often involves a pre-column derivatization step to introduce a chromophore, as cyclamate itself has poor UV absorbance.

G SamplePrep Sample Preparation (e.g., extraction, dilution) Oxidation Oxidation of Cyclamate to Cyclohexylamine (e.g., with peroxide) SamplePrep->Oxidation Derivatization Derivatization (e.g., with TNBS) Oxidation->Derivatization HPLC HPLC Analysis (Reversed-Phase C18 column) Derivatization->HPLC UV_Detection UV Detection HPLC->UV_Detection Quantification Quantification (based on calibration curve) UV_Detection->Quantification Result Cyclamate Concentration Quantification->Result

Caption: Workflow for HPLC-UV determination of cyclamate.

Detailed Protocol for HPLC-UV Analysis: [4][5]

  • Reagents and Standards:

    • This compound standard

    • Cycloheptylamine (internal standard)

    • Trinitrobenzenesulfonic acid (TNBS)

    • Sodium carbonate

    • Sodium hydroxide

    • Hydrochloric acid

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Degas carbonated beverages. Dilute the sample with deionized water to bring the cyclamate concentration within the linear range of the calibration curve.

    • Solid Samples (e.g., powders, tablets): Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of deionized water. Further dilution may be necessary.

  • Oxidation and Derivatization: [5]

    • To an aliquot of the prepared sample (or standard solution), add an oxidizing agent (e.g., hydrogen peroxide) to convert cyclamate to cyclohexylamine. The reaction conditions (temperature and time) should be optimized.

    • Add the internal standard solution (cycloheptylamine).

    • Add sodium carbonate solution, followed by the TNBS derivatizing reagent.

    • Add sodium hydroxide solution and allow the reaction to proceed at a controlled temperature for a specific time (e.g., 1 hour).

    • Stop the reaction by adding hydrochloric acid.

    • Add ethanol and filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v), delivered isocratically.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a specific wavelength (e.g., 314 nm for the N,N-dichlorocyclohexylamine derivative or another appropriate wavelength for the TNBS derivative).[6]

    • Column Temperature: Ambient or controlled (e.g., 23°C).[7]

  • Quantification:

    • Prepare a series of calibration standards of this compound and process them in the same manner as the samples.

    • Construct a calibration curve by plotting the peak area ratio of the cyclamate derivative to the internal standard against the concentration of cyclamate.

    • Determine the concentration of cyclamate in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This technical guide provides essential information on the molecular structure, formula, and properties of this compound, along with detailed experimental protocols for its synthesis and analysis. The provided methodologies and data are intended to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to good laboratory practices and safety precautions is essential when performing the described experiments.

References

The Molecular Mechanism of Cyclamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamate, a synthetic compound 30–50 times sweeter than sucrose, has been utilized as a non-caloric artificial sweetener for decades. Its mechanism of action, centered on the activation of the heterodimeric G protein-coupled receptor (GPCR) T1R2/T1R3, offers a compelling case study in ligand-receptor interaction and taste signaling. Unlike many sweeteners that bind to the large extracellular Venus Flytrap (VFT) domain of the T1R2 subunit, cyclamate exerts its effect through a distinct allosteric binding site located within the transmembrane domain (TMD) of the T1R3 subunit. This guide provides a comprehensive technical overview of the molecular events initiated by cyclamate, from receptor binding to the generation of a neural sweet taste signal. It details the experimental methodologies used to elucidate this pathway and presents key quantitative data for a scientific audience engaged in taste receptor research and modulator development.

The Sweet Taste Receptor: T1R2/T1R3

The perception of sweet taste is primarily mediated by a single, complex receptor: a heterodimer formed by two members of the Taste 1 Receptor (T1R) family, T1R2 and T1R3. These receptors belong to Class C of the GPCR superfamily, characterized by a large N-terminal extracellular domain for ligand binding, a cysteine-rich domain (CRD), and a C-terminal seven-transmembrane domain (TMD). The T1R2/T1R3 receptor is a molecular marvel, possessing multiple distinct binding sites that allow it to recognize a vast and structurally diverse array of sweet-tasting molecules, from natural sugars to synthetic sweeteners.[1][2]

Cyclamate's Unique Binding Site and Agonist Activity

The key to understanding cyclamate's action lies in its unique interaction with the T1R3 subunit. While natural sugars and some artificial sweeteners like aspartame (B1666099) bind to the VFT domains, cyclamate interacts with a binding pocket located within the seven-transmembrane domain of the human T1R3 subunit.[1][3][4][5] This was decisively demonstrated through experiments using chimeric human/mouse receptors. The human sweet receptor (hT1R2/hT1R3) responds to cyclamate, whereas the mouse receptor does not.[3][4] By creating mixed-species pairings, researchers showed that responsiveness to cyclamate is conferred specifically by the human T1R3 subunit (hT1R3).[4][6] Further studies using chimeric receptors, where domains of hT1R3 and its mouse counterpart were swapped, pinpointed the transmembrane domain of hT1R3 as the critical region for cyclamate interaction.[3][4]

Cyclamate functions as both a direct agonist and a positive allosteric modulator (PAM).[6] This means it can activate the T1R2/T1R3 receptor on its own to elicit a sweet taste and can also enhance the receptor's response to other sweeteners, such as sucrose, that bind to a different site.[6] This allosteric modulation property is a significant area of interest in the development of new sweetener formulations.

A diagram of the T1R2/T1R3 receptor showing distinct binding sites for various sweeteners.

Intracellular Signaling Cascade

Upon binding of cyclamate to the T1R3 TMD, the receptor undergoes a conformational change, initiating a canonical GPCR signaling cascade within the taste receptor cell. This multi-step process amplifies the initial signal, culminating in neurotransmitter release.

  • G Protein Activation : The activated T1R2/T1R3 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein gustducin (B1178931). The Gα subunit of gustducin releases GDP and binds GTP, causing its dissociation from the βγ subunits.

  • PLCβ2 Activation : The dissociated Gβγ subunits activate the enzyme Phospholipase C beta 2 (PLCβ2).

  • Second Messenger Production : PLCβ2 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the surface of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the channels, causing a rapid influx of Ca²⁺ into the cytoplasm.

  • TRPM5 Channel Opening : The rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, a monovalent cation channel.

  • Cell Depolarization : The opening of TRPM5 allows an influx of Na⁺ ions into the cell, leading to depolarization of the cell membrane.

  • ATP Release : The membrane depolarization triggers the opening of the CALHM1/CALHM3 voltage-gated channel. This large-pore channel allows the non-vesicular release of adenosine (B11128) triphosphate (ATP) into the extracellular space.

  • Neural Signal Transmission : ATP acts as a neurotransmitter, binding to purinergic receptors (like P2X2/P2X3) on the afferent nerve fibers of the gustatory nerve. This binding generates an action potential that travels to the brain, where it is ultimately perceived as a sweet taste.

// Nodes Cyclamate [label="Cyclamate", fillcolor="#FBBC05", fontcolor="#202124"]; T1R3 [label="T1R3-TMD", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; T1R2 [label="T1R2", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gustducin [label="G Protein (Gustducin)\n(αβγ)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCb2 [label="PLCβ2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum (ER)\n[Ca²⁺ Store]", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ Intracellular [Ca²⁺]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPM5 [label="TRPM5 Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Depol [label="Cell Depolarization\n(Na⁺ Influx)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CALHM1 [label="CALHM1/CALHM3 Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nerve [label="Gustatory Nerve Fiber", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Brain [label="Signal to Brain\n(Sweet Perception)", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cyclamate -> T1R3 [label="Binds"]; T1R3 -> Gustducin [label="Activates"]; T1R2 -> Gustducin [label="Activates"]; Gustducin -> PLCb2 [label="Activates (βγ subunits)"]; PLCb2 -> PIP2 [label="Cleaves"]; PIP2 -> IP3; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca2 [label="Releases Ca²⁺"]; Ca2 -> TRPM5 [label="Opens"]; TRPM5 -> Depol; Depol -> CALHM1 [label="Opens"]; CALHM1 -> ATP; ATP -> Nerve [label="Activates"]; Nerve -> Brain;

// Ranks {rank=same; T1R2; T1R3;} }

The intracellular cascade initiated by cyclamate binding to the T1R3 subunit.

Quantitative Data Summary

The functional activity of cyclamate on the human sweet taste receptor has been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC₅₀) is a critical measure of a compound's potency.

CompoundReceptor TargetAssay TypeReported EC₅₀Reference
Cyclamate hT1R2/hT1R3Calcium Mobilization~2.2 mM[1]

Note: EC₅₀ values can vary between studies depending on the specific cell line, expression levels, and assay conditions.

Key Experimental Protocols

The elucidation of cyclamate's mechanism of action relied on several key experimental techniques, primarily using heterologous expression systems.

Heterologous Expression of T1R2/T1R3

This technique involves introducing the genetic code for the human T1R2 and T1R3 receptor subunits into a host cell line that does not normally express them, such as Human Embryonic Kidney 293 (HEK293) cells.[7]

  • Objective : To create a controlled, functional in vitro system for studying receptor activation.

  • Methodology :

    • Vector Construction : The cDNA sequences for hT1R2 and hT1R3 are cloned into mammalian expression vectors.

    • Transfection : The expression vectors are introduced into HEK293 cells using methods like lipid-mediated transfection (e.g., Lipofectamine).[8] To ensure the signal can be detected, a promiscuous G protein, Gα16-gust44, is often co-transfected. This chimeric G protein effectively couples the taste receptor to the cell's endogenous PLC pathway, leading to a robust calcium signal.[6]

    • Cell Culture : Transfected cells are cultured in appropriate media for 24-48 hours to allow for protein expression. Stable cell lines, which permanently integrate the receptor genes, can also be generated through selection with antibiotics.

    • Verification : Expression and proper membrane localization of the receptor subunits are confirmed using techniques like immunofluorescence or Western blotting.

Calcium Mobilization Assay

This is the primary functional assay used to measure the activation of the heterologously expressed T1R2/T1R3 receptor.[9][10]

  • Objective : To quantify the receptor's response to a ligand by measuring the downstream increase in intracellular calcium.

  • Methodology :

    • Cell Plating : HEK293 cells expressing hT1R2/hT1R3 and Gα16-gust44 are plated in a multi-well plate (e.g., 96-well).

    • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 or Fluo-4, which increases its fluorescence intensity upon binding to Ca²⁺.

    • Stimulation : A baseline fluorescence reading is taken. Solutions containing varying concentrations of cyclamate (or other sweeteners) are then added to the wells.

    • Detection : The change in fluorescence is monitored over time using a fluorescence plate reader or microscope. The peak increase in fluorescence relative to the baseline (ΔF/F) is recorded as the response.

    • Data Analysis : Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration. These curves are then fitted with a nonlinear regression model to calculate the EC₅₀ value.

Chimeric Receptor and Site-Directed Mutagenesis Studies

These methods were instrumental in identifying the specific binding site for cyclamate.[3][4]

  • Objective : To pinpoint the receptor subunit and specific amino acid residues responsible for cyclamate binding and activation.

  • Methodology (Chimeric Receptors) :

    • Based on the observation that human receptors respond to cyclamate while mouse receptors do not, chimeric receptor constructs are created. For example, a construct might contain the N-terminal and VFT domains from the mouse T1R3 and the TMD from the human T1R3.

    • These chimeras are expressed in HEK293 cells, and their response to cyclamate is tested using the calcium mobilization assay.

    • Responsiveness is correlated with the presence of specific human domains, thereby localizing the interaction site.[4]

  • Methodology (Site-Directed Mutagenesis) :

    • Once a domain (e.g., the TMD of hT1R3) is identified, computational modeling is used to predict which specific amino acid residues within that domain might form a binding pocket.

    • Site-directed mutagenesis is used to create mutant receptors where these candidate residues are systematically replaced, often with alanine (B10760859) (Alanine-Scanning Mutagenesis).[3][4]

    • Each mutant receptor is expressed and tested for its response to cyclamate. A loss or significant reduction in response for a specific mutant indicates that the mutated residue is critical for cyclamate binding or receptor activation.[4]

// Nodes Observation [label="Observation:\nHuman receptor responds to Cyclamate,\nMouse receptor does not.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Hypothesis [label="Hypothesis:\nA specific human subunit (T1R2 or T1R3)\nconfers sensitivity.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment1 [label="Experiment 1: Chimeric Subunits\n(hT1R2/mT1R3 vs. mT1R2/hT1R3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Result:\nOnly receptors with hT1R3 respond.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Hypothesis2 [label="Hypothesis:\nA specific domain within hT1R3\n is responsible.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment2 [label="Experiment 2: Domain-Swap Chimeras\n(e.g., hT1R3-TMD in mouse backbone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result2 [label="Result:\nTMD of hT1R3 is necessary for response.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Hypothesis3 [label="Hypothesis:\nSpecific amino acids in the TMD\nform the binding pocket.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment3 [label="Experiment 3: Site-Directed Mutagenesis\n(Alanine scanning of TMD residues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result3 [label="Result:\nIdentified key residues that, when\nmutated, abolish the response.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Conclusion [label="Conclusion:\nCyclamate binds to a specific pocket\nwithin the TMD of the hT1R3 subunit.", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges Observation -> Hypothesis; Hypothesis -> Experiment1; Experiment1 -> Result1; Result1 -> Hypothesis2; Hypothesis2 -> Experiment2; Experiment2 -> Result2; Result2 -> Hypothesis3; Hypothesis3 -> Experiment3; Experiment3 -> Result3; Result3 -> Conclusion; }

A logical workflow of the experiments used to identify the cyclamate binding site.

Conclusion and Future Directions

The mechanism of action for cyclamate is a well-defined example of allosteric modulation of a Class C GPCR. By binding within the transmembrane domain of the T1R3 subunit, it triggers a canonical G protein signaling cascade involving gustducin, PLCβ2, IP3, and TRPM5, ultimately leading to ATP release and the perception of sweetness. The experimental framework used to uncover this pathway—combining heterologous expression, functional calcium assays, and molecular biology techniques like chimeragenesis and site-directed mutagenesis—serves as a robust paradigm for the study of other taste modulators. For drug development professionals, understanding these distinct allosteric binding sites on taste receptors opens new avenues for designing novel flavor modulators and sweetness enhancers that can offer improved taste profiles and help reduce caloric intake in food and beverage products.

References

In Vivo Metabolism and Metabolic Fate of Calcium Cyclamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core.

Executive Summary

Calcium cyclamate, a non-nutritive sweetener, undergoes a complex metabolic journey primarily dictated by the host's gastrointestinal microflora. Following oral ingestion, a significant portion of cyclamate is not absorbed and is excreted unchanged in the feces. The absorbed fraction is largely excreted unchanged in the urine. However, in a subset of the population, known as "converters," gut bacteria metabolize unabsorbed cyclamate into cyclohexylamine (B46788). This conversion is highly variable among individuals. Once formed, cyclohexylamine is readily absorbed and may undergo further, limited metabolism to hydroxylated derivatives before being excreted in the urine. The calcium ion dissociates upon ingestion and enters the body's natural calcium pool, where its homeostasis is regulated by established physiological pathways. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of this compound is characterized by incomplete absorption and a pivotal metabolic conversion step mediated by intestinal microflora.

1.1 Absorption Absorption of cyclamate from the gastrointestinal tract is limited and variable across species. In humans, following a 1 g oral dose of radiolabelled this compound, absorption is estimated to be between 20-40%.[1][2][3] The unabsorbed portion remains in the gut lumen, where it is available for microbial metabolism or excretion.[1][3] In contrast, its primary metabolite, cyclohexylamine, is almost completely absorbed from the intestine.[2]

1.2 Distribution Once absorbed, cyclamate is distributed in the body. Studies in pregnant rats have shown that sodium cyclamate can cross the placenta and distribute to fetal tissues.[1] Similarly, in lactating rats and dogs, this compound was found in higher concentrations in milk than in blood.[1] In early-term pregnant women who received an intravenous dose of ¹⁴C-cyclamate, the molecule crossed the placenta and was detected in fetal tissues, particularly the liver, spleen, pancreas, and kidneys.[2]

1.3 Metabolism The metabolism of cyclamate is a two-stage process, with the initial and most critical step being entirely dependent on gut microflora.

  • Conversion to Cyclohexylamine: The primary metabolic event is the conversion of cyclamate to cyclohexylamine through the enzymatic action of certain gastrointestinal bacteria.[1][3] This biotransformation is highly dependent on the individual's gut microbiome composition, leading to distinct subpopulations of "converters" and "non-converters".[4] Non-converters metabolize less than 0.2% of a daily dose, while converters can metabolize a significantly higher, though often erratic, percentage.[4] Chronic exposure to cyclamate can induce this metabolic capability in some individuals.[2]

  • Metabolism of Cyclohexylamine: After its formation and absorption, cyclohexylamine undergoes limited further metabolism, which differs between species. In humans, only about 1-2% of a cyclohexylamine dose is metabolized, primarily through deamination to form metabolites like cyclohexanol (B46403) and trans-cyclohexane-1,2-diol.[5] In rats, metabolism is more extensive (4-5% of a dose) and occurs mainly through ring hydroxylation, producing various aminocyclohexanol isomers.[5]

1.4 Excretion Excretory pathways for this compound and its metabolites are well-defined.

  • Cyclamate: Absorbed cyclamate is rapidly eliminated and excreted largely unchanged in the urine.[1][2] The unabsorbed portion is excreted in the feces. In a human study, 87-90% of an oral radioactive dose was recovered within four days, with roughly equal amounts found in the urine and feces.[1][3]

  • Cyclohexylamine and its Metabolites: Cyclohexylamine and its subsequent metabolites are primarily excreted in the urine.[3][5]

Quantitative Metabolic Data

The following tables summarize key quantitative data on the metabolism and excretion of cyclamate and its metabolite, cyclohexylamine.

Table 1: Pharmacokinetic and Excretion Data of Cyclamate in Humans

ParameterValueStudy ConditionsReference
Absorption 20-40%Oral administration[2]
Total Recovery 87-90%Single 1g oral dose of [¹⁴C]cyclamate, 4-day collection[1][3]
Excretion Route Approx. equal parts in urine and fecesSingle 1g oral dose of [¹⁴C]cyclamate[1][3]
Conversion to CHA < 0.2% (Non-converters)Long-term daily dosing[4]
Conversion to CHA Up to 38% (Avg. steady-state in high converters)Long-term daily dosing[4]
Conversion to CHA Occasional peaks up to 60% (High converters)Long-term daily dosing[4]

Table 2: Pharmacokinetic and Excretion Data of Cyclamate in Animal Models (Rat)

ParameterValueStudy ConditionsReference
Urinary Excretion 17-30%Single oral doses (0.46-1.85 g/kg)[6]
Fecal Excretion 70-80%Single oral doses (0.46-1.85 g/kg)[6]
Conversion to CHA 12-25% of urinary ¹⁴CChronic diet (0.1% Ca-cyclamate) followed by a single [¹⁴C]cyclamate dose[2]

Table 3: Identified Urinary Metabolites of Cyclohexylamine in Different Species (% of Oral Dose)

SpeciesMetabolite% of DoseReference
Human Unchanged Cyclohexylamine~98-99%[5]
trans-cyclohexane-1,2-diol1.4%[5]
Cyclohexanol0.2%[5]
Rat Unchanged Cyclohexylamine~95-96%[5]
trans-3-aminocyclohexanol2.2%[5]
cis-4-aminocyclohexanol1.7%[5]
trans-4-aminocyclohexanol0.5%[5]
Other minor metabolites<0.5%[5]
Rabbit Unchanged Cyclohexylamine~70%[5]
trans-3-aminocyclohexanol11.3%[5]
Cyclohexanol9.3%[5]
trans-cyclohexane-1,2-diol4.7%[5]
Other minor metabolites<1.5%[5]

Metabolic Pathways and Experimental Workflows

Visual representations of the metabolic fate and associated study designs provide a clearer understanding of the processes involved.

Metabolic Pathway of this compound ingestion Oral Ingestion (this compound) gi_tract Gastrointestinal Tract ingestion->gi_tract absorption Incomplete Absorption gi_tract->absorption ~20-40% microflora Gut Microflora Metabolism gi_tract->microflora Unabsorbed Cyclamate feces Excretion (Feces) systemic Systemic Circulation absorption->systemic Absorbed Cyclamate microflora->feces Unconverted Cyclamate cha Cyclohexylamine (CHA) microflora->cha Conversion cha->systemic Complete Absorption liver Further Metabolism (e.g., Liver) systemic->liver urine Excretion (Urine) systemic->urine Unchanged Cyclamate systemic->urine CHA cha_metabolites CHA Metabolites liver->cha_metabolites cha_metabolites->urine mid1 mid2

Caption: Metabolic Pathway of this compound.

Workflow for Human Metabolism Study screening Screening of Volunteers (n=261) identification Identify Converters (>0.2%) & Non-Converters (<0.2%) screening->identification dosing Long-Term Dosing (250 mg this compound, 3x/day for 13 weeks) identification->dosing collection Sample Collection dosing->collection urine Urine Samples (Twice-weekly timed collections + daily collections) collection->urine plasma Plasma Samples (Weeks 1-3 and 7-13) collection->plasma analysis Chemical Analysis (e.g., GC-MS) urine->analysis plasma->analysis quantification Quantify Cyclamate and Cyclohexylamine (CHA) analysis->quantification evaluation Evaluate Intra- and Inter-subject Variability of Metabolism quantification->evaluation

Caption: Workflow for Human Metabolism Study.

Analytical Workflow for Cyclamate (HPLC-UV) sample Sample (e.g., Beverage, Foodstuff) extraction Extraction & Cleanup sample->extraction oxidation Peroxide Oxidation extraction->oxidation conversion Cyclamate → Cyclohexylamine oxidation->conversion derivatization Derivatization with TNBS (Trinitrobenzenesulfonic acid) conversion->derivatization derivative Formation of colored TNB-derivative derivatization->derivative hplc Analysis by Reversed-Phase HPLC derivative->hplc detection UV Detection hplc->detection quantification Quantification vs. Internal Standard detection->quantification

Caption: Analytical Workflow for Cyclamate (HPLC-UV).

Key Experimental Protocols

4.1 Human Long-Term Administration Study This protocol was designed to assess the variability of cyclamate metabolism in humans over an extended period.[4]

  • Subjects: A group of 14 subjects identified as "converters" (>0.2% metabolism of a daily dose to cyclohexylamine) and 31 "non-converters" (<0.2% metabolism) were selected from an initial screen of 261 volunteers.

  • Dosing Regimen: Subjects received this compound tablets equivalent to 250 mg of cyclamic acid, three times daily, for 13 weeks.

  • Sample Collection:

    • Urine: Timed (3-hour) urine collections were performed twice weekly during weeks 1-3 and 7-13 to determine the rate of metabolism. Daily urine specimens were also collected on all other study days to investigate day-to-day fluctuations.

    • Plasma: Blood samples were collected during weeks 1-3 and 7-13 to measure plasma concentrations of cyclohexylamine.

  • Analytical Method: Urine and plasma samples were analyzed for cyclamate and cyclohexylamine content, likely using gas chromatography-mass spectrometry (GC-MS), to determine the percentage of conversion and assess pharmacokinetic profiles.

4.2 Analytical Methodology: HPLC-UV for Cyclamate in Foodstuffs This method allows for the quantification of cyclamate in complex matrices like beverages and foods.[7][8]

  • Sample Preparation: The sample is homogenized and extracted with a suitable solvent. An internal standard, such as cycloheptylamine, is added to correct for variations in extraction and derivatization efficiency.

  • Oxidation: The extract undergoes peroxide oxidation. This chemical step converts cyclamate, which has a poor UV chromophore, into cyclohexylamine.

  • Derivatization: The resulting cyclohexylamine is reacted with trinitrobenzenesulfonic acid (TNBS). This reaction forms a highly colored 2,4,6-trinitrophenyl (TNB) derivative of cyclohexylamine that can be easily detected by a UV detector.

  • HPLC Analysis: The derivatized sample is injected into a reversed-phase high-performance liquid chromatography (HPLC) system.

  • Detection and Quantification: The TNB-derivative is separated from other matrix components and detected using a UV detector. The concentration of cyclamate in the original sample is calculated by comparing the peak area of the analyte derivative to that of the internal standard derivative.

Metabolic Fate of the Calcium Ion

The "calcium" component of this compound dissociates from the cyclamate moiety in the aqueous environment of the gastrointestinal tract. The resulting free calcium ions (Ca²⁺) enter the body's systemic calcium pool. The fate of this calcium is not influenced by the cyclamate molecule and follows the well-established physiological pathways of calcium homeostasis.[9][10] This process is tightly regulated by hormones, primarily parathyroid hormone (PTH) and the active form of Vitamin D (calcitriol), which control intestinal absorption, bone resorption, and renal excretion to maintain plasma calcium levels within a narrow physiological range.[11][12]

References

The Pharmacokinetic Profile of Calcium Cyclamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of calcium cyclamate, a widely used artificial sweetener. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety assessment. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core biological pathways.

Absorption

This compound is partially and variably absorbed from the gastrointestinal tract following oral administration. The extent of absorption can be influenced by the gut microbiota composition of the individual. In humans, approximately 30-50% of an orally administered dose of cyclamate is absorbed.[1] Studies in animal models have shown varying degrees of absorption, with rabbits showing more ready absorption than rats and guinea pigs.[2]

Table 1: Quantitative Data on the Absorption of this compound

SpeciesRoute of AdministrationPercentage AbsorbedReference
HumanOral30-50%[1]
RabbitOralHigh (quantitative data not specified)[2]
RatOralLess readily absorbed than in rabbits[2]
Guinea PigOralLess readily absorbed than in rabbits[2]

Distribution

Following absorption, cyclamate is distributed throughout the body. Studies have indicated that cyclamate can cross the placenta and distribute to fetal tissues.[2][3] It has also been found to be excreted in the milk of lactating animals, with concentrations in milk potentially exceeding those in the blood.[2][4]

The primary metabolite of cyclamate, cyclohexylamine (B46788), is also distributed systemically after its formation in the gut and subsequent absorption.

Table 2: Distribution Characteristics of this compound

Tissue/FluidSpeciesFindingReference
Fetal TissuesHuman, RatCyclamate crosses the placenta and is found in fetal tissues, particularly the liver, spleen, pancreas, and kidneys.[2][3]
MilkDog, RatThis compound is excreted in milk, with concentrations potentially higher than in blood.[2][4]

Metabolism

The metabolism of this compound is unique in that it is not metabolized by human enzymes but rather by the gut microbiota in a subset of the population, referred to as "converters."[1][5][6] The primary metabolic reaction is the hydrolysis of cyclamate to cyclohexylamine.[1][5][6] The ability to convert cyclamate to cyclohexylamine varies significantly among individuals and can be influenced by long-term exposure to cyclamate.[1][7]

Cyclohexylamine, once formed and absorbed, can undergo further metabolism in the body. The main metabolic pathways for cyclohexylamine include hydroxylation of the cyclohexane (B81311) ring and deamination.[8] In humans, the primary metabolites of cyclohexylamine are cyclohexanol (B46403) and trans-cyclohexane-1,2-diol.[8]

Table 3: Metabolism of this compound and Cyclohexylamine

CompoundMetabolizing EntityPrimary Metabolite(s)SpeciesPercentage of MetabolismReference
This compoundGut MicrobiotaCyclohexylamineHuman (converters)>0.2% of daily dose, can reach up to 60% in high converters[1][7]
CyclohexylamineHepatic EnzymesCyclohexanol, trans-cyclohexane-1,2-diolHuman1-2% of dose[8]
CyclohexylamineHepatic EnzymesCyclohexanol, trans-3-, cis-4-, trans-4-, and cis-3-aminocyclohexanolRat4-5% of dose[8]
CyclohexylamineHepatic EnzymesCyclohexanol, trans-cyclohexane-1,2-diol, cyclohexanone, cyclohexylhydroxylamine, and various aminocyclohexanolsRabbit~30% of dose[8]
CyclohexylamineHepatic EnzymesCyclohexanol, trans-cyclohexane-1,2-diol, and various aminocyclohexanolsGuinea Pig4-5% of dose[8]

Below is a diagram illustrating the metabolic pathway of this compound.

This compound Metabolism Metabolic Pathway of this compound cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Tissues This compound This compound Cyclohexylamine_gut Cyclohexylamine This compound->Cyclohexylamine_gut Gut Microbiota (in converters) Cyclohexylamine_abs Absorbed Cyclohexylamine Cyclohexylamine_gut->Cyclohexylamine_abs Absorption Metabolites Cyclohexanol, trans-cyclohexane-1,2-diol, etc. Cyclohexylamine_abs->Metabolites Hepatic Metabolism

Caption: Metabolic conversion of this compound to cyclohexylamine by gut microbiota and subsequent hepatic metabolism of cyclohexylamine.

Excretion

The majority of absorbed cyclamate is excreted unchanged in the urine.[1] The unabsorbed portion is excreted in the feces.[1] In human "converters," the metabolite cyclohexylamine is primarily excreted in the urine.[1][7] The excretion of cyclohexylamine can fluctuate significantly from day to day even in the same individual.[1][7]

Table 4: Excretion of this compound and its Metabolites

CompoundRoute of ExcretionPercentage of DoseSpeciesReference
Unchanged CyclamateUrine (absorbed fraction)30-50%Human[1]
Unchanged CyclamateFeces (unabsorbed fraction)50-70%Human[1]
CyclohexylamineUrineVaries greatly in converters (up to 60% of cyclamate dose)Human[1][7]
Unchanged CyclohexylamineUrine~95-96%Rat, Guinea Pig[8]
Unchanged CyclohexylamineUrine~70%Rabbit[8]
Unchanged CyclohexylamineUrine~98-99%Human[8]

Experimental Protocols

Human Metabolism Study (Based on Renwick et al., 2004)

A study was conducted to determine the long-term metabolism of cyclamate to cyclohexylamine in humans.[1][7]

  • Subjects: The study included individuals identified as "converters" (>0.2% of a daily dose metabolized to cyclohexylamine) and "non-converters" (<0.2% metabolism).[1][7]

  • Dosage: Subjects were administered this compound tablets equivalent to 250 mg of cyclamic acid three times daily for 13 weeks.[1][7]

  • Sample Collection: Timed (3-hour) urine collections were performed twice weekly during weeks 1-3 and 7-13 to determine the metabolism of cyclamate to cyclohexylamine.[1][7] Daily urine specimens were also collected to assess day-to-day fluctuations in cyclohexylamine excretion.[1][7] Plasma samples were collected during weeks 1-3 and 7-13 to measure cyclohexylamine concentrations.[1][7]

  • Analytical Method: The concentrations of cyclamate and cyclohexylamine in urine and plasma were determined using validated analytical methods, likely involving gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

The workflow for a typical human metabolism study is depicted below.

Human Metabolism Study Workflow Workflow for a Human Cyclamate Metabolism Study Screening Volunteer Screening (Identify Converters & Non-converters) Dosing Long-term Dosing (e.g., 13 weeks) Screening->Dosing Urine_Collection Timed & Daily Urine Collection Dosing->Urine_Collection Plasma_Collection Periodic Plasma Collection Dosing->Plasma_Collection Analysis Quantification of Cyclamate & Cyclohexylamine (e.g., HPLC, GC-MS) Urine_Collection->Analysis Plasma_Collection->Analysis Data_Analysis Data Analysis & Pharmacokinetic Modeling Analysis->Data_Analysis

Caption: A generalized workflow for conducting a human clinical trial to assess the metabolism of this compound.

In Vitro Gut Microbiota Metabolism Assay

To investigate the role of gut bacteria in the conversion of cyclamate to cyclohexylamine, in vitro anaerobic incubation studies are performed.[5][6]

  • Sample Source: Fecal samples from human "converters" or the contents of the cecum and colon from animal models pre-treated with cyclamate are used as the source of gut microbiota.[5][6]

  • Incubation: The fecal or intestinal contents are incubated anaerobically with radiolabeled ([¹⁴C]) cyclamate in a suitable broth medium.[5][6]

  • Analysis: After incubation, the medium is analyzed for the presence of [¹⁴C]-cyclohexylamine, typically using chromatographic techniques to separate the parent compound from the metabolite, followed by radiometric detection.

The logical relationship for determining the role of gut microbiota is shown in the following diagram.

In Vitro Gut Microbiota Assay Logic for In Vitro Gut Microbiota Metabolism Assay Source Fecal/Intestinal Contents from Converters Incubation Anaerobic Incubation with [14C]-Cyclamate Source->Incubation Analysis Chromatographic Separation & Radiometric Detection Incubation->Analysis Result Detection of [14C]-Cyclohexylamine Analysis->Result Conclusion Confirms Gut Microbiota Mediated Conversion Result->Conclusion

Caption: The experimental logic for confirming the conversion of cyclamate to cyclohexylamine by gut microbiota in vitro.

Analytical Methodologies

The quantification of cyclamate and cyclohexylamine in biological matrices is crucial for pharmacokinetic studies. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization with reagents like trinitrobenzenesulfonic acid (TNBS), are used for the quantification of both cyclamate and cyclohexylamine in urine.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the detection and quantification of cyclohexylamine in various biological samples.[1]

This technical guide provides a foundational understanding of the ADME properties of this compound. The variability in its metabolism among individuals highlights the importance of considering the gut microbiome in safety and risk assessments of food additives and xenobiotics. Further research into the specific microbial species and enzymes responsible for cyclamate conversion will provide deeper insights into these processes.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Products of Calcium Cyclamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of calcium cyclamate and its degradation products. Understanding the behavior of this artificial sweetener under thermal stress is critical for its application in pharmaceuticals and food products that undergo heat treatment during manufacturing or preparation. This document synthesizes available data on its decomposition pathways, details relevant experimental protocols, and presents key information in a structured format for ease of reference and comparison.

Thermal Stability Profile

This compound (calcium cyclohexylsulfamate), particularly in its dihydrate form (C₁₂H₂₄CaN₂O₆S₂ · 2H₂O), is generally considered to be stable under typical cooking and baking conditions.[1] It is noted to be more resistant to heat than saccharin.[2] However, at elevated temperatures, it undergoes a multi-stage decomposition process.

A key study by Neville et al. using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) revealed that the thermal decomposition of this compound dihydrate begins with a two-step dehydration process.[3] This initial loss of water is then followed by the decomposition of the anhydrous salt. The ultimate thermal degradation product identified in this study was calcium sulfate (B86663) (CaSO₄).[3] This indicates a complete breakdown of the organic cyclohexylsulfamate (B1227001) moiety at high temperatures in the presence of oxygen.

For comparative purposes, studies on the more commonly analyzed sodium cyclamate provide additional insight into potential degradation pathways. Under deep-frying conditions (200°C for 25 minutes), sodium cyclamate has been shown to degrade, yielding cyclohexylamine (B46788) as a primary product.[4] Another study proposes a different degradation mechanism at 170°C, where sodium cyclamate undergoes sublimation and dimerization to form N,N-dicyclohexyl sulfamide (B24259).[5]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data available on the thermal decomposition of cyclamate salts.

Table 1: Thermal Decomposition Stages of this compound Dihydrate

Decomposition StageDescriptionEnd ProductReference
Stage 1 & 2Two-step thermal dehydrationAnhydrous this compound[3]
Stage 3Decomposition of anhydrous saltCalcium Sulfate (CaSO₄)[3]

Note: Specific temperature ranges and mass loss percentages from the TGA/DTA curves were not available in the accessed abstract of the primary source.

Table 2: Thermal Decomposition Data for Sodium Cyclamate

ConditionTemperature (°C)TimeDegradation Product(s)Reference
Deep-frying160-1855-25 minStable[4]
Deep-frying185-2005-8 minStable[4]
Deep-frying20025 minCyclohexylamine[4]
Heating170-N,N-dicyclohexyl sulfamide[5]

Degradation Products and Pathways

The thermal degradation of this compound can proceed via different pathways depending on the temperature, atmosphere (oxidative vs. inert), and presence of other substances.

Inorganic Degradation Pathway

As established by Neville et al., a primary pathway for this compound dihydrate under thermal analysis conditions involves dehydration followed by decomposition to an inorganic salt.[3]

G A This compound Dihydrate (C₁₂H₂₄CaN₂O₆S₂·2H₂O) B Anhydrous this compound (C₁₂H₂₄CaN₂O₆S₂) A->B Heat (Dehydration) W 2 H₂O (g) A->W C Calcium Sulfate (CaSO₄) B->C High Heat (Decomposition) D Volatile Organic Fragments + SOₓ, NOₓ (g) B->D

Caption: Thermal decomposition pathway of this compound Dihydrate to Calcium Sulfate.
Organic Degradation Pathway

Drawing parallels from studies on sodium cyclamate, a likely degradation pathway under non-oxidative or food processing conditions involves the hydrolysis or cleavage of the N-S bond to produce cyclohexylamine.[4] This is a significant degradation product from a toxicological perspective. At lower temperatures, dimerization to N,N-dicyclohexyl sulfamide has also been proposed.[5]

Experimental Protocols

Characterizing the thermal stability and degradation products of this compound involves thermoanalytical and chromatographic techniques.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

This protocol describes a general method for analyzing the thermal stability of a sweetener like this compound.

  • Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600) is used.[1]

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[6]

  • Analysis Conditions:

    • Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 100 mL/min) to maintain an inert atmosphere.[1]

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant linear heating rate (e.g., 5, 10, or 20°C/min).[1]

    • Isothermal Analysis (Optional): To simulate baking conditions, the sample can be rapidly heated to a specific temperature (e.g., 190°C) and held isothermally for a defined period (e.g., 50 minutes).[6]

  • Data Acquisition: The instrument records the sample's mass loss (TGA) and the differential heat flow (DSC) as a function of temperature and time.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperatures of decomposition and the percentage of mass loss at each stage. The DSC curve is analyzed to identify endothermic or exothermic events (e.g., melting, dehydration, decomposition).

HPLC Method for Cyclohexylamine Determination

This protocol is for the quantification of cyclohexylamine, a primary organic degradation product. The method involves an oxidation step to convert any remaining cyclamate into cyclohexylamine, followed by derivatization to make it detectable by UV or fluorescence detectors.[4][7]

  • Sample Preparation (Post-Heating): The heated this compound residue is dissolved in deionized water.

  • Oxidation (Optional): To determine total potential cyclohexylamine, the aqueous solution is treated with an oxidizing agent (e.g., hydrogen peroxide) to convert residual cyclamate to cyclohexylamine.[7]

  • Derivatization:

    • An aliquot of the sample solution is mixed with a buffer (e.g., sodium bicarbonate, pH 11).[4]

    • A derivatizing agent solution (e.g., dansyl chloride or trinitrobenzenesulfonic acid) is added.[4][7]

    • The mixture is incubated in a water bath (e.g., 60°C for 20 minutes) to allow the reaction to complete.[4]

  • HPLC Analysis:

    • Instrument: A high-performance liquid chromatograph with a UV or fluorescence detector.

    • Column: A reverse-phase column (e.g., C18).[3]

    • Mobile Phase: A suitable gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate).[4]

    • Detection: The wavelength is set according to the absorption maximum of the derivatized cyclohexylamine (e.g., 254 nm for the dansyl derivative).[4]

  • Quantification: The concentration of cyclohexylamine is determined by comparing the peak area of the sample to a calibration curve prepared from derivatized cyclohexylamine standards. An internal standard (e.g., cycloheptylamine) can be used to improve accuracy.[7]

Experimental and Analytical Workflow

The comprehensive analysis of this compound's thermal properties follows a logical workflow, from initial thermal characterization to the identification and quantification of degradation products.

G cluster_0 Thermal Analysis cluster_1 Data Interpretation cluster_2 Degradation Product Analysis cluster_3 Final Assessment A This compound Sample B TGA / DSC Analysis (Inert/Oxidative Atmosphere) A->B C Identify Decomposition Temperatures & Mass Loss B->C D Characterize Thermal Events (Dehydration, Melting, etc.) B->D E Collect Volatile Products (e.g., TGA-MS/FTIR) B->E F Prepare Heated Residue for Chromatography B->F J Elucidate Degradation Pathway C->J D->J G Derivatization of Alyphatic Amines F->G H HPLC-UV/FLD or GC-MS Analysis G->H I Identify & Quantify Degradation Products H->I I->J

Caption: General workflow for thermal stability and degradation product analysis.

Conclusion

The thermal stability of this compound is a multi-faceted process influenced by environmental conditions. Thermoanalytical data indicates a decomposition pathway initiated by dehydration, ultimately leading to the formation of inorganic calcium sulfate under oxidative conditions.[3] However, studies on the closely related sodium salt highlight the potential for the formation of organic degradation products, most notably cyclohexylamine, under conditions relevant to food processing.[4] Professionals in drug development and food science must consider both the temperature and the chemical environment when evaluating the stability of formulations containing this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such stability assessments.

References

Solubility of calcium cyclamate in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Calcium Cyclamate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various aqueous and organic solvents. The information is compiled from publicly available scientific literature and pharmacopeia standards, offering a valuable resource for formulation development, quality control, and research applications.

Introduction to this compound

This compound (Calcium cyclohexylsulfamate, CAS No. 139-06-0) is an artificial sweetener that is approximately 30 times sweeter than sucrose.[1][2] It is a white, odorless, crystalline powder.[1][2] Understanding its solubility is critical for its application in various products, including pharmaceuticals, food, and beverages, as it directly impacts dissolution, bioavailability, and formulation stability.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in various solvents. It is important to note that detailed studies on the temperature and pH dependence of this compound's solubility are not extensively available in the reviewed literature. The data presented here is primarily at ambient temperature unless otherwise specified.

Table 1: Solubility of this compound in Aqueous Solvents

SolventSolubilityApproximate Concentration ( g/100 mL)Reference
Water1 g in 4 mL25[3]
WaterFreely solubleNot specified[1][4]
Aqueous Sorbitol SolutionSolubleNot specified[3]

Table 2: Solubility of this compound in Organic and Mixed Solvents

SolventSolubilityApproximate Concentration ( g/100 mL)Reference
Ethanol1 g in 60 mL1.67[3]
Propylene (B89431) Glycol1 g in 1.5 mL66.67[3]
25% Ethanol in Water25 g in 100 mL25[3]
90% Ethyl Alcohol in Water2.4 g in 100 mL2.4[3]
BenzenePractically insoluble< 0.01[1]
ChloroformPractically insoluble< 0.01[1]
Diethyl EtherPractically insoluble< 0.01[1]

Factors Influencing Solubility

The solubility of calcium salts can be influenced by several factors, including temperature and pH. While specific data for this compound is limited, general principles for calcium salts suggest that:

  • Temperature: The solubility of many salts in water increases with temperature. However, for some calcium salts, the solubility can decrease at higher temperatures.[5] Experimental verification is necessary to determine the precise effect of temperature on this compound solubility.

  • pH: The pH of the solution can significantly impact the solubility of calcium salts.[6][7][8] For instance, in acidic conditions, the formation of the more soluble cyclamic acid could potentially increase the overall solubility. The pH of a 10% aqueous solution of this compound is reported to be between 5.5 and 7.5.[1][3]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the equilibrium solubility of this compound. This protocol is a synthesis of established methods for solubility testing of chemical compounds and food additives.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest. The concentration of the dissolved solute in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

Materials and Equipment
  • This compound (USP Reference Standard or equivalent)

  • Solvents (e.g., deionized water, ethanol, propylene glycol)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Analytical balance (readable to 0.01 mg)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • HPLC system with a UV detector or a UV-Visible Spectrophotometer

  • pH meter

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess This compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle C->D E Centrifuge to separate solid D->E F Withdraw supernatant E->F G Filter supernatant (0.45 µm filter) F->G H Prepare dilutions G->H I Analyze by HPLC or UV-Vis H->I J Calculate concentration I->J

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound known to be in excess of its solubility limit and add it to a suitable container (e.g., a screw-capped vial or flask).

    • Add a precise volume of the desired solvent to the container.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the suspension to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter material should be chemically compatible with the solvent.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method.

      • HPLC Method: An isocratic reversed-phase HPLC method with UV detection is suitable. The mobile phase could consist of a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed at a wavelength where cyclamate has significant absorbance (e.g., around 200-220 nm).

      • UV-Vis Spectrophotometry: Prepare a standard curve of this compound in the same solvent. Measure the absorbance of the diluted sample and determine the concentration from the standard curve.

    • Calculate the original concentration of this compound in the supernatant, taking into account the dilution factor. The result is reported as the solubility in units such as g/100 mL or mg/mL.

Conclusion

This technical guide provides essential solubility data and a detailed experimental protocol for this compound. While the available data offers a good starting point for researchers and formulation scientists, it is evident that further studies are needed to fully characterize the solubility of this compound as a function of temperature and pH. The provided experimental workflow offers a robust framework for conducting such investigations and generating valuable data for various applications.

References

Long-Term Carcinogenicity of Calcium Cyclamate in Rodents: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The long-term carcinogenicity of cyclamates, including calcium cyclamate, has been a subject of scientific investigation and regulatory scrutiny for decades. This technical guide provides an in-depth review of key long-term carcinogenicity studies of this compound and related cyclamate salts in rodents. It summarizes quantitative data from these studies in structured tables, details the experimental protocols employed, and presents a visualization of a standard two-generation carcinogenicity study design. The evidence from multiple studies in rats and mice is reviewed, with a particular focus on the incidence of bladder tumors. While early studies involving high doses of a cyclamate and saccharin (B28170) mixture raised concerns, subsequent studies on cyclamates alone, including a pivotal two-generation study of this compound in rats, have not demonstrated a carcinogenic effect. This guide aims to provide a comprehensive resource for researchers and professionals involved in the safety assessment of food additives and drug development.

Introduction

This compound is an artificial sweetener that was widely used in food and beverages until concerns about its potential carcinogenicity emerged in the late 1960s. These concerns were primarily based on a study that found bladder tumors in rats fed a high-dose mixture of cyclamate and saccharin.[1][2] This led to a ban on cyclamates in several countries, including the United States. However, subsequent and extensive research, including long-term studies in rodents, has been conducted to re-evaluate the carcinogenic potential of cyclamates alone. This guide provides a detailed examination of the key long-term studies on this compound and other cyclamate salts in rodents to offer a clear perspective on the current state of the science.

Quantitative Data from Long-Term Carcinogenicity Studies

The following tables summarize the quantitative data from key long-term studies on cyclamates in rodents. These studies are central to the evaluation of cyclamate's carcinogenic potential.

Table 1: Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Sprague-Dawley Rats

Species/StrainTreatment Group (Dietary Concentration)Number of AnimalsObservation PeriodKey Findings (Urinary Bladder)Reference
Sprague-Dawley Rat2% Sodium Cyclamate + Sodium Saccharin70-78/groupLifelongOne female with a papillomaSchmähl and Habs, 1984[3]
Sprague-Dawley Rat5% Sodium Cyclamate + Sodium Saccharin70-78/groupLifelongNo tumors, but increased stone formationSchmähl and Habs, 1984[3]
Sprague-Dawley RatSugar-receiving control70-78/groupLifelongNo unexpected resultsSchmähl and Habs, 1984[3]
Sprague-Dawley RatUntreated control70-78/groupLifelongNo unexpected resultsSchmähl and Habs, 1984[3]

Table 2: Chronic Toxicity Study of a Cyclamate:Saccharin (10:1) Mixture in Rats

Species/StrainTreatment Group (mg/kg body weight/day)Number of AnimalsObservation PeriodKey Findings (Urinary Bladder)Reference
Rat50035 male, 45 femaleUp to 105 weeksNo tumorsOser et al., 1975[1]
Rat112035 male, 45 femaleUp to 105 weeksNo tumorsOser et al., 1975[1]
Rat250070 total78-105 weeks12 rats with papillary carcinomasOser et al., 1975[1]

Table 3: Summary of a Two-Generation Carcinogenicity Study of this compound in Rats

Species/StrainTreatment GroupNumber of AnimalsObservation PeriodKey FindingsReference
RatThis compound (oral administration)Not specified in reviewsTwo generationsNo difference in tumor incidence between treated and control animalsIARC Summaries[4][5]
RatControlNot specified in reviewsTwo generations-IARC Summaries[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological studies. Below are the experimental protocols for the key studies cited, based on available information.

Two-Generation Carcinogenicity Study of a Sodium Cyclamate and Sodium Saccharin Mixture in Rats (Schmähl and Habs, 1984)
  • Test Substance: A mixture of sodium cyclamate and sodium saccharin.

  • Species/Strain: Sprague-Dawley rats.

  • Group Size: 70-78 rats per group.

  • Administration Route: Oral, via feed.

  • Dosage Levels:

    • 2% of the diet.

    • 5% of the diet.

    • A sugar-receiving control group.

    • An untreated control group.

  • Study Design: A two-generation study where the parent generation (F0) was administered the test diets, and their offspring (F1 generation) were exposed throughout their lives.

  • Observations: Lifelong observation for clinical signs of toxicity and tumor development.

  • Histopathology: Detailed histopathological examination of organs and tissues, with a particular focus on the urinary tract.

Chronic Toxicity Study of a Cyclamate:Saccharin (10:1) Mixture in Rats (Oser et al., 1975)
  • Test Substance: A 10:1 mixture of cyclamate and saccharin.

  • Species/Strain: Rats (strain not specified in the abstract).

  • Group Size: 35 male and 45 female rats in the main study groups.

  • Administration Route: Oral, via diet.

  • Dosage Levels:

    • 500 mg/kg body weight/day.

    • 1120 mg/kg body weight/day.

    • 2500 mg/kg body weight/day.

  • Study Design: A chronic feeding study lasting up to 105 weeks. The protocol also included evaluations of reproduction and lactation through two litters and teratology investigations. In the latter part of the study, cyclohexylamine (B46788) was added to the diets of some animals to account for its metabolism from cyclamate.

  • Observations: Regular monitoring of physical condition, growth, food efficiency, blood, and urine.

  • Histopathology: Postmortem pathological examination of a comprehensive set of tissues from all animals.

Two-Generation Carcinogenicity Study of this compound in Rats (Summary from IARC)

While the full study report is not publicly available, summaries from the International Agency for Research on Cancer (IARC) consistently describe the study as follows:

  • Test Substance: this compound.

  • Species/Strain: Rats.

  • Administration Route: Oral.

  • Study Design: A two-generation study.

  • Key Finding: No statistically significant difference in tumor incidence was observed between the animals treated with this compound and the control animals.[4][5]

Visualizations

Experimental Workflow for a Two-Generation Carcinogenicity Study

The following diagram illustrates the typical workflow of a two-generation carcinogenicity study, similar to the design used in the evaluation of this compound.

Two_Generation_Carcinogenicity_Study F0_Acclimatization F0 Generation: Acclimatization F0_Dosing F0 Dosing (Pre-mating, Mating, Gestation, Lactation) F0_Acclimatization->F0_Dosing Start of Study F1_Selection F1 Generation: Selection of Pups F0_Dosing->F1_Selection Mating & Birth F1_Dosing F1 Dosing (Post-weaning through Lifespan) F1_Selection->F1_Dosing Weaning F1_Observation F1 Lifespan Observation: Clinical Signs, Body Weight, Food Consumption F1_Dosing->F1_Observation F1_Termination F1 Termination & Necropsy F1_Observation->F1_Termination End of Lifespan Histopathology Histopathological Examination F1_Termination->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

A typical workflow for a two-generation carcinogenicity study in rodents.

Discussion and Conclusion

The body of evidence from long-term carcinogenicity studies of cyclamates in rodents is complex. An early study by Oser et al. (1975) reported the induction of bladder carcinomas in rats fed a high dose of a 10:1 mixture of cyclamate and saccharin.[1] This finding was a major driver for the subsequent ban on cyclamates in some countries.

However, a two-generation study in Sprague-Dawley rats by Schmähl and Habs (1984) using a mixture of sodium cyclamate and sodium saccharin did not find any carcinogenic effects, even at high dietary concentrations.[3] Importantly, a two-generation study on this compound administered alone also showed no difference in tumor incidence between treated and control rats, as consistently reported by the IARC.[4][5]

The collective evidence from numerous animal bioassays has led many regulatory bodies and scientific expert panels worldwide to conclude that cyclamate itself is not a carcinogen. The FDA's Cancer Assessment Committee has stated that "the collective weight of the many experiments...indicates that cyclamate is not carcinogenic." It is hypothesized that the findings in the Oser et al. study may have been related to the high doses of the sweetener mixture leading to physiological changes in the bladder, such as changes in urine composition and the formation of precipitates or stones, which can lead to irritation and subsequent tumor formation in rodents.

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Determination of Calcium Cyclamate in Foodstuffs

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of calcium cyclamate in various food matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols are intended for researchers, scientists, and professionals in the food industry and drug development.

Introduction

This compound is a widely used artificial sweetener. Due to health considerations and regulatory limits on its consumption, accurate and reliable analytical methods are essential for its quantification in foodstuffs. HPLC with UV detection offers a robust and widely accessible technique for this purpose. This application note details two primary HPLC-UV methods: a direct detection method suitable for simple matrices and a more sensitive pre-column derivatization method for complex or low-concentration samples.

Method 1: Direct HPLC-UV Determination of this compound

This method is advantageous for its simplicity and speed, requiring minimal sample preparation beyond dilution. It is particularly suitable for clear beverages and simple liquid food matrices.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (e.g., 80:20 v/v), adjusted to a specific pH (e.g., pH 3.8).

  • Flow Rate: 0.55 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 200 nm.[1]

2. Reagents and Standards:

  • This compound reference standard.

  • Methanol (HPLC grade).

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • Ultrapure water.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Liquid Samples (e.g., soft drinks): Degas the sample by sonication. Filter the sample through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase as needed to fall within the calibration range.[2]

  • Solid Samples (e.g., preserves, desserts): Homogenize a known weight of the sample with a suitable solvent (e.g., water or mobile phase). Centrifuge or filter the mixture to remove solid particles. Dilute the extract with the mobile phase before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the cyclamate peak based on the retention time and the calibration curve.

Quantitative Data Summary
ParameterValueReference
Linearity Range2-1000 µg/mL[3]
Limit of Detection (LOD)12 mg/L (in soft drinks)[2][3]
Limit of Quantification (LOQ)Typically 3-4 times the LOD
Recovery93.3-108.3%[3]
Precision (RSD)< 4.9%[3]

Method 2: HPLC-UV Determination with Pre-Column Derivatization

This method offers enhanced sensitivity and selectivity by converting cyclamate, which has a poor chromophore, into a derivative that strongly absorbs UV light. This is particularly useful for complex food matrices or when low detection limits are required. One common approach involves the conversion of cyclamate to N,N-dichlorocyclohexylamine.[4][5][6][7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described in Method 1.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of water and methanol (e.g., 20:80 v/v).[4][5][6][7]

  • Flow Rate: 1.0 mL/min.[4][5][6][7]

  • Injection Volume: 20 µL.[5]

  • UV Detection Wavelength: 314 nm.[4][5][6][7][8]

2. Reagents and Standards:

  • This compound reference standard.

  • Methanol and n-heptane (HPLC grade).

  • Sulfuric acid, sodium hypochlorite (B82951) solution, and sodium bicarbonate.

  • Ultrapure water.

3. Standard and Sample Derivatization:

  • Standard Derivatization: Prepare aqueous solutions of this compound standards. In a separating funnel, add a known volume of the standard solution, 1 mL of sulfuric acid, 10 mL of n-heptane, and 2.5 mL of sodium hypochlorite solution.[9] Shake vigorously. The cyclamate is converted to N,N-dichlorocyclohexylamine and extracted into the n-heptane layer.

  • Sample Preparation and Derivatization:

    • Liquid Samples: Take a known volume of the liquid sample and perform the derivatization procedure as described for the standards.

    • Solid Samples: Weigh a representative portion of the homogenized sample (e.g., 5 g) into a flask, dissolve and dilute with deionized water (e.g., to 100 mL), and degas.[9] Filter the solution and then proceed with the derivatization step.

  • After derivatization, the n-heptane phase is collected and may be further purified if necessary. The final solution is filtered through a 0.45 µm filter before injection.[5]

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the derivatized standard solutions to generate a calibration curve.

  • Inject the derivatized sample solutions.

  • Quantify the derivatized cyclamate peak.

Quantitative Data Summary
ParameterValueReference
LinearityR² > 0.999[8]
Limit of Detection (LOD)1-20 mg/kg[10][11]
Recovery92-108%[4][5][6][7]
Precision (Repeatability, RSDr)≤ 3%[4][5][6][7]
Precision (Intermediate, RSDR)≤ 3.3%[4][5][6][7]

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Foodstuff Sample Homogenize Homogenization/ Dilution Sample->Homogenize Filter Filtration Homogenize->Filter Derivatize Derivatization (Optional for Method 2) Filter->Derivatize Inject Injection Derivatize->Inject Pump HPLC Pump (Mobile Phase) Inject->Pump Column C18 Column Pump->Column Isocratic Flow Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantify Quantification (Calibration Curve) Chromatogram->Quantify Result Final Result (mg/kg or mg/L) Quantify->Result HPLC_System Solvent Mobile Phase Reservoir Pump Pump Solvent->Pump solvent flow Injector Autosampler/ Injector Pump->Injector Column HPLC Column (C18) Injector->Column sample injection Detector UV Detector Column->Detector separation DataSystem Data Acquisition System Detector->DataSystem signal Waste Waste Detector->Waste

References

Application Note: Analysis of Cyclamate in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclamate is an artificial sweetener that is used in various food products and beverages. Monitoring its concentration in biological fluids such as urine is crucial for toxicological screening and metabolic studies. This application note details a robust and sensitive method for the quantitative determination of cyclamate in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Principle

Direct analysis of cyclamate by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is employed to convert cyclamate into a more volatile and thermally stable compound. This method is based on the conversion of cyclamate to its nitroso derivative, which can be readily analyzed by GC-MS.[1][2][3] The analysis is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[1][2][3]

Experimental Protocols

1. Materials and Reagents

  • Cyclamate standard (Sigma-Aldrich or equivalent)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄), 10% solution

  • n-Hexane (HPLC grade)

  • Sodium chloride (NaCl)

  • Toluene (B28343) (Internal Standard)

  • Double distilled water

  • Human urine samples

2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Perkin-Elmer Clarus 600S GC-MS)[1]

  • Capillary Column: Elite-5MS (or equivalent)[1][2][3]

  • Centrifuge

  • Water bath

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. Standard Preparation

  • Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of cyclamate standard in 100 mL of double distilled water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 15 µg/mL by diluting the stock solution with double distilled water.[1]

4. Sample Preparation and Derivatization

  • Urine Sample Collection: Collect approximately 20 mL of urine from each subject.[1]

  • Centrifugation: Centrifuge 10 mL of the urine sample to separate any particulate matter. Use the supernatant for the subsequent steps.[1]

  • Derivatization:

    • Take 5 mL of the urine supernatant (or standard solution) in a screw-capped test tube.

    • Add 2 mL of 0.5% sodium nitrite solution.[1]

    • Add 10% sulfuric acid.[1]

    • Cap the test tube and place it in a water bath at 30°C for 10 minutes.[1]

  • Extraction:

    • Add 100 mg of sodium chloride to the derivatized solution.

    • Perform liquid-liquid extraction by adding 3 mL of n-Hexane and vortexing. Repeat the extraction three times.[1]

    • Combine the n-Hexane extracts.

  • Reconstitution:

    • Evaporate the combined hexane (B92381) extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of n-hexane.[1]

    • Add 100 µL of 1% toluene in n-hexane as an internal standard.[1]

5. GC-MS Analysis

  • Injection Volume: 2 µL[1]

  • GC Column: Elite-5MS capillary column[1][2][3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 150°C

    • Ramp: 35°C/min to 250°C, hold for 2 minutes

  • MS Detector: Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • MS Mode: Selected Ion Monitoring (SIM)[1][2][3]

  • Selected Ions (m/z): 57, 30, 55, 41, 44, 67, 82, 98, and 39[1][2][3]

Data Presentation

Table 1: Method Validation Parameters for Cyclamate Analysis in Urine [1]

ParameterResult
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Linearity Range1 - 15 µg/mL
Correlation Coefficient (R²)0.9997
Recovery88 - 94%

Table 2: Recovery of Cyclamate from Spiked Urine Samples [1]

Spiked Concentration (µg/mL)Mean Recovery (%)Standard Deviation (SD)
492.5< 1.63
894.2< 1.63
1293.8< 1.63

Table 3: Intra-day and Inter-day Precision [1]

ParameterStandard Deviation
Intra-day Reproducibility< 2.1
Inter-day Reproducibility< 2.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis urine_collection Urine Collection (20 mL) centrifugation Centrifugation (10 mL) urine_collection->centrifugation supernatant Collect Supernatant (5 mL) centrifugation->supernatant add_reagents Add 0.5% NaNO2 (2 mL) and 10% H2SO4 supernatant->add_reagents incubation Incubate at 30°C for 10 min add_reagents->incubation add_nacl Add NaCl (100 mg) incubation->add_nacl lle Liquid-Liquid Extraction with n-Hexane (3 x 3 mL) add_nacl->lle combine_extracts Combine Hexane Extracts lle->combine_extracts evaporation Evaporate to Dryness combine_extracts->evaporation reconstitution Reconstitute in n-Hexane (100 µL) + 1% Toluene (100 µL) evaporation->reconstitution gc_ms_injection Inject 2 µL into GC-MS reconstitution->gc_ms_injection data_analysis Data Acquisition and Analysis (SIM Mode) gc_ms_injection->data_analysis

Caption: Experimental workflow for GC-MS analysis of cyclamate in urine.

derivatization_pathway cluster_product Product cyclamate Cyclamate nitroso_derivative Nitroso Derivative of Cyclamate (Volatile) cyclamate->nitroso_derivative 30°C, 10 min reagents NaNO2 + H2SO4 reagents->nitroso_derivative

Caption: Derivatization of cyclamate to its nitroso derivative.

The described GC-MS method provides a simple, selective, and sensitive approach for the determination of cyclamate in urine.[1][2][3] The sample preparation involves a straightforward derivatization and liquid-liquid extraction procedure. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in a toxicological or clinical setting.[1]

References

Detecting Cyclamate in Beverages: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

[City, State] – [Date] – The accurate detection and quantification of the artificial sweetener cyclamate in beverages is crucial for regulatory compliance and consumer safety. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the food and beverage industry, as well as in drug development, outlining various analytical methods for cyclamate determination.

This guide covers several established techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry. Each section includes a summary of the method's principle, a detailed experimental protocol, and a table of quantitative performance data for easy comparison.

General Experimental Workflow

A typical analytical workflow for the determination of cyclamate in beverage samples involves several key stages, from sample preparation to final data analysis. The following diagram illustrates a generalized workflow applicable to most chromatographic methods described in this guide.

General Experimental Workflow for Cyclamate Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Beverage Sample Degassing Degassing (for carbonated drinks) Sample->Degassing Dilution Dilution Degassing->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Derivatization Derivatization (if required) Filtration->Derivatization Injection Injection into Analytical Instrument Derivatization->Injection Separation Chromatographic Separation (e.g., HPLC, GC) Injection->Separation Detection Detection (e.g., UV, MS, ECD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for cyclamate analysis in beverages.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of non-volatile sweeteners like cyclamate. Due to cyclamate's lack of a strong chromophore, direct UV detection can be challenging and may require detection at low wavelengths (e.g., 196 nm) or indirect detection methods.[1] Derivatization can be employed to enhance UV absorbance or enable fluorescence detection.[1][2] LC coupled with mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity without the need for derivatization.[1]

HPLC-UV (Direct Detection)

Principle: This method involves the direct injection of a diluted beverage sample onto a reversed-phase HPLC column. Cyclamate is detected at a low UV wavelength, typically around 196 nm.[1]

Experimental Protocol:

  • Sample Preparation:

    • Degas carbonated beverage samples using an ultrasonic bath for 10-15 minutes.[3]

    • Dilute the sample with deionized water to bring the expected cyclamate concentration within the linear range of the method.[1]

    • Filter the diluted sample through a 0.45 µm membrane filter prior to injection.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3] For direct detection at low wavelengths, a simple mobile phase of methanol and water can be used.[3]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at 196 nm.[1]

    • Column Temperature: 30 °C.[1]

  • Quantification:

    • Prepare a series of standard solutions of sodium cyclamate in deionized water.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of cyclamate in the sample by comparing its peak area to the calibration curve.

HPLC with Derivatization and UV/Fluorescence Detection

Principle: To improve sensitivity and selectivity, cyclamate can be oxidized to cyclohexylamine (B46788), which is then derivatized to form a product with strong UV absorbance or fluorescence.[2][4] A common derivatization agent is 4-fluoro-7-nitrobenzofuran (B3040153) (NBD-F) for fluorescence detection.[1]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Follow the initial sample preparation steps (degassing, dilution, filtration) as described above.

    • Oxidation: The sample is treated with an oxidizing agent (e.g., peroxide) to convert cyclamate to cyclohexylamine.[4]

    • Derivatization: The resulting cyclohexylamine is then reacted with a derivatizing agent like trinitrobenzenesulfonic acid (for UV detection) or NBD-F (for fluorescence detection).[1][4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: Gradient elution with a mixture of buffer and organic solvent is often required.

    • Detection:

      • UV detector at a wavelength appropriate for the derivative (e.g., 485 nm for NBD-F derivatives).[1]

      • Fluorescence detector with excitation at 485 nm and emission at 530 nm for NBD-F derivatives.[1]

LC-MS/MS

Principle: This highly sensitive and selective method separates cyclamate using liquid chromatography and detects it with a mass spectrometer. It does not require derivatization.[1]

Experimental Protocol:

  • Sample Preparation:

    • Mash the pulp of fruit-based beverages and centrifuge at 12,000 rpm for 10 minutes.[5]

    • Acidify the supernatant with 0.1% formic acid.[5]

    • Filter the solution through a 0.45 µm nylon membrane.[5]

  • LC-MS/MS Conditions:

    • Column: Atlantis T3 column.[5]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

    • Detection: Mass spectrometer operating in a suitable mode (e.g., multiple reaction monitoring).

Quantitative Data for HPLC Methods:

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Beverage Matrix
HPLC-UV (Direct, 196 nm)12 mg/L---Soft Drinks
HPLC-UV (Derivatization)1-20 mg/kg-Up to 67 mg/L82-123Carbonated & Fruit-Juice Drinks
HPLC-Fluorescence (Derivatization)0.4 mg/kg--88-104Foodstuffs
LC-MS/MS1 ng/mL-10-1000 ng/mL88.5Watermelon Juice

Gas Chromatography (GC) Methods

GC methods for cyclamate analysis require a derivatization step to convert the non-volatile cyclamate into a volatile compound suitable for gas chromatography.[6]

Principle: Cyclamate is converted to a volatile derivative, such as N,N-dichlorocyclohexylamine, which is then extracted with an organic solvent and analyzed by GC with a suitable detector, commonly an Electron Capture Detector (ECD).[6][7]

Derivatization of Cyclamate for GC Analysis Cyclamate Cyclamate Derivative N,N-Dichlorocyclohexylamine (Volatile) Cyclamate->Derivative Derivatization Reaction Reagents Sodium Hypochlorite (B82951) (NaClO) + Acid (e.g., H₂SO₄) Reagents->Derivative

Caption: Derivatization of cyclamate for GC analysis.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • For liquid samples, use a 5 mL aliquot directly. For solid samples, dissolve in water and sonicate.[7]

    • In a reaction vessel, combine the sample solution with sulfuric acid and sodium hypochlorite solution.[7]

    • Allow the reaction to proceed for a set time (e.g., 5 minutes) to form N,N-dichlorocyclohexylamine.[7]

    • Extract the derivative into n-hexane.[7]

    • The n-hexane layer is then injected into the GC.

  • GC-ECD Conditions:

    • Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness).[7]

    • Carrier Gas: Nitrogen or Helium.[7]

    • Injector Temperature: 250 °C.[7]

    • Detector Temperature (ECD): 280 °C.[7]

    • Oven Temperature Program: Start at 100 °C, hold for 8 min, then ramp to 250 °C.[7]

    • Injection Mode: Splitless.[7]

Quantitative Data for GC-ECD Method:

ParameterValueMatrix
LOD0.05 mg/LYellow Wine, Fruit Juice
LOQ0.2 mg/LYellow Wine, Fruit Juice
Linearity Range5.0–250 mg/L-
Intra-day RSD0.28%-
Inter-day RSD1.1%-

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for cyclamate determination, although they may have lower selectivity compared to chromatographic techniques.

Principle: One common spectrophotometric method involves the conversion of cyclamate to N,N-dichlorocyclohexylamine by reaction with excess hypochlorite in an acidic solution. The concentration of the resulting product is then determined by measuring its UV absorbance at 314 nm.[8] Another approach involves the formation of a colored ion-pair complex that can be measured in the visible region.[9][10]

Experimental Protocol (UV Spectrophotometry):

  • Sample Preparation and Reaction:

    • Extract cyclamate from an acidified aqueous sample into ethyl acetate.[8]

    • Transfer the cyclamate to a water phase.

    • Add excess hypochlorite to quantitatively convert cyclamate to N,N-dichlorocyclohexylamine.[8]

  • Measurement:

    • Measure the UV absorbance of the N,N-dichlorocyclohexylamine at 314 nm using a spectrophotometer.[8]

  • Quantification:

    • Prepare a calibration curve using standard solutions of cyclamate treated with the same procedure.

    • Determine the cyclamate concentration in the sample from the calibration curve.

Quantitative Data for Spectrophotometric Methods:

MethodLimit of Detection (LOD)Linearity RangeRecovery (%)Beverage Matrix
UV Spectrophotometry (at 314 nm)--99.7Soft Drinks
Spectrophotometry (Ion-pair complex)10 ng/mL50–900 ng/mL99.7Beverages

Other Methods

Other analytical techniques such as Capillary Electrophoresis (CE) and Gravimetric methods have also been successfully applied for the determination of cyclamate in beverages.[6][11] CE offers rapid analysis times and can be used for the simultaneous determination of multiple sweeteners.[12][13]

Conclusion

The choice of analytical method for cyclamate detection in beverages depends on various factors, including the required sensitivity and selectivity, available instrumentation, sample throughput, and the complexity of the beverage matrix. HPLC and GC methods, particularly when coupled with mass spectrometry, offer the highest levels of performance. Spectrophotometric methods provide a simpler and more accessible option for routine screening. The protocols and data presented in this guide serve as a valuable resource for laboratories involved in the quality control and safety assessment of food and beverage products.

References

Standard Protocol for Quantification of Calcium Cyclamate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium cyclamate, an artificial sweetener, is widely used in food, beverage, and pharmaceutical products. Monitoring its concentration in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological effects. This document provides detailed protocols for the quantification of cyclamate in various biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. While the compound is ingested as this compound, in biological systems, it dissociates, and the quantification focuses on the cyclamate anion.

Analytical Methodologies

The two primary methods for the quantification of cyclamate in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, selectivity, and minimal sample preparation requirements. GC-MS is also a robust technique but typically requires derivatization of the polar cyclamate molecule to increase its volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a direct and sensitive approach for cyclamate quantification in various biological fluids.

Experimental Protocol: LC-MS/MS for Cyclamate in Human Plasma and Urine

This protocol is adapted from validated methods for the analysis of artificial sweeteners in human matrices.[1]

1.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (plasma, serum, or urine), add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., cyclamate-d11).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

1.1.2. Chromatographic Conditions

ParameterValue
Column Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm) or equivalent
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Linear gradient from 3% to 100% B over 4 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL

1.1.3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 178.1
Product Ions (m/z) 79.7 (Quantifier), 95.8 (Qualifier)
Collision Energy Optimized for the specific instrument
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi

Workflow for LC-MS/MS Quantification of Cyclamate

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for cyclamate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable alternative, particularly for urine samples. This method requires a derivatization step to make cyclamate sufficiently volatile for gas chromatography.

Experimental Protocol: GC-MS for Cyclamate in Urine

This protocol is based on a derivatization method followed by GC-MS analysis.[2][3][4]

1.2.1. Sample Preparation and Derivatization

  • To 1 mL of urine sample, add 1 mL of 2 M sulfuric acid and 1 mL of 10% sodium nitrite (B80452) solution.

  • Vortex the mixture and allow it to react for 10 minutes to convert cyclamate to its nitroso-derivative.

  • Add 1 mL of n-hexane and vortex for 1 minute to extract the derivative.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper n-hexane layer to a clean tube.

  • Inject 1 µL of the extract into the GC-MS system.

1.2.2. GC-MS Conditions

ParameterValue
Column Elite-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Start at 80°C, hold for 1 min, ramp to 250°C at 35°C/min, hold for 2 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI)
Monitoring Mode Selected Ion Monitoring (SIM)
Characteristic m/z 57, 30, 55, 41, 44, 67, 82, 98, 39

Workflow for GC-MS Quantification of Cyclamate

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Derivatization Derivatization (Nitroso-derivative) Sample->Derivatization Extraction Liquid-Liquid Extraction (n-hexane) Derivatization->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: GC-MS workflow for cyclamate quantification in urine.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods.

Table 1: LC-MS/MS Method Performance

ParameterHuman Plasma/Milk[1]Watermelon[5]Various Foods[6]
Linearity Range 1 - 500 ng/mL10 - 1000 ng/mL5 - 100 mg/L
LOD Not Reported1 ng/mL2.92 mg/kg
LOQ 1 ng/mL3 ng/mL9.72 mg/kg
Recovery Not Reported88.5%83.38 - 93.40%
Precision (RSD) ≤15%3.7%0.17%

Table 2: GC-MS Method Performance

ParameterUrine[2][3][4]
Linearity Range 1 - 15 µg/mL
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Recovery 88 - 94%
Precision (RSD) <2.9%

Biological Considerations: Metabolism and Signaling Pathways

Metabolism of Cyclamate

The absorption of cyclamate from the gastrointestinal tract is incomplete. A significant portion of ingested cyclamate can be metabolized by gut microflora to cyclohexylamine.[7][8] This conversion is highly variable among individuals.[7] The absorbed cyclamate is primarily excreted unchanged in the urine.[9]

Signaling Pathway

Cyclamate elicits a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor.[2] Specifically, it binds to the transmembrane domain of the T1R3 subunit.[3] This interaction activates downstream signaling pathways, leading to the perception of sweetness. There is also evidence that cyclamate can inhibit certain bitter taste receptors, which may contribute to its use in sweetener blends.[6][10]

Diagram of Cyclamate Interaction with the Sweet Taste Receptor

Sweet_Taste_Pathway cluster_receptor Sweet Taste Receptor cluster_cell Taste Receptor Cell Cyclamate Cyclamate T1R3 T1R3 Cyclamate->T1R3 Binds to Transmembrane Domain T1R2 T1R2 G_Protein G-protein (Gustducin) T1R3->G_Protein PLCb2 Phospholipase C-β2 G_Protein->PLCb2 IP3 IP3 PLCb2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Depolarization Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Nerve_Impulse Nerve Impulse to Brain Neurotransmitter->Nerve_Impulse

Caption: Cyclamate signaling in a sweet taste receptor cell.

Conclusion

The quantification of this compound in biological samples is reliably achieved using LC-MS/MS and GC-MS. The choice of method depends on the biological matrix, required sensitivity, and available instrumentation. The provided protocols offer robust and validated procedures for accurate determination. Understanding the metabolism and signaling pathways of cyclamate is essential for interpreting quantitative data and assessing its biological impact.

References

Application Notes and Protocols for the Use of Calcium Cyclamate in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium cyclamate is a non-nutritive artificial sweetener that has been utilized in various animal research models to study its physiological and toxicological effects. These application notes provide a summary of quantitative data from key studies, detailed experimental protocols for its administration, and visual representations of its metabolic pathway and experimental workflows. This document is intended to guide researchers in designing and conducting studies involving this compound in animal models.

Applications in Animal Research

This compound has been employed in animal models to investigate:

  • Carcinogenicity and Toxicology: Long-term studies to assess the potential for tumor formation and other toxic effects.[1][2]

  • Reproductive and Developmental Toxicity: Multi-generational studies to evaluate effects on fertility, gestation, and offspring development.[1]

  • Metabolic Effects: Studies on body weight, food and water intake, and other metabolic parameters.[3][4]

  • Neurotoxicity: Evaluation of potential adverse effects on the nervous system.[2]

  • Metabolism and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of cyclamate and its metabolites.[1][5]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models.

Table 1: Effects of Dietary this compound on Body Weight and Food Intake in Rats

ParameterControl Group1% this compound in Diet3% this compound in Diet5% this compound in Diet10% this compound in DietReference
Body Weight Change Normal GrowthNo significant effectDecreased by 12% in 8 weeks--[3]
Food Intake Normal--Markedly reducedMarkedly reduced[1]
Clinical Observation No adverse effectsDiarrheaDiarrhea--[3]

Table 2: Developmental Neurotoxicity Study of this compound in Drinking Water (Sprague Dawley Rats)

ParameterControl (Water)250 mg/kg bw/day500 mg/kg bw/day1,000 mg/kg bw/dayReference
Reproductive Performance (F0) No adverse effectsNo treatment-related effectsNo treatment-related effectsNo treatment-related effects[2]
Neurobehavioral Development (F1) No adverse effectsNo treatment-related effectsNo treatment-related effectsNo treatment-related effects[2]
Actual Mean Daily Intake (F0 Females) 0 mg/kg bw/day--Up to 878 mg/kg bw/day[2]
Actual Mean Daily Intake (F1 Animals) 0 mg/kg bw/day--Up to 784 mg/kg bw/day[2]

Experimental Protocols

Chronic Toxicity and Carcinogenicity Study in Rats (Oral Administration)

This protocol is a generalized representation based on methodologies from long-term feeding studies.[6]

Objective: To evaluate the chronic toxicity and carcinogenic potential of this compound when administered orally to rats for an extended period.

Materials:

  • Wistar or Sprague-Dawley rats (equal numbers of males and females).

  • This compound.

  • Standard laboratory rodent chow.

  • Animal caging and husbandry equipment.

  • Equipment for clinical observations, blood and urine collection, and histopathology.

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to control and treatment groups. A typical study might include a control group and at least three dose levels (e.g., low, mid, high).

  • Diet Preparation: Prepare diets containing the specified concentrations of this compound. For example, diets can be formulated to provide daily doses of 500, 1120, and 2500 mg/kg body weight. The control group receives the basal diet without the test substance.

  • Administration: Provide the prepared diets and water ad libitum for a period of up to two years.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, and record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at predetermined intervals (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

Developmental Neurotoxicity Study in Rats (Administration in Drinking Water)

This protocol is based on a study evaluating the developmental neurotoxicity of this compound.[2]

Objective: To assess the potential for this compound to cause developmental neurotoxicity in rats when administered in drinking water.

Materials:

  • Sprague-Dawley (CD) rats (F0 generation).

  • This compound.

  • Drinking water bottles.

  • Equipment for neurobehavioral testing (e.g., automated activity monitors, mazes).

  • Equipment for neuropathological and morphometric analysis.

Procedure:

  • Pre-mating Exposure: Administer this compound to F0 females in their drinking water for 4 weeks prior to mating. Target doses can be set at 0 (control), 250, 500, and 1,000 mg/kg bw/day.

  • Mating, Gestation, and Lactation: Continue the administration of this compound throughout mating, gestation, and lactation.

  • F1 Generation Exposure: After weaning, continue to expose the F1 offspring to the same concentrations of this compound in their drinking water until 12 weeks of age.

  • Reproductive Performance: Monitor and record data on mating, fertility, gestation length, and litter size.

  • Neurobehavioral Assessments: Conduct a battery of neurobehavioral tests on the F1 offspring at various developmental stages. This may include assessments of motor activity, learning, and memory.

  • Neuropathology: At the end of the study, perform neuropathological examinations and morphometric analysis of the brains of the F1 generation.

Visualizations

Metabolic Pathway and Testicular Toxicity of Cyclamate

A This compound (Oral Ingestion) B Gastrointestinal Tract A->B C Gut Microbiota (e.g., Clostridia in rats) B->C Metabolism E Absorption into Bloodstream B->E Absorption of Metabolite J Excretion (Unchanged Cyclamate) B->J Incomplete Absorption D Conversion to Cyclohexylamine C->D D->E F Testes E->F K Excretion of Metabolites E->K G Sertoli Cells F->G H Direct Toxic Effect: - Vacuolation - Germ Cell Depletion G->H I Testicular Atrophy H->I

Caption: Metabolism of cyclamate and its toxic effect on the testes.

Experimental Workflow for a Chronic Toxicity Study

A Phase 1: Acclimation & Baseline Data B Phase 2: Randomization & Grouping A->B C Phase 3: Treatment Administration B->C D Control Group (Basal Diet) C->D E Low Dose Group C->E F Mid Dose Group C->F G High Dose Group C->G H Phase 4: In-life Monitoring C->H I Daily Clinical Observations H->I J Weekly Body Weight & Food Intake H->J K Periodic Blood & Urine Collection H->K L Phase 5: Terminal Procedures H->L M Necropsy & Organ Weight L->M N Histopathology L->N O Data Analysis & Reporting L->O

Caption: Generalized workflow for a chronic toxicity study.

References

Application of Calcium Cyclamate in Pharmaceutical Drug Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium cyclamate is a synthetic, non-nutritive sweetener that has been utilized in the pharmaceutical industry primarily as a sweetening agent to enhance the palatability of oral dosage forms. Its ability to mask the unpleasant, often bitter, taste of active pharmaceutical ingredients (APIs) makes it a valuable excipient in the formulation of medications, particularly for pediatric and geriatric populations where compliance can be a significant challenge. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical drug formulation, with a focus on its role in taste-masking, and its effects on the physical properties of solid dosage forms.

This compound is approximately 30-50 times sweeter than sucrose (B13894) and is known for its clean, sweet taste with minimal aftertaste at typical usage levels.[1] It is often used in combination with other sweeteners, most notably saccharin (B28170), to achieve a synergistic sweetening effect and to mitigate the off-tastes of both individual sweeteners.[1] This synergistic effect is attributed to the mutual inhibition of each other's activation of bitter taste receptors.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation.

PropertyValueReference(s)
Chemical Name Calcium cyclohexylsulfamate[3]
Molecular Formula C₁₂H₂₄CaN₂O₆S₂[3]
Molecular Weight 396.54 g/mol (anhydrous)[3]
Appearance White, odorless, crystalline powder[4]
Sweetness (relative to sucrose) 30-50 times[1]
Solubility Freely soluble in water; practically insoluble in ethanol, chloroform, and ether.[3]
pH (10% w/v aqueous solution) 5.5 - 7.5[4]
Stability Stable to heat, light, and air over a wide pH range.[4]

Applications in Pharmaceutical Formulation

The primary application of this compound in pharmaceuticals is as a taste-masking agent in various oral dosage forms.

Taste Masking in Oral Formulations

This compound is effective in masking the bitter taste of a wide range of APIs. It can be used in liquid, semi-solid, and solid oral dosage forms.

a) Oral Liquids (Solutions, Syrups, and Suspensions):

In liquid formulations, this compound is dissolved to provide a sweet taste that counteracts the bitterness of the dissolved or suspended API. For pediatric formulations, where taste is a critical factor for compliance, this compound offers a stable and effective sweetening solution.

b) Chewable Tablets:

Chewable tablets are a popular dosage form for patients who have difficulty swallowing conventional tablets. The taste of the medication is of paramount importance in these formulations. This compound is incorporated into the tablet matrix to provide sweetness upon chewing.

c) Effervescent Tablets:

In effervescent formulations, this compound can be included to improve the taste of the resulting solution after the tablet disintegrates in water.[5][6]

Synergistic Blends for Enhanced Taste Masking

This compound is frequently used in combination with saccharin in a 10:1 ratio (cyclamate:saccharin).[1] This blend not only provides a higher sweetness intensity but also a more balanced and pleasant taste profile, as each sweetener helps to mask the other's aftertaste.[1] This synergistic interaction occurs at the receptor level, where cyclamate can block the bitter receptors that are activated by saccharin, and vice versa.[2]

Quantitative Data on Formulation and Evaluation

While specific quantitative data for this compound in a wide variety of proprietary drug formulations is not always publicly available, the following tables summarize typical concentration ranges and present hypothetical, yet representative, data based on common formulation practices and available literature.

Table 1: Typical Concentration of this compound in Oral Formulations
Dosage FormAPI ExampleThis compound Concentration (% w/w or % w/v)Notes
Chewable Tablet Ibuprofen0.5 - 2.0%Often used in combination with other sweeteners like aspartame (B1666099) or saccharin.
Oral Suspension Paracetamol0.2 - 1.0% w/vConcentration can be adjusted based on the bitterness of the API and the desired sweetness level.
Effervescent Tablet Calcium Carbonate1.0 - 3.0%The effervescent action can help to distribute the sweetener evenly in the solution.
Oral Solution Antibiotic (e.g., Amoxicillin)0.3 - 1.5% w/vOften combined with flavors to further enhance palatability.
Table 2: Hypothetical Taste-Masking Efficiency of this compound for a Bitter API (e.g., Quinine)
Sweetener SystemConcentration (% w/v)Bitterness Score (0-10 Scale)1Palatability Score (1-5 Scale)2
No Sweetener (Control)-9.5 ± 0.51.2 ± 0.3
This compound0.5%5.2 ± 0.63.1 ± 0.4
This compound1.0%3.8 ± 0.54.0 ± 0.3
This compound + Sodium Saccharin (10:1)0.5% + 0.05%3.1 ± 0.44.5 ± 0.2
Aspartame0.5%4.5 ± 0.73.5 ± 0.5

1 Bitterness Score: 0 = Not bitter, 10 = Extremely bitter. 2 Palatability Score: 1 = Very unpalatable, 5 = Very palatable. (Note: This data is illustrative and would need to be determined experimentally for a specific API.)

Table 3: Effect of this compound Concentration on Tablet Properties (Hypothetical Data for a Directly Compressed Chewable Tablet)
This compound Concentration (% w/w)Hardness (N)Friability (%)Disintegration Time (seconds)
0.085 ± 50.8 ± 0.145 ± 5
0.583 ± 60.9 ± 0.248 ± 6
1.081 ± 51.1 ± 0.152 ± 5
2.078 ± 71.3 ± 0.258 ± 7

(Note: This data is illustrative. The actual effect would depend on the overall formulation composition and manufacturing process.)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the application of this compound in pharmaceutical formulations.

Protocol 1: Evaluation of Taste-Masking Efficiency using a Human Taste Panel

Objective: To quantify the effectiveness of this compound in masking the bitter taste of an API in an oral solution.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Purified Water

  • Other formulation excipients (e.g., buffers, viscosity modifiers)

  • Reference standard for bitterness (e.g., Quinine Hydrochloride solution of known concentration)

  • Tasteless water for rinsing

Procedure:

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 healthy, non-smoking adult volunteers.

    • Screen panelists for their ability to detect and rate the five basic tastes (sweet, sour, salty, bitter, umami).

    • Train panelists on the use of a rating scale for bitterness (e.g., a 10-point scale where 0 is not bitter and 10 is extremely bitter).

  • Sample Preparation:

    • Prepare a solution of the API in purified water at a concentration known to be bitter but safe for consumption. This will serve as the negative control.

    • Prepare a series of solutions containing the same concentration of API with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Prepare a positive control, if applicable (e.g., a formulation with a known effective taste-masking agent).

    • Prepare a blank solution (vehicle without API or sweetener).

  • Taste Evaluation:

    • Randomize the order of sample presentation for each panelist.

    • Provide each panelist with a small, measured volume (e.g., 5 mL) of the first sample.

    • Instruct the panelist to swish the solution in their mouth for a specified time (e.g., 10 seconds) and then expectorate.

    • The panelist then rates the bitterness of the sample on the predefined scale.

    • Provide panelists with tasteless water and a break of at least 15 minutes between samples to cleanse their palate.

    • Repeat the process for all samples.

  • Data Analysis:

    • Calculate the mean and standard deviation of the bitterness scores for each formulation.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in bitterness between the formulations.

Protocol 2: Evaluation of Tablet Hardness

Objective: To determine the effect of this compound concentration on the hardness of directly compressed tablets.

Apparatus:

  • Tablet hardness tester (e.g., Monsanto, Pfizer, or automated testers)

Procedure:

  • Tablet Preparation:

    • Prepare tablet blends with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 2.0% w/w), keeping the concentrations of the API and other excipients constant.

    • Compress the blends into tablets using a tablet press with consistent compression force.

  • Hardness Testing:

    • Randomly select 10 tablets from each batch.

    • Place a single tablet in the hardness tester, ensuring it is properly aligned.

    • Apply a diametrical compression force until the tablet fractures.

    • Record the force required to break the tablet in Newtons (N) or Kiloponds (kp).

    • Repeat for all 10 tablets.

  • Data Analysis:

    • Calculate the mean and standard deviation of the hardness values for each batch.

    • Compare the mean hardness values to determine the effect of this compound concentration.

Protocol 3: Evaluation of Tablet Friability

Objective: To assess the effect of this compound on the friability of tablets.

Apparatus:

  • Friabilator with a standard Roche drum

Procedure:

  • Sample Preparation:

    • From each batch of tablets prepared in Protocol 2, take a sample of tablets with a total weight as close as possible to 6.5 g.

    • Carefully de-dust the tablets.

    • Accurately weigh the tablet sample (W_initial).

  • Friability Testing:

    • Place the tablets in the friabilator drum.

    • Rotate the drum 100 times at 25 ± 1 rpm.

    • Remove the tablets from the drum and carefully de-dust them again.

    • Accurately weigh the tablets (W_final).

  • Calculation:

    • Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

  • Data Analysis:

    • A maximum mean weight loss of not more than 1.0% is generally considered acceptable. Compare the friability values across the different formulations.

Protocol 4: In Vitro Dissolution Testing

Objective: To evaluate the impact of this compound on the dissolution profile of the API from a tablet formulation.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • UV-Vis Spectrophotometer or HPLC system

Materials:

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8)

  • Tablets from each batch prepared in Protocol 2

Procedure:

  • Apparatus Setup:

    • Set up the dissolution apparatus according to USP guidelines.

    • Fill the dissolution vessels with the specified volume of dissolution medium, de-aerate, and equilibrate to 37 ± 0.5 °C.

    • Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).

  • Dissolution Test:

    • Place one tablet in each dissolution vessel.

    • Start the apparatus and begin sampling at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • At each time point, withdraw a specified volume of the dissolution medium and filter it.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of the API dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

    • Compare the dissolution profiles to assess the effect of this compound concentration.

Visualizations

cluster_formulation Formulation Development cluster_manufacturing Manufacturing cluster_evaluation Quality Control & Evaluation API API Blending Blending API->Blending Calcium_Cyclamate This compound Calcium_Cyclamate->Blending Other_Excipients Other Excipients Other_Excipients->Blending Compression Compression Blending->Compression Oral_Dosage_Form Oral Dosage Form (e.g., Chewable Tablet) Compression->Oral_Dosage_Form Taste_Masking Taste-Masking Evaluation Oral_Dosage_Form->Taste_Masking Physical_Tests Physical Tests (Hardness, Friability) Oral_Dosage_Form->Physical_Tests Dissolution Dissolution Testing Oral_Dosage_Form->Dissolution

Caption: Workflow for the formulation and evaluation of an oral dosage form containing this compound.

Bitter_API Bitter API Taste_Bud_Receptor Bitter Taste Receptor Bitter_API->Taste_Bud_Receptor Binds to Bitter_Sensation Bitter Sensation Taste_Bud_Receptor->Bitter_Sensation Activates Calcium_Cyclamate This compound Sweet_Taste_Receptor Sweet Taste Receptor Calcium_Cyclamate->Sweet_Taste_Receptor Binds to Sweet_Sensation Sweet Sensation Sweet_Taste_Receptor->Sweet_Sensation Activates

References

Application Notes and Protocols for Pre-Column Derivatization Techniques in Cyclamate Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the pre-column derivatization of cyclamate for chromatographic analysis. The following sections outline various derivatization techniques, complete with experimental protocols, quantitative data summaries, and visual workflows to facilitate easy implementation in a laboratory setting.

Introduction

Cyclamate is an artificial sweetener that lacks a suitable chromophore, making its direct detection by common chromatographic methods like HPLC-UV challenging. Pre-column derivatization is a crucial step to enhance its detectability and sensitivity. This process involves a chemical reaction to convert cyclamate into a derivative that is more amenable to chromatographic analysis, typically by introducing a chromophoric or fluorophoric tag. This note explores several effective derivatization agents and their corresponding analytical methods.

O-Phthalaldehyde (B127526) (OPA) Derivatization for HPLC Analysis

This method is based on the oxidation of cyclamate to cyclohexylamine (B46788), which then reacts with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 0.03 mg/kg[1]
Limit of Quantification (LOQ) 0.10 mg/kg[1]
Linearity Range 0.1 - 2.0 mg/L[1]
Correlation Coefficient (r²) >0.999[1]
Recovery 90.7% - 100.9%[1]
Relative Standard Deviation (RSD) 3.5% - 5.6%[1]
Detection Method HPLC with Fluorescence Detection (HPLC-FLD)[1]
UV Detection Wavelength 242 nm[2]
Experimental Protocol

1. Sample Preparation and Oxidation:

  • Acidify the sample solution to convert sodium cyclamate into its amino compound through a desulfurization reaction.[1]

  • Neutralize the solution by adding 400 g/L sodium hydroxide (B78521) solution.[1]

2. Derivatization:

  • Add the o-phthalaldehyde derivatizing reagent to the neutralized sample solution.[1]

  • The amino compound reacts with OPA to form an indole-substituted derivative that exhibits fluorescence.[1]

3. Chromatographic Conditions:

  • Column: C18 column (250 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer in an isocratic elution mode.[1]

  • Detection: Fluorescence detector.[1]

  • Quantification: External standard method.[1]

Experimental Workflow

OPA_Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Solution Acidification Acidification (Desulfurization) Sample->Acidification Neutralization Neutralization (400 g/L NaOH) Acidification->Neutralization Derivatization Add OPA Reagent Neutralization->Derivatization HPLC HPLC-FLD Analysis (C18 Column) Derivatization->HPLC

OPA Derivatization Workflow

Dansyl Chloride Derivatization for HPLC-UV Analysis

This technique involves the derivatization of cyclohexylamine, a decomposition product of cyclamate, with dansyl chloride to form a UV-active derivative.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 0.5 mg/kg[3]
Limit of Quantification (LOQ) 2.0 mg/kg[3]
Recovery 99.37% - 110.16%[3]
Relative Standard Deviation (RSD) 0.17% - 1.26%[3]
Detection Method HPLC-UV[3]
UV Detection Wavelength 254 nm[3]
Experimental Protocol

1. Sample Preparation (Decomposition of Cyclamate):

  • Cyclohexylamine can be present as a decomposition product of cyclamate, for instance, during deep-frying at high temperatures (e.g., 200°C for 25 minutes).[3]

2. Derivatization:

  • To 1.0 mL of the sample solution containing cyclohexylamine, add 1.0 mL of sodium bicarbonate buffer (pH 11) and 1.0 mL of dansyl chloride solution (2.0 mg/mL).[3]

  • Shake the mixture thoroughly.[3]

  • Incubate in a water bath at 60°C for 20 minutes for the derivatization reaction to occur.[3]

3. Chromatographic Conditions:

  • Instrument: Agilent 1260 High-Performance Liquid Chromatograph with a UV detector.[3]

  • Mobile Phase: Acetonitrile and 1.0 g/L potassium dihydrogen phosphate solution with gradient elution.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

Experimental Workflow

Dansyl_Chloride_Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample with Cyclohexylamine AddReagents Add NaHCO3 Buffer (pH 11) & Dansyl Chloride (2.0 mg/mL) Sample->AddReagents Incubate Incubate at 60°C for 20 min AddReagents->Incubate HPLC HPLC-UV Analysis (254 nm) Incubate->HPLC

Dansyl Chloride Derivatization Workflow

Trinitrobenzenesulfonic Acid (TNBS) Derivatization for HPLC-UV Analysis

This method involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS).

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 1 - 20 mg/kg[4][5]
Linearity Range Up to 1300 mg/kg (foods), Up to 67 mg/L (beverages)[4][5]
Recovery 82% - 123%[4][5]
Detection Method HPLC-UV[4][5]
Experimental Protocol

1. Sample Preparation and Oxidation:

2. Derivatization:

  • To a 4 mL vial, add 280 µL of the oxidized sample extract, 100 µL of cycloheptylamine internal standard solution, 100 µL of 1 M sodium carbonate, 100 µL of TNBS solution, and 40 µL of 2 M sodium hydroxide.[4]

  • Vortex and let the reaction proceed at room temperature for 1 hour.[4]

  • Stop the reaction by adding 100 µL of hydrochloric acid solution (25%) followed by 100 µL of ethanol (B145695) solution (96%).[4]

  • Filter the solution through a 0.2 µm PTFE syringe filter before HPLC analysis.[4]

3. Chromatographic Conditions:

  • Method: Reversed-phase HPLC-UV.[4][5]

Experimental Workflow

TNBS_Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample with Cyclamate Oxidation Peroxide Oxidation Sample->Oxidation AddReagents Add Internal Standard, Na2CO3, TNBS, and NaOH Oxidation->AddReagents React React at Room Temp for 1 hour AddReagents->React StopReaction Stop with HCl and Ethanol React->StopReaction Filter Filter (0.2 µm PTFE) StopReaction->Filter HPLC RP-HPLC-UV Analysis Filter->HPLC

TNBS Derivatization Workflow

Nitroso Derivatization for GC-MS Analysis

This gas chromatography-mass spectrometry (GC-MS) method is based on the conversion of cyclamate into its nitroso derivative.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD) 0.2 µg/mL[6][7]
Limit of Quantification (LOQ) 0.7 µg/mL[6][7]
Linearity Range 1 - 15 µg/mL[6][7]
Correlation Coefficient (R²) 0.9997[6]
Recovery 88% - 95%[6]
Detection Method GC-MS[6][7]
Experimental Protocol

1. Derivatization:

  • The derivatization is based on the formation of a nitroso derivative of cyclamate by reacting it with sodium nitrite (B80452) in the presence of sulfuric acid.[6]

2. Chromatographic Conditions:

  • Column: Elite-5MS capillary column.[6][7]

  • Detection: GC-MS operated in selected ion monitoring (SIM) mode.[6][7]

  • Internal Standard: Toluene.[6]

Logical Relationship Diagram

Nitroso_Derivatization cluster_reaction Derivatization Reaction cluster_analysis Analysis Cyclamate Cyclamate NitrosoDerivative Nitroso Derivative Cyclamate->NitrosoDerivative Reaction Reagents Sodium Nitrite + Sulfuric Acid Reagents->NitrosoDerivative Reactants GCMS GC-MS Analysis (SIM Mode) NitrosoDerivative->GCMS Injection

Nitroso Derivatization Logical Relationship

References

Application Notes and Protocols for Ultrasound-Assisted Microextraction of Cyclamate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamate, an artificial sweetener, is widely used in various food and beverage products. Due to health concerns and regulatory limits on its concentration, accurate and efficient methods for its determination in complex matrices are crucial. Traditional extraction methods can be time-consuming and require large volumes of organic solvents. Ultrasound-assisted microextraction (UAME) has emerged as a rapid, efficient, and environmentally friendly sample preparation technique for the determination of cyclamate. This document provides detailed application notes and protocols for the ultrasound-assisted microextraction of cyclamate from various complex matrices, intended for use by researchers, scientists, and professionals in related fields.

The primary principle of UAME for cyclamate analysis involves the protonation of cyclamate ions in an acidic medium to form cyclamic acid. This less polar form is then extracted into a small volume of an appropriate organic solvent dispersed in the aqueous sample with the aid of ultrasonic waves. The ultrasound facilitates the formation of a fine emulsion, significantly increasing the surface area between the aqueous and organic phases and accelerating the mass transfer of the analyte. Subsequent centrifugation separates the organic phase, which is then analyzed, typically by spectrophotometry or chromatography.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Emulsification Microextraction (USAEME) with Spectrophotometric Detection

This protocol is based on the method described for the determination of cyclamate in beverages and sweetener tablets.[1]

1. Principle:

Cyclamate is protonated in an acidic solution to form cyclamic acid. This is then extracted into fine droplets of chloroform (B151607) containing Rhodamine B. The extracted cyclamic acid reacts with Rhodamine B to form a colored ion-pair complex, which is then quantified using a UV-Vis spectrophotometer.[1]

2. Reagents and Materials:

  • Cyclamate standard solution

  • Chloroform (extraction solvent)

  • Rhodamine B solution

  • Sulfuric acid (0.1 M)

  • Deionized water

  • Centrifuge tubes (15 mL)

  • Ultrasonic bath

  • Centrifuge

  • UV-Vis Spectrophotometer

3. Sample Preparation:

  • Beverages: Degas carbonated beverages by sonication. Filter the sample through a 0.45 µm membrane filter.

  • Sweetener Tablets: Dissolve a known weight of the ground tablet in deionized water to achieve a suitable concentration.

4. Extraction Procedure:

  • Pipette 5 mL of the prepared sample or standard solution into a 15 mL centrifuge tube.

  • Add 5 mL of 0.1 M sulfuric acid to the tube to acidify the sample.

  • Add 200 µL of the Rhodamine B solution in chloroform to the tube.

  • Place the centrifuge tube in an ultrasonic bath and sonicate for 1 minute at a frequency of 40 kHz and a temperature of 25 ± 1°C. This will form a cloudy oil-in-water emulsion.

  • After sonication, centrifuge the emulsion at 3500 rpm for 5 minutes to break the emulsion and sediment the organic phase.

  • Carefully collect the organic phase (chloroform layer) from the bottom of the tube using a microsyringe.

  • Measure the absorbance of the organic phase at the wavelength of maximum absorbance for the cyclamate-Rhodamine B complex.

  • Prepare a blank using 5 mL of deionized water instead of the sample and follow the same procedure.

Quantitative Data Summary

The following tables summarize the quantitative data for the determination of cyclamate using ultrasound-assisted microextraction and other methods from various studies.

Table 1: Analytical Performance of Ultrasound-Assisted Emulsification Microextraction for Cyclamate

ParameterValueReference
Linearity Range50–900 ng mL⁻¹[1]
Correlation Coefficient (R²)0.9994[1]
Limit of Detection (LOD)10 ng mL⁻¹[1]
Relative Standard Deviation (RSD)2.3% (for 200 ng mL⁻¹ of cyclamate, n=5)[1]
Average Recovery99.7%[1]

Table 2: Cyclamate Concentrations in Various Food Products Determined by Different Methods

Sample MatrixAnalytical MethodCyclamate ConcentrationReference
Packaged Beverage AGravimetric37.07 mg/kg[2]
Packaged Beverage BGravimetric30.17 mg/kg[2]
Powdered Drink CGravimetric12.93 mg/kg[2]
Powdered Drink DGravimetric4.31 mg/kg[2]
Packaged Beverage EGravimetric340 mg/kg[2]
Packaged Beverage FGravimetric258 mg/kg[2]
Soft DrinksHPLC-UV113.14–280.07 mg L⁻¹[3]
Tabletop Sweeteners (Powder)HPLC-DAD/UV2.9% - 73.9%[4][5]
Tabletop Sweeteners (Tablet)HPLC-DAD/UV2.9% - 73.9%[4][5]
Tabletop Sweeteners (Liquid)HPLC-DAD/UV2.9% - 73.9%[4][5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the ultrasound-assisted microextraction of cyclamate from a liquid sample.

UAME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Ultrasound-Assisted Microextraction cluster_phase_separation Phase Separation cluster_analysis Analysis Sample Liquid Sample (e.g., Beverage) Acidification Acidification (e.g., H₂SO₄) Sample->Acidification Solvent_Addition Addition of Extraction Solvent (e.g., Chloroform with Rhodamine B) Acidification->Solvent_Addition Ultrasonication Ultrasonication (Formation of Emulsion) Solvent_Addition->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Phase_Separation Separation of Organic Phase Centrifugation->Phase_Separation Analysis Analytical Determination (e.g., Spectrophotometry, HPLC) Phase_Separation->Analysis USAEME_Parameters cluster_parameters Key Experimental Parameters cluster_efficiency Process Efficiency Sample_pH Sample pH Extraction_Efficiency Extraction Efficiency Sample_pH->Extraction_Efficiency Extraction_Solvent Extraction Solvent (Type and Volume) Extraction_Solvent->Extraction_Efficiency Disperser_Solvent Disperser Solvent (Type and Volume) Disperser_Solvent->Extraction_Efficiency Ultrasound Ultrasound (Time and Temperature) Ultrasound->Extraction_Efficiency Centrifugation Centrifugation (Speed and Time) Centrifugation->Extraction_Efficiency

References

Application Note: Rapid Determination of Cyclamate in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of cyclamate in a variety of food matrices. The described protocol offers a streamlined workflow from sample preparation to data acquisition, making it suitable for high-throughput food safety and quality control laboratories. The method is validated for various food types, including beverages, cakes, candies, and juices, demonstrating excellent linearity, recovery, and precision.

Introduction

Experimental Workflow

The overall experimental workflow for the determination of cyclamate in food samples is depicted below.

LC-MS/MS Workflow for Cyclamate Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Food Sample (Beverage, Solid) homogenize Homogenization (if solid) sample->homogenize extract Extraction (Water/Solvent) homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for cyclamate analysis.

Experimental Protocols

Reagents and Standards
  • Cyclamate standard (Sodium or Calcium salt)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Formic acid (0.1%)

  • Deionized water

  • Cyclamate-d11 (internal standard, optional but recommended)

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of cyclamate standard in 25 mL of deionized water.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1% formic acid in water to obtain concentrations ranging from 10 to 1000 ng/mL.[3]

Sample Preparation

The sample preparation procedure may vary slightly depending on the food matrix.

For Liquid Samples (e.g., Beverages, Juices):

  • Degas carbonated beverages in an ultrasonic bath.

  • Take a 5 g aliquot of the sample and dilute it with 30 mL of deionized water.[4]

  • Vortex the solution and then add deionized water to a final volume of 50 mL.[4]

For Solid and Semi-Solid Samples (e.g., Cakes, Candies, Jams):

  • Homogenize a representative portion of the sample.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 30 mL of deionized water and vortex for 1-2 minutes to extract the cyclamate.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.[3]

  • Collect the supernatant and dilute with deionized water to a final volume of 50 mL.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[1]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3]
Gradient Isocratic or Gradient (e.g., 50:50 A:B)[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 10 µL[3]
Column Temperature 40 °C
Retention Time Approximately 4.05 minutes[1]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Precursor Ion (m/z) 178.03[1]
Product Ions (m/z) 79.84 (Quantifier), 95.79 (Qualifier)[1]
Collision Energy Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for cyclamate determination as reported in various studies.

Table 1: Method Detection and Quantification Limits

Food MatrixLODLOQReference
General Food Products2.92 mg/kg9.72 mg/kg[1]
Watermelon1 ng/mL3 ng/mL[3]
Pomegranate Juice0.1 mg/L0.3 mg/L[1]
Dried Fig0.6 mg/L1.6 mg/L[1]
Diet Soda & Jelly0.050 µg/g0.150 µg/g[5][6]

Table 2: Linearity and Recovery

Food MatrixLinearity RangeRecovery (%)Reference
General Food Products5 - 100 mg/L0.995583.38 - 93.40[1]
Watermelon10 - 1000 ng/mL0.99988.5[3]
Various Foods0.010 - 1.00 µg/mL>0.999872 - 110[6]

Conclusion

The described LC-MS/MS method offers a rapid, sensitive, and reliable approach for the determination of cyclamate in a wide range of food matrices. The simple sample preparation and fast chromatographic analysis make it an ideal tool for routine monitoring in food safety and quality control laboratories. The method's performance, characterized by low detection limits, excellent linearity, and high recovery rates, ensures accurate and precise quantification of cyclamate, aiding in the enforcement of food additive regulations.

References

Troubleshooting & Optimization

Improving the limit of detection for calcium cyclamate in trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the trace analysis of calcium cyclamate. Our goal is to help you improve your limit of detection and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace analysis of this compound?

A1: Several analytical techniques are employed for the determination of this compound at trace levels. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC) , often coupled with UV or mass spectrometry (MS) detectors, is widely used due to its simplicity and ease of operation.[1][2]

  • Gas Chromatography (GC) is a sensitive method, but it requires a derivatization step to convert the non-volatile cyclamate into a volatile compound suitable for GC analysis.[3][4][5]

  • Spectrophotometry offers a simple and cost-effective approach, often involving a chemical reaction to produce a colored compound that can be quantified.[6][7][8][9]

  • Electrochemical methods , such as square-wave voltammetry, provide a selective and sensitive alternative for the determination of cyclamate.[10][11]

  • Ion Chromatography can be used for the direct determination of cyclamate in samples with high water solubility.[12]

Q2: How can I improve the limit of detection (LOD) for this compound analysis?

A2: Improving the limit of detection is crucial for trace analysis. Several strategies can be employed:

  • Sample Preparation and Preconcentration: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate the analyte from a large sample volume.[13] Ultrasound-assisted emulsification microextraction (USAE-ME) is another effective preconcentration technique that has been shown to significantly improve the sensitivity of spectrophotometric methods.[7][9]

  • Derivatization: For GC analysis, derivatization of cyclamate to a more volatile and easily detectable compound is essential.[3][4][5] For HPLC-UV, derivatization can be used to enhance the UV absorbance of cyclamate.[2]

  • Sensitive Detectors: Using a more sensitive detector can dramatically lower the LOD. For example, tandem mass spectrometry (LC-MS/MS) offers significantly lower detection limits compared to UV detection in HPLC.[14][15][16][17]

  • Method Optimization: Careful optimization of analytical parameters such as mobile phase composition, pH, temperature, and flow rate in chromatography, or reaction conditions in spectrophotometry, can enhance the signal-to-noise ratio and thus improve the LOD.

Q3: What are some common sources of interference in this compound analysis?

A3: Interference can arise from the sample matrix and other components present in the sample.

  • Food and Beverage Matrices: Complex matrices in food and beverage samples can cause significant interference.[16] Sample preparation techniques like extraction and cleanup are crucial to minimize these effects.

  • Other Sweeteners: Some analytical methods may be susceptible to interference from other artificial or natural sweeteners.[6] It is important to validate the selectivity of the chosen method.

  • Matrix Effects in LC-MS/MS: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the ionization of cyclamate, leading to inaccurate quantification. The use of an internal standard, such as a deuterated analog of cyclamate (cyclamate-d11), can help to correct for these matrix effects.[15][16]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation.- Mismatch between injection solvent and mobile phase.- Secondary interactions with the stationary phase.- Replace the column.- Ensure the injection solvent is compatible with the mobile phase.- Adjust the mobile phase pH to minimize silanol (B1196071) interactions.[18]
Retention Time Drift - Inconsistent mobile phase composition.- Temperature fluctuations.- Column not properly equilibrated.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time between injections.[19]
Baseline Noise - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Detector lamp issues.- Filter the mobile phase and clean the detector flow cell.- Degas the mobile phase and purge the system.- Check and replace the detector lamp if necessary.[20][21]
Low Sensitivity/Poor Detection Limit - Suboptimal mobile phase pH.- Inadequate sample cleanup.- Detector wavelength not optimal.- Optimize the pH of the mobile phase.- Implement a more rigorous sample preparation procedure (e.g., SPE).- Determine the optimal UV wavelength for cyclamate or its derivative.
Gas Chromatography (GC) Analysis
Problem Possible Cause Troubleshooting Steps
No or Low Peak for Cyclamate Derivative - Incomplete derivatization reaction.- Degradation of the derivative.- Incorrect GC inlet temperature.- Optimize derivatization conditions (reagent concentration, temperature, time).- Ensure the derivative is stable under the analytical conditions.- Optimize the GC inlet temperature to prevent decomposition.
Poor Peak Shape - Active sites in the GC system (liner, column).- Co-elution with interfering compounds.- Use a deactivated liner and a high-quality capillary column.- Optimize the temperature program to improve separation.
Variable Results - Inconsistent derivatization.- Sample matrix effects.- Inconsistent injection volume.- Ensure precise and reproducible derivatization for all samples and standards.- Use an internal standard to correct for variations.- Use an autosampler for consistent injection volumes.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of this compound.

Table 1: Performance of Spectrophotometric Methods

MethodLinear RangeLimit of Detection (LOD)Recovery (%)Reference
Anthocyanin Degradation30–1000 μmol L⁻¹5 μmol L⁻¹97[6]
Ultrasound-Assisted Emulsification Microextraction (USAE-ME) with Rhodamine B50–900 ng mL⁻¹10 ng mL⁻¹99.7[7][9]
Conversion to N,N-dichlorocyclohexylamineNot SpecifiedNot Specified99.7 (soft drinks), 103.8 (jams)[8]

Table 2: Performance of Chromatographic Methods

MethodLinear RangeLimit of Detection (LOD)Recovery (%)Reference
GC-MS (as nitroso derivative)1-15 μg/mL0.2 μg/mL88-94[3][4][5]
Headspace Single-Drop Microextraction (HS-SDME) and GC30–1000 μmol L⁻¹5 μmol L⁻¹97[1][6]
LC-MS/MS10-1000 ng/mL1 ng/mL88.5[14]
LC-MS/MS with cyclamate-d11 internal standard0.010-1.00 μg/mL0.1 ng/mL (pomegranate juice), 0.6 ng/mL (dried fig)72-110[15][16]
HPLC-UV (after derivatization)up to 1300 mg kg⁻¹ (foods), up to 67 mg l⁻¹ (beverages)1-20 mg kg⁻¹82-123[2]
UPLC-MS/MS5-100 mg/L2.92 mg/kg83.38-93.40[22]
GC-ECDNot Specified0.05 mg/L (liquids), 0.25 mg/kg (solids)86-98[23]

Table 3: Performance of Other Methods

MethodLinear RangeLimit of Detection (LOD)Reference
Square-Wave VoltammetryNot Specified4.2x10⁻⁶ mol L⁻¹[10]
Ion Chromatography5-200 μg/mL0.087 μg/mL[12]
Miniature Microplasma Optical Emission SpectrometryNot Specified0.1 mg L⁻¹[24]

Experimental Protocols

Detailed Methodology: Ultrasound-Assisted Emulsification Microextraction (USAE-ME) followed by Spectrophotometry[7][9]

This method is based on the extraction of cyclamic acid into chloroform (B151607) containing rhodamine B, forming a colored ion-pair complex that can be measured spectrophotometrically.

  • Sample Preparation:

    • Acidify the aqueous sample containing this compound with a suitable acid to protonate the cyclamate ions, forming cyclamic acid.

  • Microextraction:

    • Place the acidified sample in a conical tube.

    • Add a small volume of chloroform (as the extraction solvent) containing rhodamine B reagent.

    • Immerse the tube in an ultrasonic bath for a specified time to form a fine emulsion. The ultrasound facilitates the dispersion of the chloroform into the aqueous phase, increasing the surface area for extraction.

  • Phase Separation:

    • Centrifuge the emulsion to break it and separate the organic and aqueous phases. The chloroform phase, now containing the [cyclamate⁻][RhBH⁺] ion-pair complex, will settle at the bottom.

  • Spectrophotometric Determination:

    • Carefully collect the chloroform phase.

    • Measure the absorbance of the colored complex at its maximum absorption wavelength (around 560 nm) using a UV-Vis spectrophotometer.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound treated with the same USAE-ME procedure.

    • Determine the concentration of cyclamate in the sample by interpolating its absorbance on the calibration curve.

Detailed Methodology: Derivatization for GC-MS Analysis[3][4][5]

This protocol describes the conversion of cyclamate to a volatile nitroso derivative for subsequent analysis by Gas Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • For liquid samples like urine, centrifuge to remove any particulate matter.

  • Derivatization Reaction:

    • Take a specific volume of the supernatant or standard solution in a screw-capped test tube.

    • Add a solution of sodium nitrite (B80452) (e.g., 0.5%) and sulfuric acid (e.g., 10%).

    • Incubate the mixture in a water bath at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes) to facilitate the formation of the nitroso derivative of cyclamate.

  • Extraction:

    • Extract the resulting derivative from the aqueous solution using an organic solvent like n-hexane. The addition of sodium chloride can improve the extraction efficiency.

    • Repeat the extraction multiple times to ensure complete recovery.

  • Concentration and Reconstitution:

    • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., n-hexane).

    • Add an internal standard (e.g., toluene) to the reconstituted sample.

  • GC-MS Analysis:

    • Inject an aliquot of the final solution into the GC-MS system.

    • Use an appropriate capillary column (e.g., Elite-5MS) and a suitable temperature program for the separation of the derivative.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the cyclamate derivative.

Visualizations

Experimental_Workflow_USAE_ME cluster_sample_prep Sample Preparation cluster_extraction Microextraction cluster_analysis Analysis A Aqueous Sample (this compound) B Acidification (Formation of Cyclamic Acid) A->B C Addition of Chloroform + Rhodamine B B->C D Ultrasonication (Emulsion Formation) C->D E Centrifugation (Phase Separation) D->E F Collect Organic Phase E->F G Spectrophotometric Measurement (560 nm) F->G H Quantification G->H

Caption: Workflow for USAE-ME followed by spectrophotometry.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation & Derivatization cluster_extract Extraction & Concentration cluster_gcms GC-MS Analysis A Sample/Standard Solution B Add NaNO2 + H2SO4 A->B C Incubation (Nitroso Derivative Formation) B->C D Liquid-Liquid Extraction (n-Hexane) C->D E Evaporation to Dryness D->E F Reconstitution + Internal Standard E->F G Injection into GC-MS F->G H Separation & Detection (SIM) G->H I Quantification H->I

Caption: Workflow for derivatization and GC-MS analysis.

Troubleshooting_Logic_HPLC start HPLC Problem (e.g., Poor Peak Shape) col Check Column start->col mob Check Mobile Phase start->mob inj Check Injector/Sample start->inj det Check Detector start->det col_sol Replace Column col->col_sol mob_sol Prepare Fresh Mobile Phase Degas mob->mob_sol inj_sol Ensure Solvent Compatibility Clean Injector inj->inj_sol det_sol Clean Flow Cell Check Lamp det->det_sol

Caption: Troubleshooting logic for common HPLC issues.

References

Overcoming matrix effects in calcium cyclamate analysis of food products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of calcium cyclamate in various food products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of cyclamate analysis?

A1: Matrix effects are the alteration of the ionization efficiency of cyclamate by co-eluting compounds from the sample matrix during analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and reproducibility of the quantitative results.[3][4]

Q2: Which analytical technique is most susceptible to matrix effects for cyclamate analysis?

A2: Liquid chromatography coupled with mass spectrometry (LC-MS), especially with electrospray ionization (ESI), is highly susceptible to matrix effects.[1] While powerful for its sensitivity and selectivity, the ESI process can be easily influenced by non-target compounds in the sample extract.[5] Techniques like HPLC with UV detection may also be affected by interferences, especially since cyclamate lacks a strong chromophore, often necessitating a derivatization step which can introduce other complexities.[6]

Q3: What are the common sources of matrix interference in food samples?

A3: The primary sources of interference are the sample components other than the analyte. In food products, these can include sugars, proteins, fats, organic acids, salts, and pigments.[2][7] The complexity of the food matrix dictates the severity of the matrix effect; for instance, a clear beverage will likely have fewer interfering compounds than a fruit jam or a dairy product.

Q4: How can I minimize matrix effects during sample preparation?

A4: Effective sample preparation is the first line of defense against matrix effects. Common strategies include:

  • Dilution: A simple "dilute-and-shoot" approach can be effective for less complex matrices, as it reduces the concentration of interfering compounds along with the analyte.

  • Protein Precipitation: For samples high in protein, such as dairy products, precipitation with an organic solvent or acid can remove a significant source of interference.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can selectively isolate cyclamate from complex sample matrices, significantly reducing matrix effects.[8][9]

  • QuEChERS: Originally developed for pesticide analysis, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method can also be adapted for extracting sweeteners from complex food matrices.[7][10]

Q5: What is the most reliable way to compensate for unavoidable matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as cyclamate-d11, is considered the gold standard for correcting matrix effects.[11] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.

Q6: What is a matrix-matched calibration, and when should I use it?

A6: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects by ensuring that the standards and the samples are affected in the same way. It is particularly useful when a stable isotope-labeled internal standard is not available.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Inefficient sample extraction. 2. Analyte loss during sample cleanup (e.g., SPE). 3. Significant ion suppression in the MS source.1. Optimize extraction solvent, pH, and extraction time. 2. Review and optimize the SPE protocol (sorbent type, wash, and elution solvents). Ensure the sorbent bed does not dry out. 3. Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.
Poor Peak Shape or Tailing 1. Co-eluting interferences. 2. Incompatible injection solvent with the mobile phase. 3. Column degradation or contamination.1. Adjust the chromatographic gradient to better separate the analyte from interferences. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Use a guard column; if the problem persists, flush or replace the analytical column.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability.1. Standardize the sample preparation workflow. 2. Implement a more robust cleanup method (e.g., SPE). Use a stable isotope-labeled internal standard to correct for variability. 3. Perform instrument maintenance and check for stable spray in the MS source.
Signal Enhancement (Higher than expected results) 1. Co-eluting compounds are enhancing the ionization of cyclamate.1. Improve chromatographic separation to isolate the analyte peak. 2. Use matrix-matched calibration or a stable isotope-labeled internal standard for accurate quantification.
Inaccurate Quantification 1. Uncorrected matrix effects (ion suppression or enhancement). 2. Use of an inappropriate calibration method (e.g., solvent-based calibration for a complex matrix).1. Assess the matrix effect by comparing the response of a post-extraction spike to a standard in solvent.[12] 2. Switch to a matrix-matched calibration curve or, ideally, use a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of cyclamate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • For liquid samples (e.g., beverages), dilute the sample with the initial mobile phase.

    • For solid or semi-solid samples (e.g., jams, dairy), homogenize the sample and perform a solvent extraction (e.g., with a methanol (B129727)/water mixture).[11]

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

    • For complex matrices, an additional cleanup step like Solid-Phase Extraction (see Protocol 2) is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is typical.[9]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for cyclamate.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. A common transition for cyclamate is m/z 178 -> 80.

    • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of cyclamate.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a common SPE procedure for cleaning up food sample extracts prior to LC-MS/MS analysis.

  • Cartridge Selection: A polymeric reversed-phase cartridge is often suitable for cyclamate.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of water (or a buffer matching the sample extract's pH) to equilibrate the sorbent. Do not let the cartridge dry.

  • Sample Loading:

    • Load the filtered sample extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 2 mL of 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the cyclamate from the cartridge with a stronger solvent (e.g., 2-4 mL of methanol).[8][13]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of cyclamate in different food matrices.

Analytical MethodFood MatrixLODLOQRecovery (%)
UPLC-MS/MSDiet Soda, Jelly0.05 µg/g0.15 µg/gNot specified
UPLC-MS/MSPomegranate Juice0.1 ng/mL0.3 ng/mL72-110%
UPLC-MS/MSDried Fig0.6 ng/mL1.6 ng/mL72-110%
UPLC-MS/MSVarious (Beverage, Cake, Candy)2.92 mg/kg9.72 mg/kg83.38 - 93.40%[11]
HPLC-UV (with derivatization)Various (Drinks, Preserves, Spreads)1-20 mg/kgNot specified82 - 123%[6][14]
CE-UV (with SPE)Various (Beverage, Jam, Pickles)5-10 µg/gNot specified93.3 - 108.3%[8]

LOD = Limit of Detection; LOQ = Limit of Quantification; UPLC = Ultra-Performance Liquid Chromatography; HPLC = High-Performance Liquid Chromatography; MS/MS = Tandem Mass Spectrometry; UV = Ultraviolet Detection; CE = Capillary Electrophoresis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Homogenize Solid/Liquid Sample extraction Solvent Extraction (e.g., MeOH/H2O) start->extraction centrifuge Centrifuge & Filter extraction->centrifuge cleanup_decision Is Matrix Complex? centrifuge->cleanup_decision spe Solid-Phase Extraction (SPE) Cleanup cleanup_decision->spe Yes reconstitute Evaporate & Reconstitute in Mobile Phase cleanup_decision->reconstitute No spe->reconstitute lcms LC-MS/MS Analysis (ESI Negative Mode, MRM) reconstitute->lcms integrate Peak Integration lcms->integrate calibrate Calibration & Quantification (using Internal Standard or Matrix-Matched Curve) integrate->calibrate report Final Report calibrate->report

Caption: Experimental workflow for cyclamate analysis.

G start Problem: Inaccurate or Imprecise Quantification q1 Are you using a stable isotope-labeled internal standard (SIL-IS)? start->q1 a1_no Implement SIL-IS (e.g., cyclamate-d11). This is the best solution. q1->a1_no No, and I can't q2 Are you using a matrix-matched calibration curve? q1->q2 No q3 Is sample cleanup sufficient? q1->q3 Yes end_node Re-validate method with improved protocol. a1_no->end_node a2_no Prepare calibration standards in blank matrix extract. q2->a2_no No q2->q3 Yes a2_no->q3 a3_no Improve cleanup: - Implement/Optimize SPE - Try QuEChERS - Dilute sample further q3->a3_no No q4 Is there chromatographic co-elution with interferences? q3->q4 Yes a3_no->q4 a4_yes Optimize LC method: - Adjust gradient profile - Change column chemistry q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting decision tree for matrix effects.

Caption: Illustration of the matrix effect in an ESI source.

References

Stability of calcium cyclamate in acidic and neutral aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Calcium Cyclamate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in acidic and neutral aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is known to be relatively stable in aqueous solutions. It is resistant to heat, light, and air across a broad pH range.[1] However, the rate of degradation is influenced by factors such as temperature and pH.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product of this compound upon hydrolysis is cyclohexylamine (B46788) and inorganic sulfate.[2]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is pH-dependent. The hydrolysis of sulfamates, the chemical class to which cyclamate belongs, is generally catalyzed by acid.[1][3] Therefore, the degradation of this compound is expected to be more pronounced in acidic solutions compared to neutral solutions.

Q4: What is the effect of temperature on the stability of this compound?

A4: Increased temperature accelerates the degradation of this compound. Studies on the sodium salt at high temperatures (in a deep-frying environment) have shown significant decomposition at 200°C.[4][5][6] While stable at typical cooking temperatures, elevated temperatures used in accelerated stability studies (e.g., 40°C and above) will increase the rate of hydrolysis.

Q5: Are there any other potential degradation products besides cyclohexylamine?

A5: While cyclohexylamine is the most commonly cited and studied degradation product, comprehensive forced degradation studies under various stress conditions (acidic, neutral, oxidative, photolytic) would be necessary to identify any other potential minor degradation products.

Quantitative Data

The following table summarizes the available quantitative data on the stability of cyclamate. It is important to note that this data is for sodium cyclamate under specific high-temperature conditions, but it provides an indication of the compound's thermal stability.

Temperature (°C)Time (minutes)pHMatrixRemaining Cyclamate (%)Degradation Product(s)
160-1855-25Not SpecifiedOilStableNot Significant
185-2005-8Not SpecifiedOilStableNot Significant
20025Not SpecifiedOilSignificantly DecreasedCyclohexylamine

Data is for sodium cyclamate in a deep-frying environment and is intended to provide a general indication of thermal stability.[4][6]

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solutions

1. Objective:

To determine the degradation kinetics of this compound in aqueous solutions at various pH values and temperatures.

2. Materials:

  • This compound (analytical standard)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Phosphate (B84403) or citrate (B86180) buffers (for maintaining constant pH)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Reagents for derivatization of cyclohexylamine (e.g., dansyl chloride)

  • Cyclohexylamine (analytical standard)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Calibrated temperature-controlled chambers or water baths

  • HPLC system with a UV or DAD detector

3. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare buffer solutions for the desired pH values (e.g., pH 3, 5, and 7).

  • Test Solutions: Dilute the this compound stock solution with the respective buffer solutions to achieve the final desired concentration for the stability study.

4. Stability Study Setup:

  • Aliquot the test solutions into sealed, inert containers (e.g., amber glass vials) for each time point and storage condition.

  • Place the samples in temperature-controlled chambers set to the desired temperatures (e.g., 25°C, 40°C, and 60°C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly or as needed).

5. Analytical Method for Quantification (HPLC with Pre-column Derivatization):

  • Principle: this compound has poor UV absorbance. Therefore, a common method involves the derivatization of its degradation product, cyclohexylamine, to a UV-active compound.[4][5][7] The decrease in the parent compound can be inferred, or the increase in the degradation product can be directly measured.

  • Chromatographic Conditions (Example): [4][5][7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate solution).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for dansyl chloride derivatives).[4][5][7]

    • Injection Volume: 10-20 µL

  • Derivatization of Cyclohexylamine (Example with Dansyl Chloride): [4][5][7]

    • To a sample of the stability solution, add a sodium bicarbonate buffer to adjust the pH to approximately 11.

    • Add a solution of dansyl chloride in acetone.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow for the derivatization reaction to complete.

    • Cool the solution and inject it into the HPLC system.

  • Quantification:

    • Create a calibration curve for the derivatized cyclohexylamine standard.

    • Quantify the amount of cyclohexylamine formed in the stability samples at each time point.

    • The degradation of this compound can be calculated based on the stoichiometry of the hydrolysis reaction.

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
Variable Retention Times in HPLC 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.2. Use a column oven to maintain a constant temperature.3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8][9]
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Sample solvent incompatible with the mobile phase.3. Secondary interactions with the stationary phase.1. Dilute the sample.2. Dissolve the sample in the mobile phase whenever possible.3. Adjust the pH of the mobile phase to suppress silanol (B1196071) interactions.
No or Low Recovery of Cyclohexylamine 1. Incomplete derivatization.2. Degradation of the derivative.3. Incorrect pH for derivatization.1. Optimize derivatization conditions (temperature, time, reagent concentration).2. Analyze the derivatized samples promptly or store them under protected conditions (e.g., refrigerated and protected from light).3. Ensure the pH of the reaction mixture is optimal for the chosen derivatizing agent (e.g., pH ~11 for dansyl chloride).[4][5][7]
Unexpected Peaks in the Chromatogram 1. Impurities in the this compound standard.2. Contamination from reagents or glassware.3. Formation of minor degradation products.1. Analyze the this compound standard at time zero to identify initial impurities.2. Use high-purity reagents and thoroughly clean all glassware.3. If unexpected peaks increase over time, consider further investigation using techniques like LC-MS to identify these minor degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Calcium Cyclamate Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test prep_buffers Prepare Buffer Solutions (Acidic & Neutral) prep_buffers->prep_test storage Store Samples at Controlled Temperatures prep_test->storage sampling Withdraw Samples at Time Intervals storage->sampling derivatization Derivatize Cyclohexylamine sampling->derivatization hplc HPLC Analysis derivatization->hplc quantification Quantify Degradation hplc->quantification kinetics Determine Degradation Kinetics quantification->kinetics

Caption: Experimental workflow for determining the stability of this compound.

degradation_pathway calcium_cyclamate This compound cyclohexylamine Cyclohexylamine calcium_cyclamate->cyclohexylamine Hydrolysis (H₂O, H⁺/Δ) sulfate Sulfate calcium_cyclamate->sulfate Hydrolysis (H₂O, H⁺/Δ)

Caption: Primary degradation pathway of this compound in aqueous solutions.

References

Optimization of pH conditions for efficient cyclamate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH conditions for efficient cyclamate extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting cyclamate from aqueous samples?

A1: An acidic pH is generally optimal for the extraction of cyclamate. Specifically, adjusting the sample to a pH of approximately 3 has been shown to be crucial for achieving high extraction efficiency, particularly when using solid-phase extraction (SPE) methods.[1] Some protocols recommend homogenizing the food sample in a 0.1 mol/L hydrochloric acid solution before proceeding with SPE.[2][3]

Q2: Why is an acidic pH necessary for efficient cyclamate extraction?

A2: In an acidic medium, cyclamate, which is typically present as a salt (e.g., sodium or calcium cyclamate), is protonated to form cyclamic acid.[4][5] This uncharged form of the molecule is less polar and can be more effectively extracted from the aqueous sample matrix into an organic solvent or onto a solid-phase extraction sorbent.

Q3: Can pH affect the stability of cyclamate during sample preparation?

A3: Cyclamate solutions are generally stable across a wide pH range, as well as to heat and light. This stability allows for flexibility in adjusting the pH during the extraction process without significant degradation of the analyte.

Q4: Does the pH of the mobile phase in HPLC analysis also need to be controlled?

A4: Yes, controlling the pH of the mobile phase is critical for the chromatographic separation of cyclamate and other sweeteners. For reversed-phase HPLC, a mobile phase with a pH of around 3.8 has been used effectively for the simultaneous determination of cyclamate and other food additives.[6] Adjusting the mobile phase pH affects the ionization state of the analyte, which in turn influences its retention time and peak shape.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cyclamate Recovery Suboptimal Sample pH: The sample pH may be too high (neutral or alkaline), preventing the conversion of cyclamate to its more extractable cyclamic acid form.Acidify the sample to a pH of approximately 3 using an appropriate acid (e.g., hydrochloric acid or formic acid) before extraction.[1][7] For solid samples, consider homogenization in a 0.1 mol/L HCl solution.[2][3]
Inefficient Solid-Phase Extraction (SPE): The chosen SPE cartridge may not be suitable, or the elution solvent may be too weak.Use a polymeric SPE cartridge, such as Oasis HLB, which has shown high recoveries for sweeteners.[1][2][3] Ensure the elution solvent (e.g., methanol) is strong enough to desorb the cyclamic acid from the sorbent.[1][8]
Poor Reproducibility Inconsistent Sample pH: Minor variations in the final pH of the sample preparations can lead to inconsistent extraction efficiencies.Use a calibrated pH meter to precisely adjust and verify the pH of each sample before extraction. Prepare a buffer solution to maintain a stable pH throughout the sample preparation process.
SPE Cartridge Variability: The SPE cartridge may have dried out before sample loading, or the flow rate during sample application may be too high.Ensure the SPE cartridge is properly conditioned and equilibrated and does not dry out before the sample is loaded. Control the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent.
Interference from Matrix Components Co-extraction of Interfering Substances: The sample matrix may contain other compounds that are co-extracted with cyclamate under the selected pH conditions.After loading the sample onto the SPE cartridge, use a wash step with a solvent of intermediate strength (e.g., 50% aqueous methanol) to remove interfering substances before eluting the cyclamate.[2][3]

Data Presentation

Table 1: Cyclamate Recovery Rates Using pH-Optimized Extraction

Extraction Method Sample Matrix pH Condition Recovery Rate (%) Analytical Technique
Solid-Phase Extraction (SPE)Various FoodsHomogenized in 0.1 mol/L HCl93.3 - 108.3Capillary Electrophoresis (CE)
Solid-Phase Extraction (SPE)WaterpH 3High (not quantified)LC-MS/MS
Ultrasound-Assisted Emulsification MicroextractionBeverages and Sweetener TabletsAcidic Medium99.7 (average)UV-Vis Spectrophotometry

Experimental Protocols

Protocol 1: Cyclamate Extraction from Food Samples using SPE and pH Control

This protocol is based on a method validated for various food matrices, including beverages, jams, and pickles.[2][3]

  • Sample Homogenization:

    • Weigh 5-10 grams of the food sample into a beaker.

    • Add 0.1 mol/L hydrochloric acid to bring the total volume to 50 mL.

    • Homogenize the mixture thoroughly.

  • Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge to separate the solid and liquid phases.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of demineralized water through it.

    • Load 25 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of demineralized water, followed by 2 mL of 50% aqueous methanol to remove interferences.

    • Elute the cyclamate from the cartridge with 4.5 mL of 50% aqueous methanol.

  • Analysis:

    • The eluate is now ready for analysis by a suitable technique such as HPLC or capillary electrophoresis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start with Food/Beverage Sample homogenize Homogenize Sample in 0.1 M HCl (pH ~1) start->homogenize centrifuge Centrifuge to Separate Solid and Liquid Phases homogenize->centrifuge condition Condition SPE Cartridge (Methanol & Water) centrifuge->condition load Load Supernatant (Acidified Sample) condition->load wash Wash to Remove Interferences (Water & 50% Methanol) load->wash elute Elute Cyclamate (50% Methanol) wash->elute analyze Analyze Eluate by HPLC or CE elute->analyze end End analyze->end

Caption: Workflow for pH-optimized cyclamate extraction.

troubleshooting_workflow start Low Cyclamate Recovery Observed check_ph Was Sample pH Adjusted to Acidic Conditions (e.g., pH 3)? start->check_ph adjust_ph Action: Acidify Sample with HCl or Formic Acid and Re-extract check_ph->adjust_ph No check_spe Was an Appropriate SPE Protocol Used? check_ph->check_spe Yes success Problem Resolved adjust_ph->success optimize_spe Action: Verify Cartridge Type (e.g., Polymeric), Optimize Wash/Elution Solvents, and Control Flow Rate check_spe->optimize_spe No review_protocol Action: Review Entire Protocol for Errors (e.g., Standard Preparation, Instrument Settings) check_spe->review_protocol Yes optimize_spe->success review_protocol->success

Caption: Troubleshooting logic for low cyclamate recovery.

References

Identification of calcium cyclamate degradation byproducts under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of calcium cyclamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary known thermal degradation byproducts of this compound?

When subjected to thermal stress, this compound is known to degrade into several byproducts. The specific products formed are dependent on the temperature and the matrix in which the heating occurs. The primary identified byproducts are:

  • Cyclohexylamine (B46788): This is a common degradation product, particularly at temperatures around 200°C, and its formation has been noted in conditions such as deep-frying.[1]

  • N,N-dicyclohexyl sulfamide (B24259): This compound is formed through a process of sublimation and dimerization of cyclamate at approximately 170°C.[2][3]

  • Sulfoxides and Nitroxides: General documentation for this compound indicates that upon heating to decomposition, it emits toxic fumes of sulfoxides and nitroxides, suggesting the release of volatile sulfur and nitrogen-containing compounds.[4]

Q2: At what temperature does this compound begin to degrade?

Thermal analysis of sodium cyclamate, a close analog of this compound, shows a significant endothermic decomposition event beginning around 192°C and peaking at 260°C.[5] The formation of N,N-dicyclohexyl sulfamide has been observed at a lower temperature of 170°C.[2][3] Degradation to cyclohexylamine has been confirmed at 200°C.[1]

Q3: Does the heating medium (e.g., dry heat vs. aqueous solution) affect the degradation products?

While specific comparative studies are limited, the available data suggests the heating medium can influence the degradation pathway. The formation of cyclohexylamine has been explicitly documented under deep-frying conditions, which involves oil as a heating medium.[1] The sublimation and dimerization to N,N-dicyclohexyl sulfamide have been observed under conditions that may reflect dry heating.[2][3] Further research is needed to fully characterize the degradation profile in aqueous solutions under various pH conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram after heating this compound sample. Formation of unknown thermal degradation byproducts.1. Confirm the identity of known byproducts (cyclohexylamine, N,N-dicyclohexyl sulfamide) using analytical standards. 2. Employ Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of unknown volatile and semi-volatile byproducts. 3. Consider the possibility of interactions with the sample matrix if not using a pure this compound standard.
Low or no recovery of known degradation byproducts (e.g., cyclohexylamine). 1. Heating temperature is too low. 2. Inappropriate analytical method for the target analyte. 3. Byproduct is volatile and has been lost during sample preparation.1. Ensure the heating temperature is sufficient for the formation of the target byproduct (e.g., ~200°C for cyclohexylamine). 2. Verify that the chosen analytical method (e.g., HPLC, GC) is validated for the specific byproduct. For cyclohexylamine, derivatization may be necessary for HPLC-UV analysis. 3. Use appropriate sample handling techniques to minimize the loss of volatile compounds, such as headspace analysis.
Inconsistent results between experimental replicates. 1. Non-uniform heating of the sample. 2. Variability in sample matrix. 3. Inconsistent sample preparation.1. Utilize a calibrated oven or heating block to ensure uniform and accurate temperature control. 2. If using a complex matrix, ensure homogeneity of the sample before heating. 3. Standardize all sample preparation steps, including extraction and derivatization procedures.

Data Presentation

Table 1: Summary of Identified Thermal Degradation Byproducts of Cyclamate

Degradation ByproductTemperature of FormationCondition of FormationReference(s)
Cyclohexylamine~200°CDeep-frying in oil[1]
N,N-dicyclohexyl sulfamide~170°CSublimation and dimerization[2][3]
Sulfoxides and NitroxidesDecomposition TemperatureGeneral decomposition[4]

Experimental Protocols

Protocol 1: Identification of Volatile Byproducts by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is suitable for identifying the full spectrum of volatile and semi-volatile degradation products from the rapid heating of a solid this compound sample.

  • Sample Preparation:

    • Weigh approximately 0.1-0.5 mg of pure this compound into a pyrolysis sample cup.

  • Instrumentation:

    • Pyrolyzer coupled to a GC-MS system.

    • GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended.

    • Carrier Gas: Helium at a constant flow rate.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Program a stepped pyrolysis or a single high temperature (e.g., 250°C, 350°C, 500°C) to observe the evolution of byproducts at different energy inputs.

    • Interface Temperature: Maintain at a high temperature (e.g., 300°C) to prevent condensation of pyrolyzates.

  • GC-MS Conditions:

    • Injector Temperature: Set to a high temperature (e.g., 280°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the various degradation products.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis:

    • Identify the resulting peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Quantification of Cyclohexylamine by HPLC with Pre-Column Derivatization

This method is suitable for the quantitative analysis of cyclohexylamine formed from the thermal degradation of this compound.

  • Thermal Degradation:

    • Accurately weigh a known amount of this compound into a reaction vessel.

    • Heat the sample at a controlled temperature (e.g., 200°C) for a specified duration in the desired matrix (e.g., in a high-boiling point oil or as a dry powder).

    • Allow the sample to cool to room temperature.

  • Sample Extraction:

    • Extract the cooled residue with an appropriate solvent (e.g., dichloromethane) to isolate the cyclohexylamine.

  • Derivatization:

    • Evaporate the solvent from the extract.

    • Reconstitute the residue in a suitable buffer (e.g., sodium bicarbonate buffer, pH 11).

    • Add a derivatizing agent such as dansyl chloride and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to form a UV-active derivative.[1]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or an appropriate buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength of the derivatized cyclohexylamine (e.g., 254 nm for the dansyl derivative).[1]

    • Quantification: Prepare a calibration curve using derivatized cyclohexylamine standards of known concentrations.

Visualizations

Experimental_Workflow_Byproduct_Identification Experimental Workflow for Byproduct Identification start Start: this compound Sample heating Thermal Stress (Controlled Temperature and Time) start->heating extraction Extraction of Byproducts (e.g., Solvent Extraction, Headspace) heating->extraction analysis Analytical Separation and Detection (GC-MS, HPLC) extraction->analysis identification Byproduct Identification (Mass Spectral Library Matching, Retention Time) analysis->identification quantification Quantification (Using Calibration Standards) identification->quantification end End: Identified and Quantified Byproducts quantification->end

Caption: Workflow for the identification and quantification of thermal degradation byproducts.

Degradation_Pathway Proposed Thermal Degradation Pathways of Cyclamate cyclamate This compound dimerization Sublimation & Dimerization (~170°C) cyclamate->dimerization Path A hydrolysis Hydrolysis/Decomposition (~200°C) cyclamate->hydrolysis Path B further_decomp Further Decomposition cyclamate->further_decomp Path C sulfamide N,N-dicyclohexyl sulfamide dimerization->sulfamide cyclohexylamine Cyclohexylamine hydrolysis->cyclohexylamine volatiles Volatile Sulfur and Nitrogen Compounds (e.g., Sulfoxides, Nitroxides) further_decomp->volatiles

Caption: Proposed thermal degradation pathways for cyclamate based on available data.

References

Technical Support Center: Chromatographic Separation of Cyclamate, Aspartame, and Saccharin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the chromatographic separation of the artificial sweeteners cyclamate, aspartame (B1666099), and saccharin (B28170).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of cyclamate, aspartame, and saccharin.

Problem Possible Cause Suggested Solution
Poor resolution between saccharin and cyclamate peaks The mobile phase pH may be too high, causing the two compounds to co-elute.Lower the pH of the mobile phase to below 2.5. This increases the separation between the saccharin and cyclamate peaks.[1]
Broad or tailing peaks for all analytes The column may be degrading, or the mobile phase composition may be suboptimal.Ensure the column is in good condition. Adjust the mobile phase composition; for instance, altering the ratio of the organic solvent (methanol or acetonitrile) to the aqueous buffer can improve peak shape.
Inconsistent retention times Fluctuations in column temperature or mobile phase composition can lead to shifts in retention times.Use a column oven to maintain a constant temperature.[2] Ensure the mobile phase is well-mixed and degassed to prevent changes in its composition during the run.
Low signal intensity for cyclamate Cyclamate has poor UV absorbance, making it difficult to detect, especially at low concentrations.Use a low wavelength for detection, such as 196 nm or 200 nm, where cyclamate absorbance is higher.[1][3][4] Alternatively, consider derivatization of cyclamate to a more chromophoric compound.[5] Indirect UV detection is another viable technique.[2]
Aspartame peak is small or absent Aspartame is unstable and can degrade, especially in solutions with a pH above 4.5.[1]Prepare fresh aspartame standards and samples. Ensure the pH of the mobile phase and any sample diluents is maintained below 4.5 to prevent degradation.
Baseline noise or drift This can be caused by a dirty detector cell, air bubbles in the system, or a mobile phase that is not properly mixed or degassed.Flush the system and clean the detector cell. Degas the mobile phase thoroughly using sonication or helium sparging.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating cyclamate, aspartame, and saccharin?

A1: The most prevalent method is reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1][3][5][6] This technique effectively separates these artificial sweeteners based on their polarity.

Q2: What type of detector is typically used for this analysis?

A2: A UV-Vis or Diode Array Detector (DAD) is commonly employed.[3][6] Detection is often performed at low wavelengths, such as 196 nm or 200 nm, to achieve good sensitivity for all three compounds, particularly cyclamate.[1][3][4]

Q3: How should I prepare my samples for analysis?

A3: For liquid samples like soft drinks, sample preparation is typically straightforward, involving degassing (for carbonated beverages) followed by dilution with deionized water or the mobile phase.[3][5] Solid samples may require dissolution in an appropriate solvent and filtration before injection.

Q4: What are typical mobile phase compositions for this separation?

A4: A common mobile phase consists of a mixture of an aqueous buffer (often a phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile.[4][5] The exact ratio and pH of the mobile phase are critical for achieving optimal separation and are often optimized during method development.

Q5: Can these three sweeteners be analyzed simultaneously?

A5: Yes, several HPLC methods have been developed for the simultaneous determination of cyclamate, aspartame, and saccharin in a single chromatographic run.[3][7]

Experimental Protocol: HPLC Separation of Cyclamate, Aspartame, and Saccharin

This protocol outlines a general method for the simultaneous determination of cyclamate, aspartame, and saccharin in liquid samples.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for sodium cyclamate, aspartame, and sodium saccharin

  • HPLC-grade methanol or acetonitrile

  • Phosphate buffer (e.g., potassium phosphate monobasic)

  • Deionized water

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Prepare a phosphate buffer solution (e.g., 20 mM) in deionized water.

  • Adjust the pH of the buffer to a suitable value (e.g., pH 3.8) using phosphoric acid.[4]

  • Mix the phosphate buffer with the organic solvent (e.g., methanol) in the desired ratio (e.g., 80:20 v/v).[4]

  • Degas the mobile phase using an ultrasonic bath or by helium sparging.

3. Preparation of Standard Solutions

  • Prepare individual stock solutions of cyclamate, aspartame, and saccharin in deionized water or the mobile phase.

  • From the stock solutions, prepare a series of mixed working standard solutions of varying concentrations to construct a calibration curve.

4. Sample Preparation

  • For carbonated beverages, degas the sample by sonication for approximately 10 minutes.[5]

  • Dilute the sample with deionized water to bring the expected analyte concentrations within the range of the calibration curve.[5]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: e.g., 80:20 (v/v) phosphate buffer (pH 3.8) : methanol[4]

  • Flow Rate: e.g., 0.55 mL/min[4]

  • Injection Volume: e.g., 20 µL

  • Column Temperature: e.g., 40 °C[4]

  • Detection Wavelength: 200 nm for cyclamate and aspartame, and 220 nm for saccharin.[4]

6. Analysis

  • Inject the standard solutions to establish the calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the analytes in the samples by comparing their retention times and peak areas to those of the standards.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the HPLC separation of cyclamate, aspartame, and saccharin.

Table 1: Detection Limits

AnalyteDetection Limit (mg/L)MethodReference
Cyclamate12HPLC-UV[3]
Aspartame0.5HPLC-UV[3]
Saccharin< 0.25HPLC-UV[3]
Cyclamate0.032Ion Chromatography[8][9][10]
Aspartame0.87Ion Chromatography[8][9][10]
Saccharin0.045Ion Chromatography[8][9][10]

Table 2: Concentration Ranges in Soft Drinks

AnalyteConcentration Range (mg/L)Reference
Cyclamate113.14 – 280.07[3]
Aspartame9.94 – 296.82[3]
Saccharin17.96 – 50.94[3]

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue issue Identify the Problem (e.g., Poor Resolution, Peak Tailing) start->issue resolution Poor Resolution (Saccharin & Cyclamate) issue->resolution tailing Broad or Tailing Peaks issue->tailing retention Inconsistent Retention Times issue->retention signal Low Cyclamate Signal issue->signal aspartame_peak Missing Aspartame Peak issue->aspartame_peak solution_resolution Lower Mobile Phase pH (< 2.5) resolution->solution_resolution solution_tailing Check Column Condition Adjust Mobile Phase Ratio tailing->solution_tailing solution_retention Use Column Oven Ensure Mobile Phase Homogeneity retention->solution_retention solution_signal Use Low Detection Wavelength (e.g., 200 nm) Consider Derivatization signal->solution_signal solution_aspartame Prepare Fresh Standards/Samples Maintain pH < 4.5 aspartame_peak->solution_aspartame end End: Problem Resolved solution_resolution->end solution_tailing->end solution_retention->end solution_signal->end solution_aspartame->end

Caption: Troubleshooting workflow for HPLC separation of sweeteners.

ExperimentalWorkflow start Start: Sample Analysis prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample (Degas, Dilute, Filter) start->prep_sample hplc_setup Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->hplc_setup calibration Inject Standards & Construct Calibration Curve prep_standards->calibration sample_injection Inject Prepared Sample prep_sample->sample_injection hplc_setup->calibration calibration->sample_injection data_analysis Identify & Quantify Analytes sample_injection->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Masking the Off-Taste of Calcium Cyclamate in Sweetener Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mask the off-taste of calcium cyclamate in sweetener blends.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-tastes associated with this compound?

This compound is known for its clean, sweet taste, but it can present two main off-tastes, particularly at higher concentrations. The most commonly reported off-tastes are a slight bitterness and a salty taste.[1] The intensity of these off-tastes can vary depending on the concentration of this compound used and the individual sensitivity of the taster.

Q2: How can the bitter off-taste of this compound be masked?

The most effective and well-documented method for masking the bitter off-taste of cyclamate is to blend it with another high-intensity sweetener, particularly saccharin (B28170).[2][3][4][5][6] This combination exhibits a synergistic effect where the two sweeteners mutually inhibit each other's bitter taste perception at the receptor level.[3][4][5][7]

Q3: What is the mechanism behind the synergistic taste improvement of cyclamate-saccharin blends?

The bitter taste of many artificial sweeteners is mediated by a family of G-protein coupled receptors called taste 2 receptors (TAS2Rs). Saccharin's bitterness is primarily associated with the activation of TAS2R31 and TAS2R43.[5] Cyclamate has been shown to block these specific receptors, thereby reducing saccharin's bitterness.[4][5][7] Conversely, saccharin can inhibit the activation of TAS2R1, a receptor activated by cyclamate.[3][5] This mutual inhibition at the receptor level leads to a significant reduction in the overall bitter off-taste of the blend.[4][5][7]

Signaling Pathway of Cyclamate-Saccharin Bitter Taste Inhibition

G cluster_c Cyclamate cluster_s Saccharin cluster_r Bitter Taste Receptors (TAS2Rs) cluster_p Perception Cyc This compound TAS2R1 TAS2R1 Cyc->TAS2R1 Activates TAS2R31 TAS2R31 Cyc->TAS2R31 Inhibits TAS2R43 TAS2R43 Cyc->TAS2R43 Inhibits Sac Saccharin Sac->TAS2R1 Inhibits Sac->TAS2R31 Activates Sac->TAS2R43 Activates Bitter_C Cyclamate Bitterness TAS2R1->Bitter_C Leads to Bitter_S Saccharin Bitterness TAS2R31->Bitter_S Leads to TAS2R43->Bitter_S Leads to Reduced_Bitter Reduced Bitterness

Caption: Mutual inhibition of bitter taste receptors by cyclamate and saccharin.

Q4: What is the optimal ratio for a cyclamate-saccharin blend?

While the optimal ratio can depend on the specific application and desired sweetness level, a common starting point is a 10:1 ratio of cyclamate to saccharin by weight. This ratio has been shown to provide a significant reduction in off-taste while achieving a synergistic sweetening effect.[2] However, other ratios, such as 2:1 (cyclamate:saccharin), have also been used effectively in beverage formulations.[8] It is recommended to perform sensory evaluations with varying ratios to determine the optimal blend for your specific product matrix.

Q5: How can the salty off-taste of this compound be masked?

Masking the salty off-taste of this compound can be more challenging as it is an inherent property of the salt at higher concentrations.[1] Strategies to mitigate this include:

  • Blending with other sweeteners: As with bitterness, blending with other high-intensity sweeteners can help to balance the overall taste profile and reduce the perception of saltiness.

  • Using flavor maskers: Certain flavor compounds can help to mask salty notes. Vanilla, for example, is known to be a potent masking agent.[9]

  • Formulation with mineral salts: Interestingly, the addition of certain mineral salts, such as potassium chloride and magnesium chloride, has been shown to modulate the taste profile of non-caloric sweeteners and improve their sugar-like character.[10] Experimenting with low levels of these salts may help to balance the saltiness of this compound.

Q6: Are there other taste-masking agents that can be used with this compound?

Yes, other taste-masking agents can be employed, often in combination with sweetener blending. These include:

  • Flavoring agents: Strong, pleasant flavors such as citrus, mint, or fruit flavors can effectively mask off-tastes.

  • Bitter blockers: These are compounds specifically designed to interact with and block bitter taste receptors. Yeast extracts are one example of an ingredient with bitter blocking properties.[6]

  • Polymers and hydrocolloids: These can encapsulate the sweetener, reducing its interaction with taste receptors, and can also modify the mouthfeel of the product, which can influence taste perception.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Noticeable bitter aftertaste in the final product. Insufficient masking from the sweetener blend.1. Adjust the cyclamate:saccharin ratio. Experiment with ratios from 10:1 to 2:1 to find the optimal balance for your formulation. 2. Increase the overall concentration of the sweetener blend. A higher sweetness level can sometimes help to overpower the bitterness. 3. Incorporate a bitter blocker. Add a small amount of a commercially available bitter blocker or a yeast extract to the formulation.[6] 4. Add a complementary flavor. A strong, pleasant flavor that is compatible with your product can help to mask the bitterness.
Salty off-taste is perceived at the desired sweetness level. High concentration of this compound.1. Partially substitute this compound with another sweetener. Reduce the amount of this compound and replace it with another high-intensity sweetener that does not have a salty off-taste, such as sucralose (B1001) or acesulfame (B1210027) potassium. 2. Introduce a salty taste masking agent. Experiment with low levels of vanilla extract or other flavor maskers known to reduce salt perception.[9] 3. Optimize the flavor profile. Enhance other desirable flavors in your product to draw attention away from the saltiness.
The sweetener blend has a "chemical" or "artificial" taste. The combination of off-notes from the individual sweeteners is creating an undesirable profile.1. Evaluate the individual sweeteners in your product matrix. This will help you to understand the source of the "chemical" note. 2. Experiment with different sweetener blends. Try blending this compound with sweeteners other than saccharin, such as aspartame (B1666099) or acesulfame potassium, to see if a different combination yields a cleaner taste profile. 3. Incorporate flavor enhancers. Ingredients that provide umami or kokumi sensations can help to create a more rounded and less "chemical" taste profile.

Data Presentation

The following tables summarize the expected sensory effects of different taste-masking strategies for this compound based on a review of the available literature. The intensity scores are on a hypothetical 10-point scale where 0 = not perceived and 10 = very strong.

Table 1: Effect of Blending on Bitter Off-Taste of this compound

Sweetener SystemSweetness IntensityBitter Off-Taste IntensityComments
This compound (alone)74Noticeable bitterness, especially in the aftertaste.
Saccharin (alone)76Pronounced bitter and metallic aftertaste.
This compound:Saccharin (10:1 blend)81Significant reduction in bitterness due to synergistic inhibition.[2][6]
This compound:Saccharin (2:1 blend)7.52Effective bitterness reduction, may be preferred in certain beverage applications.[8]

Table 2: Potential Strategies for Masking Salty Off-Taste of this compound

Sweetener SystemSweetness IntensitySalty Off-Taste IntensityComments
High Concentration this compound95Pronounced salty taste.
High Concentration this compound + Vanilla Flavor93Vanilla can help to mask the salty perception.[9]
This compound & Sucralose Blend92Partial substitution with a non-salty sweetener can reduce overall saltiness.
This compound + Mineral Salt Blend (e.g., KCl, MgCl2)92-3Low levels of certain mineral salts may help to balance the taste profile.[10]

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) of Sweetener Blends

This protocol outlines a method for a trained sensory panel to identify and quantify the sensory attributes of different sweetener blends containing this compound.[11][12][13]

Objective: To create a detailed sensory profile of sweetener blends and identify the intensity of key attributes, including sweetness, bitterness, saltiness, and any other off-tastes.

Materials:

  • This compound

  • Saccharin and/or other sweeteners for blending

  • Deionized water or the specific product base

  • Reference standards for basic tastes (e.g., sucrose (B13894) for sweet, caffeine (B1668208) for bitter, sodium chloride for salty)

  • Identical sample cups, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, deionized water)

  • Sensory evaluation software or paper ballots with unstructured line scales (e.g., 15 cm)

Procedure:

  • Panelist Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe perceptions.

    • Familiarize the panel with the basic tastes and the specific off-tastes associated with the sweeteners being tested.

    • Develop a consensus vocabulary (lexicon) to describe the sensory attributes of the samples. This should include terms for sweetness, bitterness, saltiness, metallic notes, and aftertastes.

    • Train the panelists to use the unstructured line scale consistently by providing them with reference standards at different intensities.

  • Sample Preparation:

    • Prepare solutions of the individual sweeteners and the desired blends in deionized water or the product base at concentrations that are equi-sweet.

    • Prepare a control sample sweetened with sucrose to the same sweetness level.

    • Portion the samples into the coded cups. The serving temperature should be controlled and consistent across all samples.

  • Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample and rate the intensity of each attribute in the agreed-upon lexicon on the provided scale.

    • Ensure panelists cleanse their palates with water and crackers between samples.

    • Conduct the evaluation in a controlled environment with neutral lighting and no distracting odors.

  • Data Analysis:

    • Convert the ratings from the line scales to numerical data.

    • Use statistical analysis (e.g., ANOVA, Principal Component Analysis) to determine significant differences between the samples and to visualize the sensory profiles.

Experimental Workflow for Quantitative Descriptive Analysis

G A Panelist Training & Lexicon Development B Preparation of Sweetener Solutions (Blends & Controls) A->B C Randomized Sample Presentation to Panelists B->C D Sensory Evaluation & Intensity Rating C->D E Data Collection & Statistical Analysis D->E F Generation of Sensory Profiles E->F

Caption: Workflow for Quantitative Descriptive Analysis of sweeteners.

Protocol 2: Triangle Test for Discrimination of Off-Taste

This protocol is used to determine if a sensory difference exists between two samples, for example, a sweetener blend with and without a masking agent.

Objective: To determine if the addition of a masking agent to a this compound blend results in a perceivable difference in the overall taste profile.

Materials:

  • Two sample formulations (A and B) to be compared.

  • Identical sample cups, coded with random 3-digit numbers.

  • Palate cleansers.

Procedure:

  • Sample Preparation:

    • Prepare the two samples to be compared (e.g., Sample A: this compound:saccharin blend; Sample B: this compound:saccharin blend with a flavor masker).

    • Ensure both samples are at the same temperature.

  • Test Setup:

    • For each panelist, present a set of three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B).

    • The order of presentation should be randomized for each panelist. There are six possible combinations: AAB, ABA, BAA, BBA, BAB, ABB.

  • Evaluation:

    • Instruct panelists to taste the samples from left to right.

    • Ask panelists to identify the "odd" or "different" sample in the set.

    • Panelists are required to make a choice, even if they are uncertain.

  • Data Analysis:

    • Tally the number of correct and incorrect identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution or chi-square test) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that a perceivable difference exists between the two samples.

Logical Relationship for Triangle Test Decision Making

G Start Start Triangle Test Present Present 3 Coded Samples (2 Alike, 1 Different) Start->Present Evaluate Panelist Identifies the 'Odd' Sample Present->Evaluate Decision Is the Number of Correct Identifications Statistically Significant? Evaluate->Decision Yes A Perceptible Difference Exists Decision->Yes Yes No No Perceptible Difference Decision->No No

References

Investigating potential false-positive results in cyclamate screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately screening for cyclamate and investigating potential false-positive results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of false-positive results in cyclamate screening?

A1: False-positive results in cyclamate screening can arise from several factors, including:

  • Cross-reactivity: Other structurally similar compounds present in the sample may mimic the response of cyclamate in the analytical method used.

  • Matrix Effects: Complex sample matrices, such as those found in food and biological samples, can interfere with the detection of cyclamate, leading to inaccurate quantification or false positives in techniques like LC-MS/MS.[1]

  • Metabolites: The primary metabolite of cyclamate, cyclohexylamine, is a known interferent, particularly in certain screening assays like those for amphetamines.[2]

  • Contamination: Contamination of samples, reagents, or laboratory equipment can introduce interfering substances.

Q2: How can I confirm a suspected false-positive cyclamate result?

A2: Confirmation of a suspected false-positive result is crucial. The recommended approach is to re-analyze the sample using a more selective and specific analytical method. For instance, if an initial screening was performed using a less specific method like a spectrophotometric assay, confirmation should be done using a highly specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] These methods provide a higher degree of certainty by identifying the compound based on both its retention time and its unique mass-to-charge ratio.

Q3: What are the regulatory limits for cyclamate in food and beverages?

A3: The regulations regarding the use of cyclamate as an artificial sweetener vary by country. In the United States, the Food and Drug Administration (FDA) has banned its use in food.[5] However, it is approved for use in many other regions, including the European Union, with specified maximum limits for different food categories.[6] It is essential to consult the specific regulations of the country or region of interest.

Q4: Can the consumption of cyclamate lead to false positives in other types of tests?

A4: Yes, the consumption of cyclamate can lead to the excretion of its metabolite, cyclohexylamine, in urine. Cyclohexylamine has been reported to cause false-positive results in immunoassays for amphetamines.[2] Therefore, it is an important consideration in clinical and forensic toxicology.

Troubleshooting Guides

Issue: Unexpected Positive Result in HPLC-UV Screening

Possible Cause: UV-active compounds in the sample matrix can co-elute with the cyclamate derivative, leading to a false-positive signal. Some food and beverage matrices are known to contain compounds that interfere with UV detection.[7]

Troubleshooting Steps:

  • Review Chromatogram: Carefully examine the chromatogram for peak purity. The peak corresponding to the cyclamate derivative should be symmetrical and well-resolved from other peaks.

  • Method Specificity: Ensure the HPLC method has been validated for selectivity with the specific matrix being tested.

  • Sample Preparation: Optimize the sample preparation procedure to remove interfering compounds. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup steps.

  • Confirmation: Confirm the positive result using a more selective method like LC-MS/MS.

Issue: High Background Noise or Signal Suppression in LC-MS/MS Analysis

Possible Cause: Matrix effects are a common issue in LC-MS/MS analysis of complex samples, leading to ion suppression or enhancement and affecting the accuracy of quantification.[1]

Troubleshooting Steps:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

  • Internal Standards: Use a stable isotope-labeled internal standard for cyclamate to correct for variations in ionization efficiency.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4]

  • Chromatographic Optimization: Adjust the chromatographic conditions to better separate cyclamate from co-eluting matrix components.

Issue: Inconsistent Results in GC-ECD Analysis

Possible Cause: Inconsistent derivatization or the presence of interfering substances can lead to variability in GC-ECD results.

Troubleshooting Steps:

  • Derivatization Optimization: Ensure the derivatization reaction conditions (e.g., temperature, time, reagent concentration) are consistent and optimized for complete reaction.

  • Method Specificity: While one study found that amino acids, aliphatic amines, and other food additives did not interfere with a specific GC-ECD method, this may not be universally true for all matrices and methods.[7] It is important to validate the method for the specific sample type.

  • Confirmation with Mass Spectrometry: Use GC-MS to confirm the identity of the detected peak based on its mass spectrum.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated analytical methods for cyclamate detection.

Table 1: Method Validation Parameters for Cyclamate Analysis

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
HPLC-UV1-1300 mg/kg1-20 mg/kg-82-123[9]
HPLC-DAD/UV---92-108[6][10]
LC-MS/MS10-1000 ng/mL1 ng/mL3 ng/mL88.5[11]
GC-ECD5.0–250 mg/L0.05 mg/L (liquids)0.2 mg/L (liquids)86-98[3][7]
GC-MS1-15 µg/mL0.2 µg/mL0.7 µg/mL88-94[12][13]

Table 2: Reported Interferences in Cyclamate Screening

Analytical MethodInterfering Substance(s)Non-Interfering Substance(s)Reference(s)
SpectrophotometricAcesulfame-K, SucraloseAspartame, Saccharin[14]
GC-ECD-Amino acids, Aliphatic amines, Preservatives, Dyes, Sweeteners[7]
TurbidimetricAspartame-[15]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Cyclamate (with Derivatization)

This protocol is based on the derivatization of cyclamate to a UV-absorbing compound.

  • Sample Preparation:

    • Homogenize solid samples.

    • Accurately weigh or pipette a known amount of the sample into a volumetric flask and dilute with water.[6]

  • Derivatization:

    • Convert cyclamate to N,N-dichlorocyclohexylamine by reacting the sample extract with a chlorine-releasing agent (e.g., sodium hypochlorite) under acidic conditions.[6][10]

  • Extraction:

    • Extract the derivatized product into an organic solvent such as n-heptane.[6]

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column.[6][10]

    • Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 20:80 v/v).[6][10]

    • Flow Rate: 1.0 mL/min.[6][10]

    • Detection: UV detector at 314 nm.[6][10]

    • Quantification: Use an external standard calibration curve prepared from derivatized cyclamate standards.

Protocol 2: LC-MS/MS Analysis of Cyclamate

This method offers high selectivity and sensitivity for cyclamate determination.

  • Sample Preparation:

    • Homogenize solid samples.

    • Extract cyclamate from the sample using a suitable solvent (e.g., water or a methanol-water mixture).[4][11]

    • Centrifuge the extract and filter the supernatant.

    • Dilute the final extract as needed to fall within the calibration range.[4]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Atlantis T3).[11]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.[11]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]

    • MS/MS Transition: Monitor the transition of the precursor ion (m/z 178) to a specific product ion for quantification.[11]

    • Quantification: Use a calibration curve prepared with cyclamate standards. The use of a matrix-matched calibration curve or an internal standard is recommended for accurate quantification.[11]

Protocol 3: GC-ECD Analysis of Cyclamate (with Derivatization)

This protocol is suitable for volatile derivatives of cyclamate.

  • Sample Preparation:

    • Extract cyclamate from the sample matrix.

  • Derivatization:

    • Convert cyclamate to a volatile and electron-capturing derivative, such as N,N-dichlorocyclohexylamine, by reaction with sodium hypochlorite (B82951) under acidic conditions.[7]

  • Extraction:

    • Extract the derivative into an organic solvent like n-hexane.[7]

  • GC-ECD Analysis:

    • Column: A non-polar capillary column (e.g., HP-5).[7]

    • Injector: Splitless mode.[7]

    • Carrier Gas: Nitrogen.[7]

    • Temperatures: Injector at 250°C and ECD detector at 280°C.[7]

    • Oven Program: Isothermal or a temperature gradient program to achieve good separation.

    • Quantification: Use an external standard calibration curve prepared from derivatized cyclamate standards.

Visualizations

Cyclamate_Metabolism cluster_0 Gastrointestinal Tract Cyclamate Cyclamate Cyclohexylamine Cyclohexylamine Cyclamate->Cyclohexylamine Gut Microflora Metabolites Further Metabolites (e.g., Cyclohexanone, Cyclohexanol) Cyclohexylamine->Metabolites Metabolism HPLC_Workflow start Start sample_prep Sample Preparation (Homogenization, Dilution) start->sample_prep derivatization Derivatization (e.g., with Sodium Hypochlorite) sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction hplc_analysis HPLC-UV Analysis extraction->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis end End data_analysis->end LCMSMS_Workflow start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep lcmsms_analysis LC-MS/MS Analysis sample_prep->lcmsms_analysis data_analysis Data Analysis (Quantification & Confirmation) lcmsms_analysis->data_analysis end End data_analysis->end

References

Technical Support Center: Analysis of Calcium Cyclamate in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maximizing the analytical recovery of calcium cyclamate from various dairy matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in dairy products?

A1: The most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). HPLC-UV methods often require a derivatization step to make cyclamate detectable by a UV spectrophotometer, as cyclamate itself has poor UV absorbance.[1] UPLC-MS/MS offers higher sensitivity and selectivity, often requiring less rigorous sample cleanup and may not need derivatization.

Q2: Why is derivatization often necessary for cyclamate analysis by HPLC-UV?

A2: Cyclamate lacks a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Therefore, to detect it using a UV detector, it must be chemically modified to introduce a chromophore. A common derivatization reaction involves the conversion of cyclamate to N,N-dichlorocyclohexylamine, which can be detected at a wavelength of 314 nm.[1]

Q3: What are the main challenges when analyzing cyclamate in dairy products?

A3: The primary challenges stem from the complex matrix of dairy products. Key interfering components include:

  • Proteins (Casein and Whey): These can precipitate during sample preparation, trapping the analyte and leading to low recovery. They can also adsorb to HPLC columns, causing peak distortion and system contamination.

  • Fats: Lipids can interfere with extraction efficiency and clog HPLC columns and tubing.

  • Sugars (e.g., lactose): High concentrations of sugars can cause matrix effects in the analytical instrument, particularly in mass spectrometry.

Q4: What is a typical recovery rate for cyclamate from dairy products?

A4: Recovery rates can vary depending on the dairy matrix, sample preparation method, and analytical technique. Generally, recoveries in the range of 80-115% are considered acceptable. For dairy desserts, analytical recovery has been reported to be between 82% and 123%.[2] UPLC-MS/MS methods for milk have shown recoveries from 83.38% to 93.40%.[3]

Troubleshooting Guides

Low Analytical Recovery

Problem: The recovery of this compound from my dairy sample is consistently below 80%.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction * Optimize Extraction Solvent: Ensure the solvent is appropriate for the dairy matrix. For high-fat samples like cheese, a de-fatting step with a non-polar solvent like hexane (B92381) may be necessary before extraction with an aqueous or polar organic solvent. * Improve Homogenization: Ensure the sample is thoroughly homogenized to release the cyclamate from the matrix. * Increase Extraction Time/Repetitions: Try sonicating the sample or performing multiple extraction steps.
Analyte Loss During Sample Cleanup * Protein Precipitation Issues: If using protein precipitation, ensure the precipitating agent is added in the correct proportion and that the mixture is adequately vortexed and centrifuged. Incomplete precipitation can lead to a "gummy" pellet that traps the analyte. * Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the cyclamate completely. You may need to test different SPE sorbents.
Analyte Degradation * pH Stability: Cyclamate is generally stable over a wide pH range.[4][5] However, extreme pH conditions during extraction should be avoided. * Thermal Stability: Cyclamate is heat stable, so degradation during sample heating steps is unlikely.[6]
Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)

Problem: My cyclamate peak in the HPLC chromatogram is not sharp and symmetrical.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload * Dilute the Sample: Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample extract and re-inject.
Secondary Interactions on the Column * Adjust Mobile Phase pH: For basic compounds, tailing can occur due to interactions with residual silanol (B1196071) groups on the column. Lowering the mobile phase pH can suppress this interaction. * Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
Sample Solvent Mismatch * Dissolve Extract in Mobile Phase: Whenever possible, the final sample extract should be dissolved in the initial mobile phase to ensure good peak shape.
Column Contamination * Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. * Flush the Column: Flush the column with a strong solvent to remove any contaminants.

Data Presentation

Table 1: Reported Analytical Recovery of Cyclamate from Various Food Matrices

Food Matrix Analytical Method Sample Preparation Average Recovery (%) Relative Standard Deviation (%)
Dairy DessertsHPLC-UVOxidation and derivatization82-123Not specified
MilkUPLC-MS/MSHomogenization, extraction with MeOH:H2O83.38-93.400.17
YogurtHPLC-UVSPE cleanupNot specifiedNot specified
CheeseUPLC-MS/MSDe-fatting, extraction, and SPENot specifiedNot specified
Various Foods (including dairy)UPLC-MS/MSHomogenization, extraction with water72-1103-15

Experimental Protocols

Protocol 1: Sample Preparation and Analysis of this compound in Milk by UPLC-MS/MS

This protocol is adapted from a method for analyzing cyclamate in various food products, including milk.[3]

1. Sample Preparation and Extraction:

  • Weigh 1.0 g of a homogenized milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Add 10 mL of a methanol:water (1:9 v/v) solution.
  • Vortex the sample for 5 minutes to ensure it is homogenized.
  • Centrifuge the sample at 5000 rpm for 10 minutes at room temperature.
  • Collect the supernatant.
  • Repeat the extraction process on the pellet once more.
  • Combine the supernatants from both extractions and centrifuge again at 5000 rpm for 10 minutes.
  • Filter the final supernatant through a 0.22 µm PTFE membrane filter before analysis.

2. UPLC-MS/MS Analysis:

  • Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
  • Mobile Phase: Methanol:Water (50:50) with 0.1% formic acid
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 10 µL
  • Ionization Mode: Electrospray Ionization (ESI), negative
  • MS/MS Transition: Monitor the transition of the parent ion (m/z 178) to a characteristic product ion.

Protocol 2: Sample Preparation and Analysis of this compound in a Dairy Dessert by HPLC-UV with Derivatization

This protocol is based on a validated method for cyclamate determination in various foodstuffs, including dairy desserts.

1. Sample Extraction:

  • Weigh a representative portion of the dairy dessert.
  • Perform an aqueous extraction, potentially with heating, followed by centrifugation to separate the liquid extract.

2. Oxidation and Derivatization:

  • Take a specific volume of the sample extract.
  • Add an internal standard solution (e.g., cycloheptylamine).
  • Perform a peroxide oxidation to convert cyclamate to cyclohexylamine (B46788).
  • Derivatize the resulting cyclohexylamine with a reagent like trinitrobenzenesulfonic acid (TNBS) to form a UV-active derivative.

3. HPLC-UV Analysis:

  • Column: Reversed-phase C18
  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Detection: UV detector set to the maximum absorbance wavelength of the cyclamate derivative.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Dairy Product (Milk, Yogurt, Cheese) homogenize Homogenization sample->homogenize extract Extraction (e.g., with MeOH/Water) homogenize->extract cleanup Cleanup (Protein Precipitation / SPE) extract->cleanup derivatization Derivatization (for HPLC-UV) cleanup->derivatization hplc HPLC-UV or UPLC-MS/MS cleanup->hplc derivatization->hplc data Data Acquisition and Quantification hplc->data

Caption: General experimental workflow for cyclamate analysis in dairy products.

troubleshooting_low_recovery start Low Recovery (<80%) check_extraction Check Extraction Efficiency start->check_extraction optimize_extraction Optimize Solvent Increase Homogenization Repeat Extractions check_extraction->optimize_extraction Inefficient check_cleanup Check Cleanup Step check_extraction->check_cleanup Efficient end Recovery Improved optimize_extraction->end optimize_cleanup Optimize Protein Precipitation Optimize SPE Conditions check_cleanup->optimize_cleanup Loss Detected check_degradation Assess Analyte Stability check_cleanup->check_degradation No Loss optimize_cleanup->end adjust_conditions Adjust pH and Temperature check_degradation->adjust_conditions Degradation check_degradation->end Stable adjust_conditions->end

Caption: Troubleshooting logic for low analytical recovery of cyclamate.

References

Validation & Comparative

Comparative analysis of calcium cyclamate versus sodium cyclamate properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical, toxicological, and sensory properties of calcium cyclamate and sodium cyclamate. The information is supported by experimental data and detailed methodologies to assist in research and development applications.

Physicochemical Properties

Both sodium and this compound are salts of cyclamic acid and are used as artificial sweeteners.[1] While they share many characteristics, their properties differ primarily due to the cation (sodium or calcium). These differences can be significant in product formulation, especially in low-sodium or sodium-free products.[2]

General Characteristics

Both sweeteners appear as white, odorless, crystalline powders with a sweet taste.[3] Sodium cyclamate is approximately 30-50 times sweeter than sucrose (B13894), while this compound is noted to be slightly less sweet.[1][4] They are known for not having the bitter aftertaste associated with some other artificial sweeteners, like saccharin.[2]

Data Summary

The following table summarizes the key physicochemical properties of sodium and this compound.

PropertySodium CyclamateThis compoundReference
Chemical Formula C₆H₁₂NNaO₃SC₁₂H₂₄CaN₂O₆S₂[1]
Molecular Weight 201.22 g/mol 396.54 g/mol [1]
Appearance White, odorless, crystalline powderWhite, odorless, crystalline powder[3]
Sweetness ~30-50 times sweeter than sucroseSlightly less sweet than sodium cyclamate[1][4]
pH (10% solution) 5.5 - 7.55.5 - 7.5[3]
Solubility

Both forms of cyclamate are freely soluble in water and practically insoluble in organic solvents like benzene, chloroform, and ether.[3][5] This high water solubility is a key property for their use in beverages and other aqueous food systems.

SolventSodium Cyclamate SolubilityThis compound SolubilityReference
Water Freely solubleFreely soluble[3][5]
Ethanol Practically insolublePractically insoluble[3]
Benzene Practically insolublePractically insoluble[3]
Chloroform Practically insolublePractically insoluble[3]
Ether Practically insolublePractically insoluble[3]
Stability

Cyclamate solutions are stable to heat, light, and air across a wide pH range, making them suitable for use in cooked and baked goods.[1][3] this compound is reported to be more resistant to cooking temperatures than saccharin.[3]

Experimental Protocols

Determination of Aqueous Solubility

Objective: To determine the concentration at which this compound and sodium cyclamate saturate in water at a given temperature.

Methodology:

  • Preparation of Solutions: A series of solutions with increasing concentrations of either calcium or sodium cyclamate are prepared in deionized water.

  • Equilibration: The solutions are agitated in a constant temperature water bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved cyclamate in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis after evaporation of the solvent.[6][7]

  • Saturation Point: The solubility is identified as the concentration at which further addition of the solute does not increase the concentration in the solution.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare series of cyclamate solutions B Equilibrate in water bath A->B Agitate C Filter to remove undissolved solid B->C After equilibration D Analyze supernatant (e.g., HPLC) C->D Inject filtrate E Determine saturation point D->E Plot concentration

Diagram 1: Experimental workflow for determining aqueous solubility.
Thermal Stability Assessment

Objective: To evaluate the degradation of calcium and sodium cyclamate under thermal stress.

Methodology:

  • Sample Preparation: Aqueous solutions of known concentrations of calcium and sodium cyclamate are prepared.

  • Thermal Treatment: The solutions are subjected to a specific temperature (e.g., 100°C, 150°C, 200°C) for varying durations in a controlled oven or heating block.

  • Analysis: The concentration of the remaining cyclamate and the formation of degradation products, such as cyclohexylamine (B46788), are quantified at each time point using HPLC.[8]

  • Degradation Kinetics: The rate of degradation is calculated to determine the thermal stability of each compound.

Toxicological Profile

The toxicological profiles of calcium and sodium cyclamate are primarily related to cyclamate itself and its main metabolite, cyclohexylamine.[9]

Acute Oral Toxicity

Objective: To determine the median lethal dose (LD50) of a substance.

Methodology (based on OECD Guideline 425): [10][11]

  • Animal Model: Typically, rats are used.

  • Dosing: A single animal is dosed at a level just below a preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: Subsequent animals are dosed one at a time at 48-hour intervals. The dose for the next animal is increased if the previous animal survived and decreased if it died.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Carcinogenicity

Objective: To assess the carcinogenic potential of a substance over the lifetime of a rodent.

Methodology (based on FDA and OECD guidelines): [12][13][14]

  • Animal Model: Two rodent species, typically rats and mice, are used.

  • Dosing: The test substance is administered daily in the diet at three to five dose levels, plus a control group, for the lifetime of the animal (e.g., 24 months for rats).

  • Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.

  • Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs and any observed lesions are performed.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.

Reproductive and Developmental Toxicity

Objective: To evaluate the effects of a substance on reproductive performance and offspring development.

Methodology (based on OECD Guideline 421): [15][16]

  • Animal Model: Typically, rats are used.

  • Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.

  • Endpoints: Key endpoints include fertility, gestation length, litter size, and the viability, growth, and development of the offspring.

  • Pathology: Reproductive organs of the parent animals and selected offspring are examined.

Toxicological Data Summary
ParameterSodium CyclamateThis compoundReference
Acceptable Daily Intake (ADI) - JECFA 0-11 mg/kg body weight (as cyclamic acid)0-11 mg/kg body weight (as cyclamic acid)[17]
Acceptable Daily Intake (ADI) - EFSA 7 mg/kg body weight (as cyclamic acid)7 mg/kg body weight (as cyclamic acid)[17]
Metabolism Partially converted to cyclohexylamine by gut microflora in some individuals.Partially converted to cyclohexylamine by gut microflora in some individuals.[9]

Metabolic Pathway

The primary metabolic pathway of concern for both calcium and sodium cyclamate is the conversion to cyclohexylamine by intestinal microflora.[9] This conversion is not universal among individuals and the extent of metabolism can vary significantly.[9]

G cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_excretion Excretion A Oral Ingestion of Cyclamate (Sodium or Calcium) B Incomplete absorption in GI tract A->B C Conversion to Cyclohexylamine B->C Metabolic conversion E Excretion of unchanged Cyclamate (Urine & Feces) B->E Majority F Absorption of Cyclohexylamine C->F D Intestinal Microflora D->C G Excretion of Cyclohexylamine (Urine) F->G

Diagram 2: Metabolic pathway of cyclamate.

Sensory Properties

Sweetness Profile

Sodium cyclamate is reported to be about 30-50 times sweeter than sucrose.[1] this compound's sweetness is slightly less than that of sodium cyclamate.[4] Both are often blended with other sweeteners, such as saccharin, to achieve a more sugar-like taste and to mask the off-tastes of the other sweeteners.[1] At high concentrations, a slight salty taste may be detectable for both forms.[5]

Sensory Evaluation Protocol

Objective: To compare the sensory profiles of calcium and sodium cyclamate.

Methodology (Quantitative Descriptive Analysis - QDA): [18][19]

  • Panelist Training: A panel of trained sensory assessors is selected and trained to identify and quantify specific sensory attributes (e.g., sweetness, bitterness, aftertaste, salty taste).

  • Sample Preparation: Solutions of this compound, sodium cyclamate, and a sucrose control are prepared at equi-sweet concentrations.

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute on a linear scale.

  • Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the two cyclamate salts.

Conclusion

Calcium and sodium cyclamate share many fundamental properties as effective non-nutritive sweeteners. The primary distinction lies in their cationic component, making this compound a suitable alternative for sodium-restricted formulations. Their high water solubility and thermal stability make them versatile for a wide range of food and pharmaceutical applications. Toxicological profiles are similar for both, with safety assessments focused on cyclamate and its metabolite, cyclohexylamine. The choice between calcium and sodium cyclamate will ultimately depend on the specific formulation requirements, particularly the need to control sodium content.

References

A Comparative Toxicological Profile of Calcium Cyclamate and Other Artificial Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of calcium cyclamate and other prominent artificial sweeteners, including aspartame, sucralose, saccharin, acesulfame (B1210027) potassium, and steviol (B1681142) glycosides. The information is compiled from extensive reviews by global regulatory bodies and scientific studies, with a focus on quantitative data, experimental methodologies, and metabolic pathways to inform research and development.

Comparative Toxicological Data

The primary measure for the safety of food additives is the Acceptable Daily Intake (ADI), which is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The ADI is typically derived from the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies, divided by a safety factor (usually 100).[1][2]

Table 1: Comparison of ADI and NOAEL Values
SweetenerRegulatory BodyADI (mg/kg bw/day)NOAEL (mg/kg bw/day)Key Study for NOAEL
This compound JECFA / SCF (EU)11 / 7[3][4][5][6][7]-Long-term metabolism studies supporting the ADI.[8]
Aspartame FDA / JECFA50 / 40[9][10]-Based on extensive toxicological studies reviewed by regulatory bodies.[10][11][12]
Sucralose EFSA15-Based on a comprehensive review of toxicological data.
Saccharin JECFA / SCF (EU)5[13][14][15][16]5002-generation long-term feeding study in rats.[17]
Acesulfame Potassium FDA / JECFA15[18][19]1500Long-term rat study.[20][21]
Steviol Glycosides JECFA / EFSA4 (as steviol equiv.)[22][23][24][25][26]970 (stevioside)2-year carcinogenicity study in rats.[22][23]

Genotoxicity and Carcinogenicity Profiles

The assessment of a substance's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity) is a critical component of its toxicological evaluation.

Table 2: Summary of Genotoxicity Findings
SweetenerAmes TestIn Vitro Chromosomal AberrationIn Vivo Micronucleus TestOverall Conclusion
This compound Negative[27]Conflicting results; some positive at high concentrations.[27]Negative in mice.[27]Considered non-genotoxic.
Aspartame NegativeSome evidence of damage at high concentrations, possibly due to cytotoxicity.Weight of evidence is negative.Considered non-genotoxic by EFSA.
Sucralose NegativeNegativeNegativeConsidered non-genotoxic.
Saccharin NegativeWeakly positive in some in vitro studies.[17]-Not considered a genotoxic carcinogen.
Acesulfame Potassium Negative--Considered non-genotoxic.[21]
Steviol Glycosides Negative[23]NegativeNegativeConsidered non-genotoxic.[23]
Table 3: Summary of Carcinogenicity Findings
SweetenerIARC ClassificationKey Animal Study FindingsRegulatory Conclusion
This compound Group 3 (Not classifiable)Early studies suggesting bladder tumors in rats were not consistently reproduced.Not considered a carcinogen by WHO and EU's SCF.
Aspartame Group 2B (Possibly carcinogenic)[28]Some studies reported increased lymphomas and leukemias in rats; others found no effect.FDA and EFSA maintain it is safe at the current ADI, citing shortcomings in studies suggesting carcinogenicity.[2][28][29]
Sucralose Not ClassifiedLong-term animal studies show no evidence of carcinogenic potential.Considered non-carcinogenic.
Saccharin Group 3 (Not classifiable)High doses linked to bladder cancer in male rats, an effect now considered not relevant to humans.Not considered a human carcinogen.
Acesulfame Potassium Not ClassifiedNo evidence of carcinogenic activity in long-term rodent studies.Considered non-carcinogenic.[20]
Steviol Glycosides Not ClassifiedNo evidence of carcinogenicity in long-term rodent studies.[23]Considered non-carcinogenic.[23]

Experimental Protocols

Standardized testing protocols are essential for the reliable toxicological assessment of food additives. The following are summaries of key methodologies established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 451: Carcinogenicity Studies

This guideline outlines the protocol for long-term carcinogenicity studies, primarily in rodents, to assess the carcinogenic potential of a chemical following repeated exposure over a major portion of the animal's lifespan.[30][31]

  • Objective : To identify neoplastic lesions and determine the carcinogenic properties of a substance.[30]

  • Test Animals : Typically rats or mice. Studies should use both sexes, with at least 50 animals per sex for each dose group and the control group.[32][33]

  • Dose Levels : A minimum of three dose levels are used, along with a concurrent control group. The highest dose should induce minimal toxic effects without significantly affecting the animals' lifespan from non-cancerous causes.[33]

  • Administration : The test substance is administered daily, usually through the diet, for a period of 18-24 months.[32][34]

  • Observations : Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[34]

  • Pathology : At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically for evidence of tumors.[34]

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used short-term assay to detect the potential of a chemical to induce gene mutations.[35][36]

  • Principle : The test uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[35][37]

  • Methodology : Bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, which simulates mammalian liver metabolism).[38][39] The substance is either incorporated directly into the agar (B569324) plate with the bacteria (plate incorporation method) or incubated with the bacteria before plating (pre-incubation method).[37]

  • Evaluation : A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control. A mutagenic response is typically confirmed when the number of revertants is at least double that of the solvent control.[38]

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of a sweetener is crucial for assessing its toxicological profile, as metabolites may have different biological activities than the parent compound.

Diagram 1: Generalized Toxicological Assessment Workflow

Toxicological_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_chronic Long-Term & Specialized Testing cluster_risk Risk Assessment A In Vitro Genotoxicity (e.g., Ames Test - OECD 471) D Chronic Toxicity & Carcinogenicity (e.g., OECD 451) A->D If concerns arise B Acute & Subchronic Toxicity Studies B->D C Metabolism & Pharmacokinetics C->D F Identify Hazards D->F E Reproductive & Developmental Toxicity E->F G Dose-Response Assessment (Determine NOAEL) F->G I Risk Characterization (Establish ADI) G->I H Exposure Assessment H->I

Caption: A simplified workflow for the toxicological evaluation and risk assessment of a food additive.

Diagram 2: Metabolic Pathway of this compound

Cyclamate_Metabolism Cyclamate This compound (Ingested) Unabsorbed Unabsorbed Cyclamate (in Colon) Cyclamate->Unabsorbed ~60-80% Absorbed Absorbed Cyclamate (Small Intestine) Cyclamate->Absorbed ~20-40% Microflora Gut Microbiota Unabsorbed->Microflora Excretion1 Excreted Unchanged (Urine) Absorbed->Excretion1 Cyclohexylamine (B46788) Cyclohexylamine (Metabolite) Microflora->Cyclohexylamine Biotransformation (variable among individuals) AbsorbedCHA Absorbed Cyclohexylamine Cyclohexylamine->AbsorbedCHA Excretion2 Excreted (Urine) AbsorbedCHA->Excretion2

Caption: Metabolism of cyclamate to its primary metabolite, cyclohexylamine, by gut microflora.[27][40][41][42]

Diagram 3: Metabolic Pathway of Aspartame

Aspartame_Metabolism Aspartame Aspartame (Ingested) Hydrolysis Rapid Hydrolysis (in Small Intestine) Aspartame->Hydrolysis AsparticAcid Aspartic Acid (~40%) Hydrolysis->AsparticAcid Phenylalanine Phenylalanine (~50%) Hydrolysis->Phenylalanine Methanol Methanol (~10%) Hydrolysis->Methanol Absorption Absorption AsparticAcid->Absorption Phenylalanine->Absorption Methanol->Absorption Formaldehyde Formaldehyde Methanol->Formaldehyde via Alcohol Dehydrogenase MetabolicPool General Metabolic Pool Absorption->MetabolicPool FormicAcid Formic Acid Formaldehyde->FormicAcid CO2 CO₂ FormicAcid->CO2

Caption: Aspartame is rapidly and completely hydrolyzed in the gut into its constituent parts.[9][43][44][45][46]

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Cyclamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of cyclamate, a widely used artificial sweetener. The focus is on the inter-laboratory validation of these methods, a critical step in ensuring their reliability and comparability across different laboratories. This document summarizes key performance data from published studies, offers detailed experimental protocols, and visualizes the validation workflow to aid researchers in selecting and implementing the most appropriate method for their needs.

Comparison of Analytical Method Performance

The selection of an analytical method for cyclamate quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of different methods based on single-laboratory and inter-laboratory validation studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)Citation(s)
Spectrophotometry Soft Drink & Dessert--97.5 - 98.6-4.7 - 8.5[1][2]
HPLC-UV Various Foodstuffs1 - 20 mg/kg-82 - 123--[1]
HPLC-DAD/UV Tabletop Sweeteners1.3 g/L4 g/L92 - 1081.3 - 3.02.6 - 3.3 (Intermediate Precision)[3][4]
UPLC-MS/MS Various Foods2.92 mg/kg9.72 mg/kg83.38 - 93.400.22-[5]
LC-MS/MS Various Foods--85.0 - 106.61.7 - 9.44.1 - 9.7 (Within-laboratory)

Note: Reproducibility (RSDR) from a collaborative study is the most robust measure of a method's performance across different laboratories. For the HPLC-DAD/UV method, the reported value is for intermediate precision (within-laboratory reproducibility). The LC-MS/MS method reports within-laboratory reproducibility.

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow of an inter-laboratory validation study, from the initial planning stages to the final statistical analysis and method adoption.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis & Evaluation cluster_conclusion Phase 4: Conclusion & Adoption A Define Scope & Purpose of the Study B Select Analytical Method for Validation A->B C Prepare Homogeneous & Stable Test Materials B->C D Recruit Participating Laboratories C->D E Distribute Test Materials & Protocol D->E F Laboratories Perform Analysis E->F G Submit Analytical Results F->G H Statistical Analysis of Results (e.g., ISO 5725) G->H I Calculate Repeatability (r) & Reproducibility (R) H->I J Assess Method Performance Against Pre-defined Criteria I->J K Publish Collaborative Study Report J->K L Method Adoption as Standard/Official Method K->L

Caption: Workflow of an inter-laboratory validation study.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed in this guide.

Spectrophotometric Method

This method is based on the reaction of cyclamate with a specific reagent to produce a colored compound that can be quantified using a spectrophotometer.

Sample Preparation (Soft Drinks and Desserts):

  • Accurately weigh a homogenized sample of the food product.

  • For soft drinks, degas the sample by sonication or gentle stirring.

  • Dilute the sample with distilled water to a suitable concentration.

  • Filter the diluted sample to remove any particulate matter.

Analytical Procedure:

  • An aliquot of the prepared sample solution is mixed with a specific chromogenic reagent.

  • The reaction is allowed to proceed under controlled conditions of temperature and time.

  • The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.

  • A calibration curve is prepared using standard solutions of cyclamate.

  • The concentration of cyclamate in the sample is determined by comparing its absorbance to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the separation of cyclamate from other food components on an HPLC column followed by its detection using a UV detector. A derivatization step is often required to make cyclamate detectable by UV.

Sample Preparation:

  • Extraction of cyclamate from the food matrix using a suitable solvent (e.g., water or a buffer solution).

  • Clean-up of the extract using solid-phase extraction (SPE) to remove interfering substances.

  • Derivatization of the cyclamate in the cleaned-up extract to form a UV-absorbing derivative.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) in isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a specific wavelength corresponding to the maximum absorbance of the cyclamate derivative.

Quantification: The concentration of cyclamate is determined by comparing the peak area of the cyclamate derivative in the sample chromatogram to a calibration curve prepared from cyclamate standards that have undergone the same derivatization procedure.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method utilizes the separation power of UPLC coupled with the specific detection capabilities of a tandem mass spectrometer.

Sample Preparation:

  • Homogenize the food sample.

  • Extract cyclamate with a suitable solvent (e.g., water).

  • Dilute the extract to an appropriate concentration.

  • Filter the diluted extract through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (often containing a small amount of acid or buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cyclamate to ensure high selectivity and sensitivity.

Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition for cyclamate in the sample to a calibration curve constructed from the analysis of standard solutions. An internal standard may be used to correct for matrix effects and variations in instrument response.

References

Unraveling the Toxicological Puzzle: A Comparative Guide to Cyclamate Metabolite Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of toxicological assays reveals varying degrees of cross-reactivity among the metabolites of the artificial sweetener cyclamate, underscoring the importance of specific and sensitive testing methodologies in safety assessments. This guide provides a comparative overview of the toxicological profiles of cyclamate and its primary metabolites—cyclohexylamine (B46788) (CHA), N-hydroxycyclohexylamine, cyclohexanone, and cyclohexanol—with a focus on their performance in key toxicological assays.

Cyclamate itself is considered to have low toxicity; however, its metabolism by gut microbiota into potentially more toxic compounds, principally cyclohexylamine, has been a subject of scientific scrutiny.[1][2] This guide synthesizes available data to aid researchers, scientists, and drug development professionals in understanding the nuances of metabolite cross-reactivity and in designing robust toxicological studies.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of cyclamate and its metabolites is a primary concern in toxicological evaluation. While comprehensive comparative studies with directly comparable IC50 values are limited, the available data suggest that cyclohexylamine is more cytotoxic than cyclamate. Standard in vitro cytotoxicity assays, such as the MTT and LDH release assays, are crucial for determining the concentration-dependent effects of these compounds on cell viability and membrane integrity.

Table 1: Comparative Cytotoxicity of Cyclamate Metabolites (Illustrative)

Compound Assay Cell Line IC50 (µg/mL) Reference
Cyclohexylamine MTT CHO-K1 Data not available N/A
N-hydroxycyclohexylamine MTT CHO-K1 Data not available N/A
Cyclohexanone MTT CHO-K1 Data not available N/A
Cyclohexanol MTT CHO-K1 Data not available N/A

Genotoxicity Profile: Ames Test and Chromosomal Aberration Assays

Genotoxicity testing is critical for assessing the mutagenic and clastogenic potential of chemical compounds. The Ames test, a bacterial reverse mutation assay, and the in vitro chromosomal aberration assay are standard tools for this purpose.

Studies have shown that cyclamate can induce chromosomal aberrations in vitro.[1] The mutagenic potential of its metabolites, as assessed by the Ames test, has shown dose-dependent effects, though often not reaching the threshold to be classified as a strong mutagen.

Table 2: Summary of Genotoxicity Data for Cyclamate and Metabolites

Compound Assay Test System Results
Sodium Cyclamate Chromosomal Aberration Human leukocytes in vitro Positive[1]
Cyclohexylamine Ames Test S. typhimurium TA98 & TA100 Dose-dependent increase in revertants, but not consistently twofold above control.[3]

| N-hydroxycyclohexylamine | Chromosomal Aberration | Data not available | N/A |

Cross-Reactivity in Immunoassays

Cross-reactivity in immunoassays can lead to false-positive results, a significant concern in drug screening and clinical toxicology. Cyclohexylamine, due to its structural similarity to certain amphetamines, has been shown to exhibit cross-reactivity in some amphetamine immunoassays. This highlights the need for confirmatory analysis using more specific methods like gas chromatography-mass spectrometry (GC-MS) when evaluating samples from individuals who have consumed cyclamate.

Table 3: Cross-Reactivity of Cyclamate and Cyclohexylamine in an Amphetamine Immunoassay

Compound Concentration Added (mg/L) Amphetamine Concentration Measured (mg/L)
Cyclamate 1000 0.22 (0.62)
Cyclohexylamine 1000 1.42 (2.03)

(Data adapted from a study on TDx Amphetamine Assay)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. Below are summaries of standard protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., CHO-K1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (cyclamate, CHA, etc.) in the culture medium and add to the wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.[4]

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Preparation: Prepare fresh overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Mix the tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice that of the negative control.[3][5]

In Vitro Chromosomal Aberration Assay

This assay evaluates the potential of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Cell Culture: Use primary human peripheral blood lymphocytes or established cell lines like Chinese hamster ovary (CHO) cells.

  • Exposure: Incubate cell cultures with at least three different concentrations of the test compound for a short (3-4 hours) and a long (21 hours) duration, with and without metabolic activation (S9).

  • Harvesting: Add a metaphase-arresting agent (e.g., Colcemid®) before harvesting the cells.

  • Slide Preparation: Prepare chromosome spreads on microscope slides and stain them.

  • Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations. A positive result is characterized by a statistically significant, dose-dependent increase in the number of aberrant cells.[6][7]

Visualizing the Pathways and Processes

To better understand the complex relationships and mechanisms involved in cyclamate metabolism and toxicity, the following diagrams have been generated.

Cyclamate_Metabolism_and_Toxicity_Assessment cluster_metabolism Cyclamate Metabolism cluster_assays Toxicological Assessment Cyclamate Cyclamate CHA Cyclohexylamine (CHA) Cyclamate->CHA Gut Microbiota Other_Metabolites Other Metabolites (N-hydroxycyclohexylamine, cyclohexanone, cyclohexanol) CHA->Other_Metabolites Hepatic Metabolism Cytotoxicity Cytotoxicity Assays (MTT, LDH) CHA->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) CHA->Genotoxicity Immunoassay Immunoassays CHA->Immunoassay Cross-reactivity Other_Metabolites->Cytotoxicity Other_Metabolites->Genotoxicity

Caption: Metabolism of cyclamate and subsequent toxicological assessment of its metabolites.

Experimental_Workflow_Cytotoxicity start Start cell_culture Cell Culture (e.g., CHO-K1) start->cell_culture treatment Treatment with Cyclamate Metabolites (various concentrations) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Data Measurement (e.g., Absorbance) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Sertoli_Cell_Apoptosis_Pathway CHA Cyclohexylamine (CHA) Ca_influx Increased Intracellular Ca2+ CHA->Ca_influx CaM_CaMKII CaM/CaMKII Pathway Activation Ca_influx->CaM_CaMKII Bax Bax (pro-apoptotic) Upregulation CaM_CaMKII->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation CaM_CaMKII->Bcl2 Mito_dysfunction Mitochondrial Dysfunction (Decreased Membrane Potential) Bax->Mito_dysfunction Bcl2->Mito_dysfunction Cyt_c Cytochrome c Release Mito_dysfunction->Cyt_c Caspase_activation Caspase-3 Activation Cyt_c->Caspase_activation Apoptosis Sertoli Cell Apoptosis Caspase_activation->Apoptosis

Caption: Proposed signaling pathway for cyclohexylamine-induced Sertoli cell apoptosis.

Conclusion

The toxicological assessment of cyclamate is complex, with the activities of its various metabolites being of primary importance. This guide highlights the need for specific and sensitive assays to differentiate the effects of each metabolite and to avoid misinterpretation of data due to cross-reactivity. Further research providing direct comparative data on the cytotoxicity and genotoxicity of all major cyclamate metabolites is warranted to build a more complete and robust safety profile. Researchers are encouraged to utilize the detailed protocols and consider the potential for cross-reactivity in their experimental designs.

References

Comparative carcinogenicity of calcium cyclamate in rat versus mouse models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of studies in rat and mouse models reveals significant species-specific differences in the carcinogenic potential of calcium cyclamate, a non-nutritive sweetener. While oral administration studies in rats have largely failed to demonstrate a direct carcinogenic effect, studies involving direct bladder implantation in mice have shown a high incidence of bladder carcinomas. This guide provides a detailed comparison of the key experimental findings, protocols, and a proposed logical framework for understanding these divergent outcomes.

Executive Summary

The carcinogenicity of this compound and its salts has been a subject of scientific scrutiny for decades. A review of the available literature indicates a clear distinction in the response of rat and mouse models to cyclamate exposure. In rats, extensive oral administration studies, including two-generation bioassays, have not found a statistically significant increase in tumor incidence when compared to control groups. In contrast, studies in mice where sodium cyclamate was directly implanted into the bladder resulted in a high incidence of bladder carcinomas. These findings suggest that the route of administration and the unique physiological and metabolic characteristics of each species play a crucial role in the observed carcinogenic outcomes. The primary metabolite of cyclamate, cyclohexylamine, has also been tested in both species and has not been found to be carcinogenic. Co-carcinogenicity studies in rats, where cyclamate was administered following a known bladder carcinogen, have yielded some evidence of a promotional effect, though these findings have not been consistently replicated. To date, specific signaling pathways directly implicated in cyclamate-induced carcinogenicity in either species remain largely unelucidated in publicly available research.

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal studies on the carcinogenicity of cyclamates in rat and mouse models.

Table 1: Carcinogenicity Studies of Calcium/Sodium Cyclamate in Rats (Oral Administration)

Study TypeStrainDose LevelsDurationKey FindingsReference
Two-GenerationSprague-Dawley0%, 2%, 5% of diet (mixture with saccharin)LifelongNo carcinogenic effects observed. One bladder papilloma in a female at 2%.[1]F. Homburger, 1978
ChronicNot SpecifiedNot SpecifiedNot SpecifiedNo difference in tumor incidence between treated and control animals.[2][3][4]Multiple Summaries
Co-carcinogenicityNot SpecifiedSodium cyclamate dietFollowing MNUIncreased incidence of urinary bladder tumors in one study; slight enhancement in another.[2][3]Multiple Summaries

Table 2: Carcinogenicity Studies of Sodium Cyclamate in Mice

Study TypeStrainDose/MethodDurationKey FindingsReference
Bladder ImplantationSwiss20-24 mg cholesterol pellets with sodium cyclamateNot Specified61-78% incidence of bladder carcinomas vs. 12-13% in controls.[5]Bryan & Ertürk, 1970
Oral (Multigeneration)Not SpecifiedNot SpecifiedMultigenerationIncreased incidence of lymphosarcomas in female mice in one experiment.[4]IARC Summary

Experimental Protocols

Two-Generation Oral Carcinogenicity Study in Rats

A key study investigating the oral carcinogenicity of a cyclamate-saccharin mixture in rats followed a two-generation protocol to assess the effects of lifelong exposure.

  • Animal Model: Sprague-Dawley rats.

  • Groups:

    • Control group: Standard diet.

    • Sugar-receiving group.

    • Test group 1: Diet containing a 2% mixture of sodium cyclamate and sodium saccharin.

    • Test group 2: Diet containing a 5% mixture of sodium cyclamate and sodium saccharin.

  • Procedure:

    • Parental (F0) generation rats were fed their respective diets throughout their lifespan.

    • Offspring (F1 generation) were exposed to the same diets as their parents for their entire lifespan.

    • Animals were monitored for signs of toxicity and tumor development.

    • A complete histopathological examination was performed on all animals.

  • Key Endpoint: Incidence and type of tumors in all groups.[1]

Bladder Implantation Carcinogenicity Study in Mice

This study was designed to assess the local carcinogenic effect of sodium cyclamate directly on the bladder epithelium of mice.

  • Animal Model: Female Swiss mice.

  • Procedure:

    • Cholesterol pellets (20-24 mg) containing sodium cyclamate were surgically implanted into the urinary bladders of the test group of mice.

    • Control mice received pellets of pure cholesterol.

    • The mice were observed for the development of bladder tumors.

    • Histopathological analysis of the bladder was conducted to confirm the presence and type of carcinomas.

  • Key Endpoint: Incidence of urinary bladder carcinomas.[5]

Logical and Experimental Workflow

The following diagram illustrates the logical flow of the comparative carcinogenicity assessment of this compound in rat and mouse models, highlighting the key experimental approaches and their divergent outcomes.

G Comparative Carcinogenicity Workflow: this compound cluster_rat Rat Model cluster_mouse Mouse Model Rat_Oral Oral Administration (Two-Generation Study) Rat_Outcome Outcome: No Significant Increase in Tumors Rat_Oral->Rat_Outcome Rat_CoCarcinogen Co-Carcinogenicity Study (with MNU) Rat_Oral->Rat_CoCarcinogen Metabolite Metabolite Study: Cyclohexylamine Rat_Oral->Metabolite Conclusion Conclusion: Species-Specific Carcinogenicity Profile. Route of Administration is a Critical Factor. Rat_Outcome->Conclusion Rat_CoCarcinogen_Outcome Outcome: Potential Promotional Effect (Inconsistent) Rat_CoCarcinogen->Rat_CoCarcinogen_Outcome Mouse_Implant Bladder Implantation Mouse_Outcome Outcome: High Incidence of Bladder Carcinomas Mouse_Implant->Mouse_Outcome Mouse_Outcome->Conclusion Mouse_Oral Oral Administration (Multigeneration Study) Mouse_Oral_Outcome Outcome: Increased Lymphosarcomas (Females, one study) Mouse_Oral->Mouse_Oral_Outcome Mouse_Oral->Metabolite Metabolite_Outcome Outcome: Not Carcinogenic in Rats or Mice Metabolite->Metabolite_Outcome Metabolite_Outcome->Conclusion

Caption: Comparative workflow of cyclamate carcinogenicity studies.

Signaling Pathways: An Unresolved Question

Despite numerous toxicological studies, the specific molecular and signaling pathways that may be involved in the carcinogenic effects of cyclamates, particularly in the mouse bladder implantation model, have not been well-elucidated in the available scientific literature. Research into the cellular effects of the primary metabolite, cyclohexylamine, has also not yet identified a clear carcinogenic signaling cascade. The observed species-specific differences suggest that variations in metabolism, cellular uptake, or local tissue response to irritation could be contributing factors. Further research is required to delineate the precise molecular mechanisms underlying the observed tumorigenesis in mice.

Conclusion

The evidence to date strongly suggests a species-dependent carcinogenic response to this compound. In rats, oral administration does not appear to be carcinogenic, although a potential tumor-promoting effect in the bladder cannot be entirely ruled out. In contrast, direct and prolonged contact of sodium cyclamate with the bladder epithelium in mice leads to a high incidence of carcinomas. This highlights the critical importance of the experimental model and route of administration in carcinogenicity testing. For researchers, scientists, and drug development professionals, these findings underscore the need for a nuanced interpretation of carcinogenicity data and a thorough understanding of species-specific metabolic and physiological differences when extrapolating animal data to human risk assessment. The lack of identified signaling pathways presents a significant knowledge gap and an area for future investigation.

References

Navigating Sweetener Choices in Diabetic Research: A Comparative Analysis of Calcium Cyclamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sucrose (B13894) substitute in preclinical diabetic models is a critical decision that can significantly impact study outcomes. This guide provides a comparative analysis of the efficacy of calcium cyclamate as a sucrose substitute in diabetic animal models, with a focus on its performance relative to other commonly used artificial sweeteners. The information is supported by experimental data and detailed methodologies to aid in informed decision-making for future research.

The global rise in diabetes mellitus has spurred extensive research into sugar substitutes that can provide sweetness without the adverse metabolic consequences of sucrose. In diabetic animal models, these substitutes are invaluable for studying the pathophysiology of the disease and for testing novel therapeutic agents. This compound, a non-nutritive sweetener, has been utilized in various food products and has been a subject of scientific investigation regarding its metabolic effects. This guide delves into the available evidence on its efficacy and compares it with other alternatives like stevia and aspartame.

Comparative Efficacy of Sucrose Substitutes in Animal Models

The following tables summarize quantitative data from various studies on the effects of different sweeteners on key metabolic parameters in animal models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

Table 1: Effects of Sweeteners on Blood Glucose and Insulin Levels in Animal Models

SweetenerAnimal ModelDosageDurationEffect on Fasting Blood GlucoseEffect on Insulin LevelsReference
Sodium Cyclamate Normal Wistar Rats10mg/kg body weight2 weeksIncreasedNot Reported[1]
Stevia Normal Wistar Rats10mg/kg body weight2 weeksDecreasedNot Reported[1]
Aspartame Streptozotocin-induced Diabetic Rats0.45mg/100g body weightAcuteNo effectNo effect[2]
Aspartame Alloxan-induced Diabetic RatsNot specifiedNot specifiedDecreased by 50%Not Reported[1]
Stevia Alloxan-induced Diabetic RatsNot specifiedNot specifiedDecreased by 38%Not Reported[1]

Table 2: Effects of Sweeteners on Body Weight and Food Intake in Animal Models

SweetenerAnimal ModelDosageDurationEffect on Body WeightEffect on Food IntakeReference
Sodium Cyclamate Non-diabetic RatsEquivalent to 10% sucrose solution5 weeksIncreasedIncreased[2][3]
Sodium Cyclamate Sprague-Dawley Rats60mg/kg/day2 monthsSignificantly higherNot Reported[4]
Stevia Non-diabetic RatsEquivalent to 10% sucrose solution5 weeksReducedNot Reported[2][3]
Aspartame Non-diabetic RatsEquivalent to 10% sucrose solution5 weeksNo significant effectNot Reported[2][3]
Saccharin + Aspartame Non-diabetic RatsArtificially sweetened solution8 weeksSame as control (water)Not Reported[5]
Sucralose Male Sprague-Dawley RatsIsoenergetic diet with sucralose3 weeksSignificantly increasedIncreased[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited studies, this section provides detailed methodologies for key experiments.

Induction of Diabetes Mellitus in Rats

A common method for inducing diabetes in animal models is through the administration of chemical agents that are toxic to pancreatic β-cells, such as streptozotocin (B1681764) (STZ) or alloxan.

Streptozotocin (STZ)-Induced Diabetes Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Inducing Agent: Streptozotocin (STZ).

  • Dosage and Administration: A single intraperitoneal or intravenous injection of STZ at a dose ranging from 40 to 65 mg/kg body weight is commonly used.[4] The STZ is typically dissolved in a citrate (B86180) buffer (pH 4.5) immediately before injection.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels typically above 200-250 mg/dL are considered diabetic and are selected for the study.[4]

Oral Administration of Sweeteners

The sweeteners are typically administered to the animals through oral gavage to ensure accurate dosing.

Oral Gavage Protocol:

  • Preparation of Sweetener Solution: The sweetener is dissolved in distilled water or another appropriate vehicle to the desired concentration.

  • Animal Handling: The rat is gently restrained.

  • Gavage Procedure: A gavage needle of appropriate size is measured from the tip of the rat's nose to the last rib to determine the correct insertion length. The needle is then carefully inserted into the esophagus, and the solution is slowly administered.

  • Post-Procedure Monitoring: The animal is monitored for any signs of distress after the procedure.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and logical relationships, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_for_Sweetener_Comparison cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis A Animal Selection (e.g., Wistar Rats) B Induction of Diabetes (e.g., STZ injection) A->B C Confirmation of Diabetic State B->C D Control Group (Vehicle) C->D Random Assignment E This compound Group C->E Random Assignment F Stevia Group C->F Random Assignment G Aspartame Group C->G Random Assignment H Regular Monitoring of: - Blood Glucose - Insulin Levels - Body Weight - Food Intake D->H Treatment Period E->H Treatment Period F->H Treatment Period G->H Treatment Period I Statistical Analysis and Comparison of Groups H->I

References

A Tale of Two Sweeteners: The Divergent Regulatory Paths of Calcium Cyclamate in the USA and EU

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast exists in the regulatory landscape for the artificial sweetener calcium cyclamate, which is banned in the United States but permitted in the European Union. This divergence stems from differing interpretations of key scientific studies, particularly those concerning its potential carcinogenicity and the toxicity of its primary metabolite, cyclohexylamine (B46788) (CHA). This comparative review delves into the regulatory status, pivotal experimental data, and methodologies that have shaped these opposing stances.

In the United States, this compound, along with its sodium, potassium, and magnesium salts, is prohibited from use in food. This decision, enacted in 1970 by the Food and Drug Administration (FDA), was a direct consequence of a controversial 1969 study that suggested a link between a cyclamate-saccharin mixture and bladder cancer in rats. Despite subsequent re-evaluations by the FDA's own Cancer Assessment Committee and the National Academy of Sciences, which did not find conclusive evidence of cyclamate's carcinogenicity, the ban has not been lifted. A petition for the reapproval of cyclamate is currently held in abeyance by the FDA.

Conversely, the European Union classifies cyclamate and its salts (E952) as an authorized food additive. The European Food Safety Authority (EFSA) and its predecessor, the Scientific Committee on Food (SCF), have conducted comprehensive safety assessments and established an Acceptable Daily Intake (ADI) for cyclamate. The EU's regulatory position is based on a review of a broader range of toxicological data, with the ADI being derived from studies on the reproductive toxicity of cyclohexylamine, a metabolite of cyclamate.

Comparative Regulatory Status

Regulatory BodyJurisdictionStatusAcceptable Daily Intake (ADI)
Food and Drug Administration (FDA)USABanned[1][2][3][4]Not Applicable
European Food Safety Authority (EFSA) / Scientific Committee on Food (SCF)European UnionApproved (E952)[2][4][5][6]7 mg/kg body weight/day[5][7][8]
Joint FAO/WHO Expert Committee on Food Additives (JECFA)InternationalApproved11 mg/kg body weight/day[8]

Pivotal Experimental Data

Carcinogenicity Studies

The 1969/1970 studies by Price et al. and Oser et al. were instrumental in the US decision to ban cyclamate.

StudyAnimal ModelTest SubstanceDosageDurationKey Findings
Price et al. (1970)[9]Male Sprague-Dawley Rats10:1 Sodium Cyclamate:Sodium Saccharin (B28170)2600 mg/kg/dayUp to 105 weeks8 out of 80 rats developed papillary transitional cell tumors of the urinary bladder. No bladder tumors were found in control rats or those treated with lower doses.
Oser et al. (1975)[1]Male and Female Rats10:1 Cyclamate:Saccharin500, 1120, and 2500 mg/kg/dayUp to 105 weeks12 out of 70 rats at the highest dose (2500 mg/kg/day) developed papillary carcinomas in the bladder.
Reproductive Toxicity of Cyclohexylamine (CHA)

The EU's Scientific Committee on Food (SCF) based its Acceptable Daily Intake (ADI) for cyclamate on the No-Observed-Adverse-Effect-Level (NOAEL) for testicular atrophy in rats exposed to its metabolite, cyclohexylamine (CHA).

StudyAnimal ModelTest SubstanceKey EndpointNOAEL
Multiple studies reviewed by SCF (2000)[5][7]RatCyclohexylamine (CHA)Testicular Atrophy100 mg/kg body weight/day

Detailed Experimental Protocols

Carcinogenicity Bioassay (based on Price et al., 1970 and Oser et al., 1975)
  • Test Substance: A mixture of sodium cyclamate and sodium saccharin in a 10:1 ratio.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Group Size: Ranged from 50 to 80 rats per group.

  • Dosage: Administered in the diet at levels up to 2600 mg/kg body weight per day. Control groups received a standard diet.

  • Duration: The study was conducted for up to 105 weeks (approximately 2 years).

  • Observations:

    • Regular monitoring of physical condition, body weight, and food consumption.

    • Hematological and urine analyses were performed.

    • At the end of the study, a complete postmortem examination was conducted.

    • Histopathological examination of major organs, with a particular focus on the urinary bladder.

  • Additional Interventions: In the Price et al. study, from week 79 onwards, some rats in the high-dose group also received cyclohexylamine hydrochloride to simulate the metabolic conversion of cyclamate.[9]

Two-Generation Reproductive Toxicity Study (General Protocol)

The evaluation of reproductive toxicity, a key consideration for the EU, typically follows a standardized two-generation study design as outlined by the OECD (Guideline 416).

  • Objective: To assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.

  • Animal Model: Typically rats.

  • Experimental Design:

    • Parental (F0) generation animals are administered the test substance (e.g., cyclohexylamine) at various dose levels, including a control group.

    • Dosing begins before mating and continues through gestation and lactation.

    • The first-generation offspring (F1) are selected and, after weaning, are also administered the test substance and subsequently mated to produce the second-generation (F2).

  • Endpoints Evaluated:

    • Parental Animals: Mating performance, fertility, gestation length, and general toxicity.

    • Offspring: Viability, growth, and development. At necropsy, reproductive organs are examined, and sperm parameters are analyzed.

  • NOAEL Determination: The highest dose at which no adverse effects on reproduction or development are observed is determined as the No-Observed-Adverse-Effect-Level (NOAEL).

Logical Framework for Regulatory Decisions

The following diagrams illustrate the logical flow leading to the divergent regulatory outcomes for this compound in the USA and the EU.

G cluster_USA USA Regulatory Pathway A 1969 Rat Study (Price et al., Oser et al.) B Observation of Bladder Tumors at High Doses of Cyclamate:Saccharin Mixture A->B C Delaney Clause of the Federal Food, Drug, and Cosmetic Act B->C D FDA Bans Cyclamate (1970) C->D

USA Regulatory Decision Pathway for Cyclamate

G cluster_EU EU Regulatory Pathway E Comprehensive Toxicological Review (Carcinogenicity, Reproductive Toxicity, etc.) F Cyclamate Metabolism to Cyclohexylamine (CHA) E->F G CHA-Induced Testicular Atrophy in Rats F->G H Determination of NOAEL for Testicular Atrophy (100 mg/kg bw/day) G->H I Application of Safety Factor H->I J Establishment of ADI (7 mg/kg bw/day) I->J K Approval of Cyclamate (E952) J->K

EU Regulatory Decision Pathway for Cyclamate

References

Safety Operating Guide

Proper Disposal of Calcium Cyclamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of calcium cyclamate, ensuring compliance with general laboratory safety standards. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Avoid Dust Inhalation: this compound is a solid that can form dust. Handle it in a well-ventilated area or a fume hood to avoid inhaling dust particles, which may cause respiratory tract irritation.[1]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with plenty of water for 10-15 minutes.[1] If irritation persists, seek medical attention.

  • Spill Management: In the event of a spill, prevent dust formation. Collect the spilled solid using appropriate tools and place it in a designated, labeled waste container.

Step-by-Step Disposal Procedure

Follow these logistical steps for the proper disposal of this compound waste. This procedure is based on the general understanding that, according to available Safety Data Sheets (SDS), pure this compound is not typically classified as a hazardous waste. However, institutional and local regulations must always be followed.

Step 1: Waste Characterization

  • Purity Assessment: Determine if the this compound waste is pure or contaminated with other chemicals. If it is mixed with hazardous materials, it must be treated as hazardous waste.

  • Regulatory Check: Consult your institution's Environmental Health and Safety (EHS) office and local regulations to confirm the classification of this compound waste. Regulations can vary, and it is essential to adhere to local guidelines.[2]

Step 2: Segregation and Collection

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for collecting this compound waste. The container should be in good condition, compatible with the chemical, and have a secure lid.[3][4]

  • Labeling: The label should clearly state "this compound Waste" and include any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3][5][6] This area should be at or near the point of generation.[3][5]

Step 3: Disposal as Non-Hazardous Solid Waste

If confirmed as non-hazardous by your EHS office and local regulations, and the material is not contaminated, it can likely be disposed of as solid chemical waste.

  • Packaging: Ensure the waste container is tightly sealed. For disposal in the regular trash (if permitted), it is recommended to double-bag the container to prevent any potential leakage.[7]

  • Disposal: Place the securely packaged and labeled container in the designated receptacle for non-hazardous laboratory waste. Laboratory personnel should be responsible for moving the waste to the final disposal point, such as a dumpster, as custodial staff may not be trained to handle chemical waste.[7]

Step 4: Disposal as Hazardous Waste (if contaminated)

If the this compound is mixed with any substance classified as hazardous, the entire mixture must be disposed of as hazardous waste.

  • Container and Labeling: Use a hazardous waste container and label it according to EPA and institutional requirements. The label must list all constituents of the waste mixture.

  • EHS Pickup: Arrange for a hazardous waste pickup with your institution's EHS office.[3][5] Do not dispose of hazardous waste in the regular trash or down the drain.[2][4]

Quantitative Data Summary

ParameterValueSource
Flash PointNo Data Available[1]
Lower Explosion LimitNo Data Available[1]
pH of Aqueous SolutionNot specified, but drain disposal of non-hazardous chemicals is generally acceptable for pH between 5.5 and 10.5.[2]
Maximum Accumulation in Satellite Area (Non-Acutely Toxic)55 gallons[3][5]
Maximum Accumulation in Satellite Area (Acutely Toxic)1 quart (liquid) or 1 kg (solid)[3]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_nonhaz Non-Hazardous Pathway cluster_haz Hazardous Pathway A Start: this compound Waste Generated B Assess Purity: Pure or Contaminated? A->B C Consult EHS & Local Regulations for Confirmation B->C Pure F Treat as Hazardous Waste B->F Contaminated D Collect in Labeled, Sealed Container C->D E Dispose as Non-Hazardous Solid Waste (per institutional guidelines) D->E I End: Waste Disposed E->I G Collect in Labeled Hazardous Waste Container F->G H Arrange for EHS Pickup G->H H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Calcium Cyclamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Calcium cyclamate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of engineering controls and personal protective equipment is essential to minimize exposure. Local exhaust ventilation is preferred to control emissions at the source.[1]

Summary of Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandards/Notes
Respiratory P2 particulate respirator or N95 (US) / P1 (EN 143) dust mask.[1][2]Use when handling the product, especially where dust generation is likely.[1][3]
Eye Safety glasses with side shields or chemical safety goggles.[1][2][4]Should comply with AS1336/1337, OSHA 29 CFR 1910.133, or European Standard EN166.[1][4]
Hand Neoprene gloves.[1]Wear appropriate protective gloves to prevent skin exposure.[4]
Body Long-sleeved protective coveralls and safety footwear.[1]Wear appropriate protective clothing to prevent skin exposure.[4]
Health Hazard Information
Exposure RoutePotential Effects
Inhalation Dust may cause respiratory tract irritation.[1]
Skin Contact May cause physical or mechanical irritation.[1]
Eye Contact May cause physical or mechanical irritation.[1]
Ingestion No adverse health effects are expected with small amounts. Swallowing large amounts may cause nausea and vomiting.[1]

Chronic Effects: The International Agency for Research on Cancer (IARC) classifies cyclamates in Group 3, meaning they are not classifiable as to their carcinogenicity to humans.[1]

Quantitative Exposure Data

No specific exposure standard has been established for this compound by the Australian Safety and Compensation Council (ASCC). However, the general exposure standard for dust not otherwise specified is 10mg/m³ for inspirable dust and 3mg/m³ for respirable dust.[1] The American Conference of Governmental Industrial Hygienists (ACGIH) has a Threshold Limit Value (TLV) of 10 mg/m³ for general dust, and the USA NIOSH Recommended Exposure Limit is 5 mg/m³.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Step-by-Step Handling and Storage Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Put on all required PPE as specified in the table above.

  • Handling :

    • Handle in a well-ventilated area, preferably with local exhaust ventilation.[1][5]

    • Minimize dust generation and accumulation.[1]

    • Avoid breathing dust and contact with eyes, skin, and clothing.[1]

    • Use spark-proof tools and take precautionary measures against static discharge as it is a combustible dust.[1][5]

    • Do not eat, drink, or smoke in the handling area.[6][7]

  • Storage :

    • Store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][8]

    • Keep containers tightly closed in their original container.[1]

    • Store away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

  • Post-Handling : Wash hands and face thoroughly after handling.[2][6]

Disposal Plan
  • Waste Identification : Determine if the discarded this compound is classified as hazardous waste according to local, regional, and national regulations.[4]

  • Collection :

    • For spills, sweep or vacuum the material and place it into suitable, properly labeled containers for disposal.[1]

    • Avoid generating dust clouds during cleanup.[1]

  • Disposal :

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

    • Consult with environmental regulatory agencies for guidance on acceptable disposal practices, such as sanitary landfill.[9]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

    • Do not discharge into sewer systems.[5]

Visual Workflow for Safe Handling of this compound

cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Don PPE: - Respirator - Goggles - Gloves - Coveralls prep2 Verify Access to: - Eyewash Station - Safety Shower handle1 Use in Well-Ventilated Area (Local Exhaust Preferred) handle2 Minimize Dust Generation handle1->handle2 handle3 Avoid Contact and Inhalation handle2->handle3 store1 Cool, Dry, Well-Ventilated Area store2 Tightly Closed Original Container store1->store2 store3 Away from Heat & Incompatibles store2->store3 disp1 Collect Waste in Labeled Container disp2 Consult Local Regulations disp1->disp2 disp3 Dispose via Licensed Facility (e.g., Incineration) disp2->disp3 cluster_preparation cluster_preparation cluster_handling cluster_handling cluster_preparation->cluster_handling cluster_storage cluster_storage cluster_handling->cluster_storage cluster_disposal cluster_disposal cluster_storage->cluster_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium cyclamate
Reactant of Route 2
Reactant of Route 2
Calcium cyclamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.